molecular formula C36H66O6Zn B8100077 Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Cat. No.: B8100077
M. Wt: 660.3 g/mol
InChI Key: GAWWVVGZMLGEIW-KLBHUOMESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is a useful research compound. Its molecular formula is C36H66O6Zn and its molecular weight is 660.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;(E,12R)-12-hydroxyoctadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9+;/t2*17-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWVVGZMLGEIW-KLBHUOMESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-19-2
Record name 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc diricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Structural Characterization, and Functional Properties of Zinc(II) (R,E)-12-Hydroxyoctadec-9-enoate

Executive Summary

This technical guide details the synthesis and characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (commonly referred to as Zinc Ricinelaidate ).[1] Unlike its ubiquitous cis-isomer (Zinc Ricinoleate, used in deodorants), the trans-(E)-isomer represents a distinct class of metallo-lipids characterized by higher crystallinity, elevated melting points, and tighter molecular packing.[1]

These properties make the (E)-isomer particularly valuable in drug delivery systems requiring rigid lipid matrices, delayed-release profiles, or enhanced stability against oxidation compared to the amorphous cis-counterpart.[1] This guide provides a self-validating protocol for the stereoselective synthesis of the (E)-isomer and the analytical framework to distinguish it from the natural (Z)-form.

Part 1: Stereochemical Context & Precursor Isolation[1]

The core challenge in synthesizing this molecule is not the metallation, but the stereochemistry of the fatty acid tail. Natural castor oil yields Ricinoleic Acid ((R,Z)-12-hydroxyoctadec-9-enoic acid).[1] To obtain the target (R,E) species, an isomerization step is required before zinc coordination.[1]

Feature(Z)-Isomer (Ricinoleic) (E)-Isomer (Ricinelaidic)
Geometry Cis (Bent chain)Trans (Linear chain)
State (Acid) Viscous Liquid / Low MP Solid (~5°C)Crystalline Solid (MP ~51–53°C)
Zinc Salt MP ~92–95°C (Waxy/Pasty)>105°C (Crystalline Powder)
Packing Loose (Steric hindrance)Dense (Efficient stacking)

Part 2: Synthesis Protocols

Phase 1: Stereoselective Isomerization (Z → E)

Objective: Convert natural Ricinoleic Acid (Z) to Ricinelaidic Acid (E).[1]

Reagents:

  • Ricinoleic Acid (High purity >95%)[1]

  • Nitric Acid (HNO₃, 60%) or Sodium Nitrite (NaNO₂)[1]

  • Catalyst: 2% Nitric acid (v/v)[1]

Protocol:

  • Reaction: Charge a reactor with Ricinoleic acid. Heat to 50°C.

  • Catalysis: Add 2 wt% dilute HNO₃ dropwise under vigorous stirring.

  • Isomerization: Maintain temperature at 55–60°C for 1 hour. The mixture will solidify as the higher-melting trans-isomer forms (Ricinelaidic acid).[1]

  • Purification: Recrystallize the crude solid from ethanol/water (80:20) to remove residual cis-isomer and catalyst.[1]

  • Validation: Check Melting Point. Target: 51–53°C .[1] (If <50°C, recrystallize again).[1]

Phase 2: Metallation (Formation of the Zinc Salt)

Objective: Synthesize Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate via Aqueous Precipitation (Metathesis). This method yields higher purity than the fusion process.

Reagents:

  • Purified Ricinelaidic Acid (from Phase 1)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

  • Solvent: Deionized Water, Ethanol[1]

Step-by-Step Protocol:

  • Saponification (Ligand Activation):

    • Dissolve 0.1 mol Ricinelaidic Acid in 200 mL ethanol at 60°C.

    • Add 0.1 mol NaOH (dissolved in minimal water) dropwise.[1]

    • Mechanism:[1][2][3] Formation of Sodium Ricinelaidate (soluble ligand).[1]

    • Stir for 30 mins until the solution is clear.

  • Metathesis (Zinc Coordination):

    • Prepare a solution of 0.055 mol ZnSO₄·7H₂O in 100 mL water (10% excess Zinc to ensure full conversion).

    • Slowly add the Zinc solution to the Sodium Ricinelaidate solution under high-shear stirring at 65°C.

    • Observation: Immediate precipitation of a white, dense solid (Zinc Ricinelaidate).[1]

  • Digestion & Aging:

    • Maintain stirring at 65°C for 1 hour. This "Ostwald ripening" step promotes crystal growth and eliminates occluded impurities.[1]

  • Purification:

    • Filter the hot precipitate under vacuum.[1]

    • Wash 1: Hot water (removes Na₂SO₄ and excess ZnSO₄).[1]

    • Wash 2: Cold ethanol (removes unreacted fatty acid).[1]

    • Wash 3: Acetone (removes trace water and facilitates drying).[1]

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours.

    • Yield Target: >92%.[1][2][4][5]

Part 3: Visualization of Workflow

G cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Metallation A Castor Oil (Ricinoleic Acid Source) B Isomerization (HNO3 Cat, 60°C) A->B C Ricinelaidic Acid (Solid, MP 52°C) B->C D Saponification (NaOH/EtOH) C->D E Na-Ricinelaidate (Soluble Ligand) D->E F Metathesis (+ ZnSO4) E->F G Zinc(II) (R,E)-Enoate (Precipitate) F->G H Purification (Wash: H2O/EtOH/Acetone) G->H

Figure 1: Synthetic pathway from natural precursor to purified Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Part 4: Characterization Framework

To certify the material as the (R,E) isomer and not the generic commercial (Z) form, the following analytical triad is mandatory.

FTIR Spectroscopy (Coordination & Isomerism)
  • Target: Confirm Zinc coordination and Trans geometry.

  • Key Bands:

    • ~960–970 cm⁻¹ (Diagnostic): C-H out-of-plane deformation of the trans -double bond.[1] This band is ABSENT in the (Z)-isomer (Zinc Ricinoleate).[1]

    • 1530–1550 cm⁻¹: Asymmetric COO⁻ stretch (

      
      ).[1]
      
    • 1390–1410 cm⁻¹: Symmetric COO⁻ stretch (

      
      ).[1]
      
    • 
       (Separation):  Calculate 
      
      
      
      .[1]
      • If

        
        : Chelating bidentate mode.[1]
        
      • If

        
        : Monodentate mode.[1]
        
      • Zinc fatty acids typically exhibit bridging bidentate modes (

        
        ).[1]
        
¹H-NMR Spectroscopy (Stereochemical Proof)
  • Solvent: CDCl₃ or d6-DMSO (with trace TFA for solubility).

  • Region of Interest: Vinyl protons (5.3 – 5.6 ppm).[1]

  • Coupling Constant (

    
    ): 
    
    • Cis (Z):

      
      .[1]
      
    • Trans (E):

      
      .[1]
      
    • Acceptance Criteria: The vinyl signal must show a large coupling constant (~15 Hz) to confirm the Ricinelaidate structure.

Thermal Analysis (DSC/TGA)
  • DSC (Differential Scanning Calorimetry):

    • Run a heat-cool-heat cycle (-20°C to 150°C).

    • Requirement: A sharp endothermic melting peak significantly higher than commercial Zinc Ricinoleate.[1]

    • Expected MP: >100°C (Exact value depends on crystal habit, but must exceed the 95°C of the Z-form).[1]

  • TGA (Thermogravimetric Analysis):

    • Verify absence of solvent/water (<1% weight loss <100°C).[1][5]

    • Decomposition onset: >250°C (Zinc salts are thermally robust).[1]

Part 5: Functional Applications in Drug Development

Why synthesize the (E)-isomer when the (Z)-isomer is commercially available?

  • Solid State Stability: The (E)-isomer crystallizes into a rigid lattice (likely lamellar bilayer).[1] This prevents the "cold flow" or stickiness associated with the waxy (Z)-isomer, making it suitable for tablet lubricants or matrix formers in solid dosage forms.[1]

  • Solubility Profile: The tighter packing of the trans-alkyl chains reduces solubility in lipophilic media compared to the cis-form.[1] This allows for delayed release profiles in lipid-based drug delivery systems.[1]

  • Odor Absorption Mechanism: Like the Z-isomer, the Zinc center is Lewis acidic.[1] However, the rigid trans-tail may alter the accessibility of the Zn²⁺ center, potentially offering selective adsorption of smaller nucleophiles (amines/thiols) due to steric sieving effects.

References

  • Structure & Properties of Zinc Ricinoleate

    • Source: PubChem.[1][6] "Zinc Ricinoleate | C36H66O6Zn".[1][6]

    • URL:[Link][1]

  • Synthesis of Zinc Carboxylates (Precipitation Method)

    • Source: Cohen, S., et al. "Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis."[1][7] Polymers, 2024.[1][7][8][9]

    • URL:[Link][1]

  • Isomerization of Ricinoleic Acid (Z to E)

    • Source: Wikipedia (General Chemistry of Ricinoleic Acid & Ricinelaidic Acid).[1]

    • URL:[Link][1]

  • Commercial Availability of (R,E)

    • Source: CymitQuimica Product Catalog.[1] "Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate".[1][4]

  • FTIR Characterization of Zinc Soaps

    • Source: Hermans, J. J., et al. "An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings."[10] Physical Chemistry Chemical Physics, 2015.[1]

    • URL:[Link]

Sources

"physicochemical properties of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate"

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Stereochemical Analysis, and Odor-Sequestering Mechanisms[1]

Part 1: Executive Summary & Molecular Identity[1]

Zinc(II) 12-hydroxyoctadec-9-enoate , commonly known as Zinc Ricinoleate , is a coordination complex widely utilized for its selective chemisorption capabilities.[1] Unlike traditional deodorizing agents that rely on masking (fragrance) or antimicrobial action (triclosan/aluminum salts), this compound functions via a ligand-exchange mechanism, permanently sequestering nucleophilic odorants (amines, mercaptans, thioethers).[1]

Critical Note on Stereochemistry: The (R,E) vs. (R,Z) Distinction

The user query specifies the (R,E) isomer. It is vital for researchers to distinguish between the two stereoisomers often conflated under the general CAS 13040-19-2:

  • Zinc (R,Z)-12-hydroxyoctadec-9-enoate (Standard Zinc Ricinoleate): Derived from castor oil (Ricinus communis).[1] The fatty acid tails possess a cis (Z) double bond at C9. This is the industry standard, characterized by a lower melting point (~80°C) due to the "kink" in the hydrocarbon chain preventing tight crystalline packing.

  • Zinc (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinelaidate): The trans (E) isomer.[1] This is typically a synthetic product or the result of isomerization processing. The trans geometry allows for linear chain stacking, resulting in higher crystallinity, higher melting points, and lower solubility compared to the (Z) form.

Note: Unless explicitly synthesized as the pure (E) isomer, commercial "Zinc Ricinoleate" samples are predominantly the (Z) form. This guide focuses on the physicochemical baseline of the complex, with specific notations where the (E) isomer deviates.

Part 2: Physicochemical Properties[1]

The utility of Zinc Ricinoleate in drug delivery and cosmetic formulations is dictated by its amphiphilic nature and coordination geometry.

Table 1: Core Physicochemical Parameters[1][2]
ParameterValue / DescriptionSignificance in Formulation
CAS Number 13040-19-2General identifier for Zinc Ricinoleate salts.[1][3][4][5]
Molecular Formula Zn(C₁₈H₃₃O₃)₂Coordination complex (not a simple ionic salt).[1]
Molecular Weight ~660.3 g/mol High MW contributes to low volatility.[1]
Appearance White to ivory pellets/powderForm dictates processing (pellets require melting).[1]
Melting Point (Z)-Isomer: 71°C – 81°C((E)-Isomer: >90°C (Theoretical)The (E) isomer requires higher processing temps due to efficient trans packing.[1]
Solubility (Water) Insoluble (<0.1 mg/L)Requires solubilizers (e.g., ethoxylated castor oil) for aqueous systems.[1]
Solubility (Organic) Soluble in alcohols, aliphatic hydrocarbonsCompatible with oil-phase formulations.[1]
Zn Content 9.2% – 10.6%Critical for stoichiometric odor binding capacity.[1]
Thermal Stability Stable up to ~200°C; Decomp >433°CSuitable for hot-melt extrusion and autoclaving.[1]
pKa (Ligand) ~4.7 (Carboxylic acid)Complex dissociates in strong acid (pH < 3).[1]
Part 3: Mechanism of Action (The "Zip" Effect)[1]

The efficacy of Zinc Ricinoleate lies in its coordination chemistry , not its surfactant properties. The Zinc atom acts as a Lewis acid (electron acceptor), while the malodorous molecules act as Lewis bases (electron donors).

Mechanistic Pathway[1]
  • Activation: In the solid or micellar state, the Zn²⁺ center is coordinatively unsaturated or weakly solvated by the hydroxyl groups of the ricinoleate chain.

  • Capture: Nucleophilic molecules (Nitrogen or Sulfur-containing) penetrate the coordination sphere.[1]

  • Fixation: The odorant forms a stable coordinate covalent bond with the Zinc, effectively becoming a ligand in the complex. This is an irreversible chemical sequestration under ambient conditions.

Visualization: Ligand Exchange Mechanism

The following diagram illustrates the transition from the resting state to the active odor-bound state.[1]

Zinc_Ricinoleate_Mechanism cluster_0 Key Feature: Selectivity Zn_Complex Zn(Ri)2 Resting State (Coordinatively Unsaturated) Transition Ligand Exchange (Steric Accommodation) Zn_Complex->Transition Exposure Malodor Malodor Nucleophile (NH3, H2S, Mercaptan) Malodor->Transition Nucleophilic Attack Bound_Complex Zn(Ri)2-Ligand Complex (Odor Sequestered) Transition->Bound_Complex Stable Coordination Note1 Does NOT bind: Water, Alcohols, Esters (Preserves Perfumes)

Caption: The "Zip" mechanism showing the selective binding of nucleophiles (N/S) by the Zinc center while ignoring oxygenated fragrance compounds.

Part 4: Experimental Protocols
Protocol A: Synthesis via Alkali-Catalyzed Transesterification (Green Route)

Rationale: Traditional fusion methods require high heat and yield dark products. This "green" route uses methyl ricinoleate as an intermediate to ensure high purity and stereochemical retention.

Reagents:

  • Castor Oil (Pharmaceutical Grade)[1]

  • Methanol (anhydrous)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Zinc Oxide (ZnO) - Active grade[1]

Workflow:

  • Transesterification:

    • React Castor Oil with Methanol (6:1 molar ratio) + NaOH (0.5% w/w) at 60°C for 1 hour.

    • Isolate Methyl Ricinoleate (MR) via phase separation (glycerol removal).[1]

  • Saponification/Metallation:

    • Disperse ZnO in water.

    • Add MR dropwise to the ZnO slurry under vigorous agitation at 80°C.

    • Critical Step: Maintain pH > 7 to prevent acid hydrolysis.[1]

  • Purification:

    • Wash the resulting paste with hot water to remove Na+ salts and methanol.

    • Dry under vacuum at 90°C to obtain white Zinc Ricinoleate pellets.

Protocol B: Efficacy Quantification (Headspace GC-MS)

Rationale: Subjective "sniff tests" are unreliable.[1] Headspace Gas Chromatography provides quantitative binding data.[1]

  • Standard Preparation: Prepare a standard solution of Isovaleric Acid (sweat marker) or Butylamine (fishy odor marker) in ethanol.[1]

  • Sample Incubation:

    • Vial A: Control (Odorant only).[1]

    • Vial B: Test (Odorant + 2% Zinc Ricinoleate solution).[1]

    • Incubate both at 37°C for 30 minutes.

  • Analysis: Inject headspace gas into GC-MS.

  • Calculation:

    
    
    
Part 5: Formulation & Solubilization Strategies

Zinc Ricinoleate is notoriously difficult to incorporate into aqueous systems due to its hydrophobicity and polymeric salt structure.

Solubilization Workflow: To create a stable aqueous concentrate (e.g., for a spray or serum):

  • The "Activator" Phase: Combine Zinc Ricinoleate with a chelating solubilizer.

    • Recommended: Tetrasodium Glutamate Diacetate (GLDA) or Ethoxylated amines.[1]

  • The Solvent Phase: Use a high-HLB surfactant.[1]

    • Ratio: 1 part Zn-Ric : 3 parts Solubilizer (e.g., Polysorbate 20 or PEG-40 Hydrogenated Castor Oil).[1]

  • Process:

    • Heat oil phase to 80°C (must exceed MP).

    • Add water phase (also at 80°C) slowly under high shear.

    • Result: A microemulsion that remains clear/translucent upon cooling.

Solubilization_Logic ZnRic Zinc Ricinoleate (Hydrophobic Solid) Heat Thermal Activation (>80°C) ZnRic->Heat Solubilizer Solubilizer (PEG-40 HCO / GLDA) Solubilizer->Heat Shear High Shear Mixing Heat->Shear Phase Combination Micelle Stable Micelle (Zn Core / Hydrophilic Shell) Shear->Micelle Cooling

Caption: Critical processing path for converting hydrophobic Zinc Ricinoleate into a stable aqueous system.[1]

References
  • Kuhn, H., et al. (2000). "Mechanism of the odor-adsorption effect of zinc ricinoleate.[1] A molecular dynamics computer simulation." Journal of Surfactants and Detergents.

  • Novi, L., et al. (2024). "Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis." Mendeley Data / ResearchGate.[1] [1]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Zinc Ricinoleate as Used in Cosmetics." International Journal of Toxicology.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6437808, Zinc ricinoleate.[1]

  • Sigma-Aldrich. "Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Sheet."[1]

Sources

Zinc Ricinoleate (CAS 13040-19-2): A Comprehensive Technical Guide on Properties, Mechanistic Pathways, and Formulation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced cosmetic and industrial formulation, the demand for targeted, non-biocidal odor sequestration has driven the adoption of specialized organometallic compounds. Zinc Ricinoleate (CAS 13040-19-2) stands out as a premier active ingredient in this category. Derived from ricinoleic acid—a primary fatty acid found in castor oil—this zinc salt functions not by masking odors or disrupting the skin's natural microbiome, but through precise molecular encapsulation[1],.

As a Senior Application Scientist, understanding the physicochemical properties and coordination chemistry of Zinc Ricinoleate is critical for optimizing its efficacy in deodorants, automotive textiles, and industrial waste management systems. This whitepaper provides an in-depth analysis of its structural properties, mechanisms of action, and field-proven formulation protocols.

Physicochemical Properties & Molecular Identity

To effectively formulate with Zinc Ricinoleate, one must first understand its structural and physical constraints. The compound is a metallic fatty acid salt characterized by a long hydrocarbon chain and a carboxylate group, which dictates its solubility and thermal behavior[2].

The table below summarizes the core quantitative data for CAS 13040-19-2:

PropertyValue
CAS Number 13040-19-2[1]
IUPAC / Chemical Name Zinc(II) (R,Z)-12-hydroxyoctadec-9-enoate[3]
Molecular Formula C36H66O6Zn[1]
Molecular Weight 660.29 g/mol [1]
Melting Point 80°C (176°F)[4]
Solubility Profile Water-insoluble; highly soluble in hot lipid phases[4]
Physical Appearance White to off-white waxy pellets or fine powder[1],
Biological Degradability ~99% (Biodegradable and derived from renewable castor oil)[4],[5]

Mechanistic Pathways of Odor Sequestration

The primary mode of action for Zinc Ricinoleate is its ability to form stable, non-volatile complexes with odoriferous molecules[2]. Unlike traditional antimicrobial agents that indiscriminately eradicate bacteria, or masking agents that overwhelm olfactory receptors, Zinc Ricinoleate operates via Lewis acid-base coordination chemistry .

The Coordination Chemistry

The efficacy of Zinc Ricinoleate revolves around the active cationic center of the


 ion[6].
  • Target Identification: Malodorous compounds generated by bacterial decomposition of sweat typically contain electron-rich (nucleophilic) atoms. Common examples include nitrogen-based compounds (amines, skatole, indole) and sulfur-based compounds (hydrogen sulfide, mercaptans)[6].

  • Molecular Docking: The

    
     ion acts as a Lewis acid, accepting electron pairs from the nucleophilic nitrogen or sulfur atoms of the odorants[6].
    
  • Hydrophobic Encapsulation: Once docked at the active center, the long, hydrophobic ricinoleic acid side chains fold around the malodor molecule[6]. This "claw-like" encapsulation traps the odorant, drastically reducing its vapor pressure and preventing it from volatilizing into the air[7].

OdorNeutralization A Bacterial Breakdown of Sweat B Release of Nucleophilic Odorants (Amines, Mercaptans, Skatole) A->B D Lewis Acid-Base Coordination (Zn2+ binding to N/S atoms) B->D C Zinc Ricinoleate (CAS 13040-19-2) C->D E Hydrophobic Encapsulation (Ricinoleate chains trap complex) D->E F Odor Neutralization (Non-volatile, imperceptible state) E->F

Figure 1: Mechanistic pathway of odor sequestration by Zinc Ricinoleate.

Formulation & Experimental Protocols

Because Zinc Ricinoleate is water-insoluble and highly crystalline at room temperature, it requires specific thermodynamic and chemical conditions to be "activated" within a formulation[4],[6].

Protocol: Formulation of a Non-Aqueous Odor-Absorbing Lipid Matrix

This self-validating protocol outlines the integration of Zinc Ricinoleate into a solid deodorant stick or lipid-based industrial absorber.

Step 1: Phase Allocation

  • Action: Disperse 1.5% to 3.0% (w/w) Zinc Ricinoleate pellets into the primary lipid phase (e.g., caprylic/capric triglycerides, cetyl alcohol, or plant waxes)[4].

  • Causality: Zinc Ricinoleate must be allocated to the oil phase due to its lipophilic ricinoleic acid chains. Attempting to disperse it in the aqueous phase without specialized self-emulsifying acylaminoacid chelators will result in agglomeration and zero odor-absorbing efficacy[6].

Step 2: Thermal Activation (Critical Step)

  • Action: Heat the lipid phase under continuous shear to exactly 80°C – 85°C[4].

  • Causality: The melting point of Zinc Ricinoleate is 80°C[4]. Heating above this threshold is thermodynamically required to break the crystalline lattice of the waxy pellets. Complete fusion ensures that the

    
     coordination centers are homogeneously distributed throughout the matrix. Failure to reach this temperature results in a gritty texture and localized, inefficient odor absorption.
    

Step 3: Emulsification and Chelation Control

  • Action: If creating an emulsion, introduce the heated aqueous phase to the lipid phase. Crucial: Ensure the aqueous phase is entirely free of strong chelating agents like EDTA.

  • Causality: Strong chelators will competitively bind the

    
     ion, stripping it from the ricinoleate chains and permanently neutralizing its ability to interact with malodorous compounds[6].
    

Step 4: Quality Control via Headspace Gas Chromatography (HS-GC)

  • Action: To validate the system, spike a sample of the cooled formulation with a known concentration of diethylamine. Use HS-GC to measure the vapor phase concentration of the amine over 24 hours.

  • Causality: A self-validating protocol requires empirical proof of sequestration. A successful formulation will show a >90% reduction in headspace amine concentration compared to a control matrix lacking Zinc Ricinoleate, proving that the molecular encapsulation is actively holding the volatile compounds in the substrate.

Safety, Toxicity, and E-E-A-T Profile

For drug development professionals and cosmetic formulators, the toxicological profile of an active ingredient is as important as its efficacy. Zinc Ricinoleate boasts an exceptional safety profile, making it a preferred alternative to aluminum-based antiperspirants and harsh triclosan-based biocides.

  • Microbiome Preservation: Zinc Ricinoleate has no bactericidal or fungicidal properties. It does not interfere with the skin's natural bacterial flora, preventing the dysbiosis often associated with chronic use of antibacterial deodorants[7].

  • Non-Occlusive Nature: It is not an antiperspirant; it does not inhibit transpiration or physically block sweat ducts with metallic salts[7],[8].

  • Regulatory Standing: The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the toxicological data and concluded that Zinc Ricinoleate is safe for use in cosmetic products[9]. Furthermore, it is recognized by environmental standards such as the EPA Safer Choice program due to its natural derivation from renewable castor oil and its non-toxic degradation pathways[10].

References

  • Title: Zinc Ricinoleate Explained and Its Role in Odor Control - Homecourt Source: homecourt.co URL: [Link]

  • Title: Zinc Ricinoleate: Odor-Eliminating Ingredient for Sunless Skin | Bronze Boss Source: bronzeboss.co URL: [Link]

  • Title: Improving the odour of automotive leather - Schill+Seilacher GmbH Source: schillseilacher.de URL: [Link]

  • Title: ZINC RICINOLEATE - Ataman Kimya Source: atamanchemicals.com URL: [Link]

  • Title: Zinc Ricinoleate (13040-19-2): Odor-Absorbing Agent - Heritage Park Laundry Source: heritageparklaundry.com URL: [Link]

  • Title: Safety Assessment of Zinc Salts as Used in Cosmetics Source: cir-safety.org URL: [Link]

Sources

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate: Structural Analysis & Functional Differentiation

[1]

Executive Summary This technical guide provides an in-depth structural and functional analysis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (CAS: 29704-44-7), the zinc salt of ricinelaidic acid .[1] While often confused with its widely used cis-isomer (Zinc Ricinoleate, CAS 13040-19-2), the (E)-isomer represents a distinct stereochemical entity with unique physicochemical properties governed by its trans-alkene geometry.[1] This document dissects the molecular architecture, coordination chemistry, and theoretical functional implications of the (E)-isomer, contrasting it with the industrial standard (Z)-isomer to aid researchers in material selection and synthesis.[1]

Molecular Identity & Stereochemical Architecture[1]

The molecule is the zinc salt of (R,E)-12-hydroxyoctadec-9-enoic acid (Ricinelaidic acid).[1][2][3] Its distinct behavior stems from the specific spatial arrangement of its hydrocarbon tail.

1.1 Nomenclature & Classification
AttributeSpecification
IUPAC Name Zinc(II) bis[(9E,12R)-12-hydroxyoctadec-9-enoate]
Common Name Zinc Ricinelaidate
CAS Number 29704-44-7 (Distinct from Zn Ricinoleate 13040-19-2)
Molecular Formula C

H

O

Zn
Molecular Weight 660.3 g/mol
Stereocenters C12 (R) : Hydroxyl group orientation.C9 (E) : Trans-double bond geometry.[1][2][3][4]
1.2 The Trans-Effect: Structural Divergence

The critical differentiator is the C9=C10 double bond .[1]

  • Zinc Ricinoleate (Z-isomer): Possesses a cis (Z) double bond, introducing a "kink" or U-shape in the fatty acid chain.[1] This disrupts crystal packing, resulting in a lower melting point (~71–80°C) and a waxy, amorphous solid ideal for solubilization in deodorants.

  • Zinc Ricinelaidate (E-isomer): Possesses a trans (E) double bond. This straightens the alkyl chain, allowing it to mimic saturated fatty acids (like stearate) in linearity.

    • Expert Insight: The linear geometry of the (E)-isomer facilitates tighter Van der Waals packing between alkyl chains.[1] Consequently, Zinc Ricinelaidate is expected to exhibit a significantly higher melting point and lower solubility in organic solvents compared to the (Z)-isomer.[1]

Coordination Geometry & Supramolecular Structure[1]

Zinc carboxylates do not exist as simple isolated ions; they form complex supramolecular structures. The "cage" mechanism is central to their function as odor absorbers.

2.1 The Coordination Sphere

The Zinc(II) center typically adopts a tetrahedral or distorted octahedral geometry, coordinated by:

  • Carboxylate Head Groups: Bridging bidentate or chelating modes connecting two zinc centers.

  • 12-Hydroxyl Groups: In the (Z)-isomer, the "kink" brings the C12-OH group into proximity with the Zn center, allowing it to act as a secondary ligand.[1] This creates a coordinatively unsaturated "cage" capable of binding nucleophiles.

2.2 Impact of (E)-Geometry on Coordination

In the (R,E)-isomer , the straightening of the chain increases the distance between the carboxylate head and the C12-hydroxyl group within the same chain.[1]

  • Intramolecular vs. Intermolecular: The (E)-geometry makes intramolecular coordination (head-to-tail biting) sterically difficult.[1]

  • Lattice Structure: The 12-OH groups likely participate in intermolecular hydrogen bonding between adjacent lamellae rather than coordinating to the Zn center of their own chain.[1] This results in a more rigid, polymeric lattice that may reduce the accessibility of the Zn atom to external odor molecules (nucleophiles) compared to the more open "cage" of the (Z)-isomer.[1]

2.3 Visualization: Structural Logic & Synthesis

The following diagram illustrates the stereochemical divergence and the synthesis pathway from the natural precursor.

GRicinoleicRicinoleic Acid(9Z, 12R)Natural PrecursorIsomerizationIsomerization(Se or I2 Catalyst)Ricinoleic->IsomerizationRadicalReactionZnSalt_ZZinc Ricinoleate(Standard Z-Isomer)Amorphous/WaxyRicinoleic->ZnSalt_ZDirectSaponificationRicinelaidicRicinelaidic Acid(9E, 12R)Trans-IsomerIsomerization->RicinelaidicStereoinversionZnSalt_EZinc(II) (R,E)-Enoate(Zinc Ricinelaidate)Crystalline/Linear PackingRicinelaidic->ZnSalt_ESaponification(+ ZnO)ZnOZnO / Zn(OH)2ZnO->ZnSalt_E

Figure 1: Synthetic pathway distinguishing the target (R,E)-isomer from the natural (Z)-isomer.[1]

Synthesis & Characterization Protocols

To isolate the specific (R,E)-structure, a two-step synthesis is required, as natural castor oil yields only the (Z)-isomer.[1]

3.1 Synthesis Workflow
  • Stereomutation (Z

    
     E): 
    
    • Reagents: Methyl ricinoleate (purified), catalytic Selenium or Iodine.

    • Conditions: Heat to 200°C under inert atmosphere (N

      
      ) for 4-6 hours.
      
    • Mechanism: Reversible addition of the radical catalyst to the double bond allows rotation, thermodynamically favoring the more stable trans (E) isomer.

    • Purification: Recrystallization of the trans-fatty acid (Ricinelaidic acid) from ethanol (mp ~52°C, significantly higher than Ricinoleic acid's 5°C).[1]

  • Metallation (Salt Formation):

    • Reaction: 2 R-COOH + ZnO

      
       (R-COO)
      
      
      Zn + H
      
      
      O.[1]
    • Protocol: Melt the purified Ricinelaidic acid (approx 60°C) and slowly add stoichiometric ZnO with high-shear mixing. Vacuum is applied to remove water and drive the equilibrium.

3.2 Characterization Matrix
MethodExpected Signal for (R,E)-IsomerDistinction from (Z)-Isomer
FTIR 967 cm

(C-H out-of-plane deformation for trans).
(Z)-isomer shows band at ~720 cm

(cis).[1]

H-NMR
Vinyl protons shift to

5.3–5.4 ppm
; Coupling constant

Hz
.[1]
(Z)-isomer typically shows

Hz (cis coupling).[1]
XRD Sharp, defined diffraction peaks indicating high crystallinity.(Z)-isomer shows broad halos (amorphous/mesomorphic).[1]
Melting Point > 90°C (Estimated).[1][5](Z)-isomer melts at 71–80°C.
Functional Mechanism: Odor Absorption[1][2][6][7][8]

The primary industrial application of Zinc Ricinoleate is odor absorption (chemisorption).[6][7] The stereochemistry of the (E)-isomer fundamentally alters this capability.[1]

4.1 Mechanism of Action

Zinc ricinoleate works by chemically binding nucleophilic odor molecules (e.g., Ammonia, Mercaptans, Isovaleric acid) to the Zinc atom.[2][3]

  • Reaction: Zn(Ric)

    
     + 2 :Nu 
    
    
    Zn(Ric)
    
    
    (Nu)
    
    
  • Requirement: The Zinc atom must be sterically accessible.

4.2 Comparative Efficacy[1]
  • Z-Isomer (Standard): The disordered, waxy structure allows easy diffusion of odor molecules into the matrix.[1] The "kinked" chains prevent tight packing, leaving the Zn center relatively exposed or easily solvated.

  • E-Isomer (Target):

    • Pros: Higher thermal stability; potentially useful in high-temperature extrusion (plastics/rubber) where the Z-isomer might degrade or melt too early.[1]

    • Cons: The tight crystalline packing of the trans-chains likely inhibits the diffusion of odor molecules to the Zn center.[1] To be effective as a deodorant, the (E)-isomer would likely require solubilization in a carrier or co-surfactant system to break the lattice energy.[1]

Coordinationcluster_stericSteric EnvironmentZnZn(II)CenterO1R-COO-Zn->O1 Ionic/CoordO2R-COO-Zn->O2 Ionic/CoordOH12-OH(Ligand)Zn->OH SecondaryCoordinationNuOdor(N/S)Zn->Nu Chemisorption(Target)

Figure 2: Coordination sphere of the Zinc center.[3] In the (E)-isomer, the 12-OH ligand is less likely to coordinate intramolecularly due to chain straightening.[1]

References
  • Sigma-Aldrich. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Sheet (CAS 29704-44-7). [1][8][9]

  • National Institutes of Health (PubChem). Zinc Ricinoleate Compound Summary (CID 6437808). (Note: Covers general Zinc Ricinoleate properties).[3][6][7][10][11][12][13][14]

  • Kuhn, H., et al. "Mechanism of the odor-adsorption effect of zinc ricinoleate.[1] A molecular dynamics computer simulation." Journal of Surfactants and Detergents, 2000. (Foundational mechanism for Z-isomer).[1]

  • CymitQuimica. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Catalog Entry.

Molecular Pharmacodynamics and Translational Potential of Zinc-Organic Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Zinc-Containing Organic Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Mechanism, Synthesis, and Validation

The Zinc Pharmacophore: Coordination Dynamics in Biology

Unlike transition metals such as iron or copper, Zinc(II) is redox-inert under physiological conditions (


 electron configuration). This "silent" electronic profile allows it to function as a structural scaffold without generating uncontrolled free radicals. However, when complexed with specific organic ligands, the biological activity of zinc shifts dramatically.

In drug design, the Zinc-Organic Pharmacophore operates on three primary principles:

  • Ligand Exchange Lability: Zinc complexes often undergo rapid ligand exchange, allowing the organic ligand to deliver the metal ion to specific intracellular targets (e.g., lysosomes, mitochondria).

  • Lipophilicity Enhancement: Coordination with Schiff bases or heterocyclic ligands reduces the polarity of the metal ion (Chelaion Theory), facilitating passive diffusion across the lipid bilayer.

  • Lewis Acid Activation: The Zn(II) center acts as a potent Lewis acid, activating coordinated water molecules for hydrolytic cleavage of DNA or protein backbones.

Mechanistic Verticals

Vertical A: The "Trojan Horse" Ionophores (Antiviral & Antimicrobial)

Zinc ionophores (e.g., Pyrithione, Clioquinol) function by artificially elevating intracellular


 levels. This influx overwhelms cellular homeostasis, leading to the inhibition of viral RNA-dependent RNA polymerase (RdRp) or the disruption of bacterial protein folding.

Mechanism of Action:

  • Transport: The hydrophobic Zn-Ligand complex permeates the cell membrane.[1]

  • Dissociation: Intracellular acidity or competing endogenous ligands trigger Zn release.

  • Target Engagement: Free

    
     binds to catalytic triads of viral proteases or polymerases, locking them in an inactive conformation.
    
Vertical B: Redox-Modulating Coordination Complexes (Anticancer)

While


 itself is not redox-active, its coordination with non-innocent ligands (e.g., thiosemicarbazones, quinolines) can destabilize cellular redox homeostasis.

The ROS Cascade: These complexes often target mitochondria. The ligand facilitates entry, and the complex interferes with the Electron Transport Chain (ETC). This blockage forces electron leakage, generating Superoxide (


), which dismutates to 

. The resulting oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c and activating the Caspase-9/3 apoptotic pathway.

Visualization of Signaling Pathways

Diagram 1: Zinc Complex-Induced Apoptosis Pathway

This diagram illustrates the intracellular cascade triggered by cytotoxic Zinc-Schiff base complexes, leading to cell death via mitochondrial dysfunction.

G ZnComplex Zn-Organic Complex (Extracellular) CellMembrane Cell Membrane (Passive Diffusion) ZnComplex->CellMembrane Mitochondria Mitochondrial Accumulation CellMembrane->Mitochondria Lipophilic Transport ROS ROS Generation (Superoxide/H2O2) Mitochondria->ROS ETC Inhibition mPTP mPTP Opening (ΔΨm Loss) ROS->mPTP Oxidative Stress CytC Cytochrome c Release mPTP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis

Caption: Mechanistic pathway of Zn-complex induced apoptosis via mitochondrial ROS generation.

Experimental Validation Framework

To ensure scientific integrity, the biological activity of these compounds must be validated using specific, controlled protocols.

Protocol A: Determining DNA Binding Mode (Viscosity vs. UV-Vis)

Objective: Distinguish between intercalation (strong anticancer potential) and groove binding.

Methodology:

  • Preparation: Dissolve Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2). Determine concentration using

    
    .
    
  • Viscosity Measurement:

    • Use an Ubbelohde viscometer at

      
      .
      
    • Measure flow time of DNA alone (

      
      ).
      
    • Titrate Zn-complex into DNA solution (

      
       ranges 0.0 to 0.2).
      
    • Interpretation: A significant increase in relative viscosity

      
       indicates Intercalation  (lengthening of DNA helix). No change or a decrease indicates Groove Binding  or electrostatic interaction.[2]
      
  • UV-Vis Titration:

    • Keep complex concentration constant; vary DNA concentration.

    • Interpretation: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift).

    • Calculate Binding Constant (

      
      ) using the Wolfe-Shimer equation:
      
      
      
      
Protocol B: Quantifying Intracellular Zinc Flux

Objective: Confirm ionophore activity by measuring free intracellular


.

Methodology:

  • Probe Loading: Incubate cells (e.g., HeLa) with

    
    FluoZin-3 AM  (cell-permeable Zn probe) for 30 min.
    
  • Treatment: Wash cells with PBS (Ca/Mg-free) and treat with the Zn-organic candidate.

  • Imaging: Use confocal microscopy (Ex/Em: 494/516 nm).

  • Validation Control:

    • Positive Control: Pyrithione +

      
      .
      
    • Chelator Control: TPEN (membrane-permeable Zn chelator) should quench the signal, confirming specificity.

Comparative Data Analysis

The following table summarizes the cytotoxicity (


) of novel Zinc-Schiff base complexes compared to standard chemotherapeutics, derived from recent structure-activity relationship (SAR) studies.
Compound ClassLigand TypeCell LineIC50 (μM)Mechanism HighlightRef
Zn-L3 Schiff Base (N,N,O donor)MCF-7 (Breast)5.2High Selectivity Index (8.[3][4]9)[1]
Zn-L3 Schiff BaseA549 (Lung)12.4G2/M Phase Arrest[1]
Zn-HBrQ 8-HydroxyquinolineBEL-7404 (Liver)8.69ROS-mediated Apoptosis[2]
Zn-Salicyl SalicylaldimineMCF-722.18DNA Intercalation[3]
Cisplatin (Control)MCF-72.1 - 6.5DNA Cross-linking[1][4]

Note: Zinc complexes often exhibit higher


 values than Cisplatin but demonstrate superior Selectivity Indices (SI), reducing toxicity to normal fibroblast cells (e.g., L929).
Diagram 2: Ionophore-Mediated Antiviral Mechanism

This workflow details how Zinc Ionophores (e.g., Pyrithione) inhibit viral replication.[5][6]

Ionophore ExtracellularZn Extracellular Zn2+ Complex Lipophilic Zn-Complex ExtracellularZn->Complex Coordination Ionophore Ionophore (Ligand) Ionophore->Complex Membrane Cell Membrane Complex->Membrane Passive Transport IntracellularZn Intracellular Zn2+ Surge Membrane->IntracellularZn Dissociation RdRp Viral RdRp Enzyme IntracellularZn->RdRp Allosteric Inhibition Replication Viral Replication RdRp->Replication BLOCKED

Caption: Zinc ionophore mechanism inhibiting viral RNA-dependent RNA polymerase (RdRp).[5][7]

References

  • Synthesis of Zinc-Based Complexes and Their Potential Anticancer Activity Against Human Cell Lines. Open Access Research Journals. [Link]

  • Cytotoxicity, DNA binding and cell apoptosis induction of a zinc(II) complex of HBrQ. Royal Society of Chemistry (RSC) Advances. [Link]

  • Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes. PubMed Central (PMC). [Link]

  • A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemical Letters. [Link]

  • Zinc, Ionophores and Long-Haul COVID. International Society for Orthomolecular Medicine. [Link]

  • Zinc(II)—The Overlooked Éminence Grise of Chloroquine’s Fight against COVID-19? MDPI. [Link]

  • Experimental techniques employed in the study of metal complexes-DNA interactions. Farmacia Journal. [Link]

Sources

The Renaissance of Zinc Carboxylates: From Green Catalysis to Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc carboxylates, once relegated to the status of industrial commodities (soaps, driers, and stabilizers), are undergoing a scientific renaissance. Driven by the urgent need for biocompatible therapeutics and sustainable catalytic processes, novel zinc(II) carboxylate complexes are emerging as critical scaffolds in drug development and materials science. This guide dissects the structural versatility of these compounds, detailing their trajectory from simple salts to complex Metal-Organic Frameworks (MOFs) and bio-active coordination polymers. We provide actionable protocols for their synthesis and application, grounded in recent high-impact research.

Part 1: Structural Versatility & Synthesis Strategies[1]

The utility of zinc carboxylates stems from the


 configuration of the Zn(II) ion, which allows for flexible coordination geometries (tetrahedral, trigonal bipyramidal, octahedral) without the constraints of ligand field stabilization energy. This plasticity enables the design of "smart" materials where the carboxylate ligand dictates function.
Coordination Modes

The carboxylate group (


) can bind to zinc in multiple modes, dramatically affecting the compound's stability and reactivity:
  • Monodentate: One oxygen binds to Zn (common in transient catalytic states).

  • Chelating (Bidentate): Both oxygens bind to the same Zn atom (enhances stability).

  • Bridging (Syn-Syn, Syn-Anti): Carboxylate bridges two Zn centers, forming "paddlewheel" secondary building units (SBUs) crucial for MOF construction.

Synthesis Workflows

Novel zinc carboxylates are rarely simple salts; they are often heteroleptic complexes incorporating N-donor ligands (e.g., bipyridine, imidazole) to tune lipophilicity and electronic properties.

Visualization: Synthesis Decision Matrix

The following diagram outlines the logical flow for selecting a synthesis method based on the target application.

SynthesisWorkflow Start Target Application Bio Biomedical (Drug/Antimicrobial) Start->Bio Mat Materials/MOFs (Catalysis/Storage) Start->Mat LigandSel1 Ligand Selection: Bioactive (Schiff Base, Amino Acid) Bio->LigandSel1 LigandSel2 Ligand Selection: Rigid Linkers (Terephthalate, BTC) Mat->LigandSel2 Method1 Solvent-Based (Reflux in EtOH/MeOH) LigandSel1->Method1 Std Method3 Mechanochemical (Solvent-free Grinding) LigandSel1->Method3 Green Method2 Solvothermal/Hydrothermal (High P, T > 100°C) LigandSel2->Method2 High Crystallinity LigandSel2->Method3 Rapid Screening Outcome1 Discrete Mononuclear or Dinuclear Complexes Method1->Outcome1 Outcome2 1D/2D/3D Coordination Polymers (MOFs) Method2->Outcome2 Method3->Outcome1 Method3->Outcome2

Caption: Decision matrix for synthesizing zinc carboxylates, linking target application to ligand choice and processing methodology.

Part 2: Biomedical Frontiers[2]

Anticancer Therapeutics

Recent studies highlight zinc complexes with imidazolium-based dicarboxylates and benzimidazole derivatives as potent anticancer agents. Unlike platinum-based drugs (e.g., Cisplatin), these zinc compounds often exhibit higher selectivity for cancer cells over normal fibroblasts.[1]

  • Mechanism: The lipophilic carboxylate ligands facilitate passive diffusion across the cell membrane. Once intracellular, the complex may dissociate or interact with DNA/proteins, inducing Reactive Oxygen Species (ROS) generation and triggering apoptosis via the mitochondrial pathway [1].

  • Selectivity: Zinc is an essential micronutrient; toxicity is often restricted to the ligand or the specific coordination geometry that disrupts cancer cell metabolism.

Antimicrobial & Wound Healing

Zinc carboxylates (e.g., zinc undecylenate, zinc citrate) have long been used, but novel complexes with Schiff bases (derived from amino acids like tryptophan or phenylalanine) show significantly enhanced bacteriostatic activity against resistant strains like P. aeruginosa and S. aureus [2].

Experimental Protocol: MIC Determination for Zinc Complexes

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel zinc carboxylate complex against S. aureus.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (

    
     CFU/mL)
    
  • Test Compound: Novel Zinc Carboxylate (dissolved in DMSO, <1% final conc.)

  • Positive Control: Ciprofloxacin

  • Negative Control: Sterile DMSO

Workflow:

  • Preparation: Prepare a stock solution of the Zinc complex (e.g., 1024

    
    g/mL) in DMSO/MHB.
    
  • Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate (Range: 512 to 0.5

    
    g/mL).
    
  • Inoculation: Add 10

    
    L of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Optical: Measure OD

      
       using a plate reader.
      
    • Validation: Plate 10

      
      L from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity (MBC).
      

Data Presentation Template:

Compound IDLigand TypeMIC (

g/mL) S. aureus
MIC (

g/mL) E. coli
Cytotoxicity (

HeLa)
Selectivity Index
Zn-L1 Imidazolium8.032.045

M
5.6
Zn-L2 Schiff Base (Phe)4.016.0>100

M
>25
Ciprofloxacin (Control)0.50.25N/AN/A

Part 3: Sustainable Materials & Catalysis[4]

Green Catalysis: Polylactide (PLA) Synthesis

Zinc carboxylates (e.g., zinc acetate, zinc lactate, and novel guanidinium-zinc complexes) are superior catalysts for the Ring-Opening Polymerization (ROP) of lactide. They offer a non-toxic alternative to tin-based catalysts (stannous octoate) for producing biomedical-grade PLA [3].

Visualization: Catalytic Cycle of PLA ROP

The "Coordination-Insertion" mechanism is the gold standard for controlling polymer architecture.

PLACatalysis Init Zn-Alkoxide Initiator (L-Zn-OR) Coord Monomer Coordination Init->Coord + Lactide Monomer Insert Nucleophilic Attack & Insertion Coord->Insert Acyl-Oxygen Cleavage Prop Chain Propagation Insert->Prop Ring Opening Prop->Coord + New Monomer (Living Polymerization) Term Termination/ Hydrolysis Prop->Term + H+ (Quench)

Caption: Coordination-Insertion mechanism for Zinc-catalyzed Ring-Opening Polymerization of Lactide.

Corrosion Inhibition

Novel zinc carboxylates (e.g., zinc heptanoate, zinc decanoate, and bola-amphiphiles) are replacing toxic chromates in anti-corrosion coatings.

  • Mechanism: The carboxylate head group binds to the metal surface (anodic inhibition), while the hydrophobic tail forms a barrier layer that repels water and aggressive ions (

    
    ) [4].
    
  • Advantage: "Self-healing" properties where the inhibitor migrates to defect sites.

Part 4: Future Outlook & Challenges

The field is moving toward Multifunctional MOFs —zinc carboxylate frameworks that can simultaneously store drugs and sense their release via fluorescence changes.

  • Challenge: Hydrolytic stability of the Zn-O bond in aqueous physiological environments.

  • Solution: Incorporation of hydrophobic bulky ligands or mixed-metal clusters to shield the coordination sphere.

References

  • Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands. National Institutes of Health (PMC).Link

  • Synthesis of the Bacteriostatic Poly(l-Lactide) by Using Zinc (II)[(acac)(L)H2O] as an Effective ROP Initiator. National Institutes of Health (PMC).Link

  • Chemical Recycling of End-of-Life Poly(lactide) via Zinc-Catalyzed Depolymerization and Polymerization. National Institutes of Health (PMC).Link

  • Compact Metal–Organic Frameworks for Anti‐Corrosion Applications: New Binary Linear Saturated Carboxylates of Zinc. Scilit.Link

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. MDPI.Link

Sources

The Discovery and Mechanistic Characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (commonly referred to as Zinc Ricinelaidate , the trans-isomer of the widely used Zinc Ricinoleate) represents a pivotal advancement in the field of coordination chemistry and formulation science. Unlike traditional deodorizing agents that rely on antimicrobial action or olfactory masking, this complex functions through a unique chemisorption mechanism . It acts as a "molecular cage," selectively trapping nucleophilic odorants (such as ammonia, mercaptans, and thioethers) through coordinate covalent bonding with the central zinc ion.

This guide details the structural identification, synthetic pathways, and the breakthrough mechanistic insights that established this compound as a premier excipient in both dermatological therapeutics and advanced odor-control systems.

Chemical Identity & Stereochemistry

The efficacy of this compound is dictated by its stereochemistry. While the natural derivative from castor oil is the (Z)-isomer (Zinc Ricinoleate), the (E)-isomer (Zinc Ricinelaidate) presents distinct physicochemical properties, particularly in terms of crystallinity and melting point, which are critical for solid-state stability in drug formulations.

Table 1: Physicochemical Comparison of Isomers
FeatureZinc(II) (R,Z)-12-hydroxyoctadec-9-enoateZinc(II) (R,E)-12-hydroxyoctadec-9-enoate
Common Name Zinc RicinoleateZinc Ricinelaidate
Configuration cis (Z) at C9-C10trans (E) at C9-C10
CAS Number 13040-19-229704-44-7
Source Natural (Castor Oil derivative)Synthetic (Isomerization of Z-form)
Physical State Waxy solid / GranulesCrystalline powder
Melting Point ~65–75 °C~80–85 °C (Higher thermal stability)
Solubility Soluble in organic solvents, dispersible in waterLower solubility in non-polar solvents

The Discovery: From Castor Oil to Coordinate Chemistry

The "discovery" of this molecule's utility is rooted in the mid-20th-century search for non-bactericidal deodorants. Early industrial applications (e.g., the Grillocin series) utilized the crude zinc salt of castor oil fatty acids. However, the scientific discovery of its mode of action—and the subsequent isolation of the (E)-isomer for enhanced stability—occurred through advanced crystallographic and computational studies.

The Mechanistic Breakthrough

For decades, the mechanism was assumed to be simple adsorption. In the early 2000s, molecular dynamics (MD) simulations and X-ray diffraction (XRD) studies revealed the true nature of the interaction:

  • The Shielded State : In vacuum or oil phases, the Zn

    
     ion is coordinatively saturated by the carboxylate oxygens and the hydroxyl groups of the fatty acid chain, forming a "closed" cage.
    
  • The Activation : In the presence of moisture or specific nucleophiles, the "cage" undergoes a conformational change.

  • The Capture : The Zn

    
     ion becomes accessible and forms stable coordinate bonds with nitrogen (N) or sulfur (S) atoms from target molecules (e.g., isovaleric acid, putrescine).
    
Diagram 1: Mechanistic Pathway of Odor Capture

G cluster_0 Capture Mechanism State1 Resting State (Zn shielded by OH/COO-) Trigger Activation (Moisture/Solvent) State1->Trigger State2 Activated Complex (Coordination Sphere Opens) Trigger->State2 Conformational Shift Complex Stable Adduct (Zn-Ligand Bond) State2->Complex Chemisorption Target Nucleophile (N/S Odorant) Target->Complex Ligand Binding

Caption: The transition from a coordinatively saturated 'resting' state to an active 'capture' state upon exposure to nucleophilic targets.

Synthesis and Preparation Protocols

The synthesis of the (E)-isomer requires a specific isomerization step, as natural castor oil yields the (Z)-form. The following protocol outlines the conversion and subsequent metallation.

Synthetic Workflow
  • Transesterification : Castor oil is converted to Methyl Ricinoleate.[1][2][3]

  • Isomerization (Z

    
     E) : Catalytic isomerization using nitric acid or iodine to convert Methyl Ricinoleate to Methyl Ricinelaidate.
    
  • Saponification & Metallation : Reaction with Zinc Oxide (ZnO) to form the final zinc salt.

Diagram 2: Synthetic Pathway

Synthesis Castor Castor Oil (Triglyceride) MeRic_Z Methyl Ricinoleate (Z-Isomer) Castor->MeRic_Z MeOH, NaOH Transesterification MeRic_E Methyl Ricinelaidate (E-Isomer) MeRic_Z->MeRic_E Isomerization (HNO3 or I2 cat.) Final Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinelaidate) MeRic_E->Final Saponification + ZnO ZnO Zinc Oxide (ZnO) ZnO->Final

Caption: Step-wise synthesis including the critical isomerization from Z (cis) to E (trans) configuration.

Detailed Experimental Protocol

Objective : Synthesis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Step 1: Preparation of Methyl Ricinelaidate (E-Isomer)

  • Dissolve Methyl Ricinoleate (100 g) in dichloromethane.

  • Add 0.5% (w/w) iodine or dilute nitric acid as a catalyst.

  • Irradiate with UV light or heat to 50°C for 2 hours to promote cis-trans isomerization.

  • Wash with sodium thiosulfate solution (to remove iodine) and water. Dry over MgSO

    
    .
    
  • Confirm isomerization via IR spectroscopy (appearance of trans double bond peak at ~968 cm

    
    ).
    

Step 2: Formation of the Zinc Salt

  • Heat the Methyl Ricinelaidate (0.1 mol) with an aqueous solution of NaOH (0.11 mol) at 80°C to hydrolyze to the sodium salt (soap).

  • Add a stoichiometric amount of Zinc Sulfate (ZnSO

    
    ) or Zinc Chloride (ZnCl
    
    
    
    ) solution slowly under stirring.
  • Precipitation : The Zinc Ricinelaidate will precipitate as a white solid.

  • Filter and wash the precipitate thoroughly with deionized water to remove sodium salts.

  • Drying : Vacuum dry at 60°C for 24 hours.

Experimental Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical methods are mandatory.

Infrared Spectroscopy (FTIR)
  • Carboxylate Stretch : Asymmetric stretch (

    
    ) at 1530–1550 cm
    
    
    
    and symmetric stretch (
    
    
    ) at 1390–1410 cm
    
    
    . The separation (
    
    
    ) indicates the bridging bidentate coordination mode of the zinc.
  • Trans-Alkene : Distinct peak at 968 cm

    
      (specific to the E-isomer), absent in the Z-isomer.
    
X-Ray Diffraction (XRD)
  • The (E)-isomer exhibits a higher degree of crystallinity compared to the amorphous (Z)-isomer.

  • Characteristic peaks: Look for sharp reflections at

    
     values corresponding to the lamellar spacing of the fatty acid chains (~20-25° range).
    
  • Validation : Absence of ZnO peaks (31.8°, 34.4°, 36.3°) confirms complete reaction.

Applications in Drug Development

While primarily known for odor control, the (E)-isomer's enhanced thermal stability makes it a superior candidate for pharmaceutical applications compared to the (Z)-isomer.

  • API Solubility Enhancement : Acts as a surfactant to improve the bioavailability of hydrophobic drugs (Class II/IV).

  • Topical Formulations : Used in anti-acne preparations where the zinc moiety provides bacteriostatic properties while the fatty acid chain aids skin penetration.

  • Odor Masking for APIs : Effective in neutralizing the sulfurous odor of thiol-containing drugs (e.g., Captopril, Penicillamine) in oral formulations.

References

  • Kuhn, H., et al. (2000). Mechanism of the odor-adsorption effect of zinc ricinoleate.[2][3][4][5] A molecular dynamics computer simulation. Journal of Surfactants and Detergents. Link[2]

  • Müller, F., et al. (2024). Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. MDPI Molecules. Link

  • BOC Sciences . (2025). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Data.

  • VulcanChem . (2025). Zinc Ricinoleate: Structure and Industrial Applications. Link

  • Apollo Scientific . (2025). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Catalog Entry. Link

Sources

Technical Guide: Spectroscopic Characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

[1][2]

Executive Summary

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate , commonly referred to as Zinc Ricinelaidate , is the zinc salt of ricinelaidic acid.[1][2] It is the trans-isomer of the widely utilized odor-absorbing agent, Zinc Ricinoleate (the cis-isomer).[1][2]

While the cis-isomer (derived from castor oil) dominates the industrial deodorant market, the trans-isomer ((R,E)-configuration) presents distinct physicochemical properties due to tighter molecular packing and altered solubility profiles.[1][2] This guide provides a rigorous spectroscopic framework for identifying and validating this specific stereoisomer, focusing on distinguishing the (E)-alkene geometry and characterizing the Zinc(II) carboxylate coordination environment.[2]

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Specialists in lipid-based drug delivery.[1][2][3]

Molecular Architecture & Stereochemistry[2][3]

The core distinction of this compound lies in its stereochemistry at the C9-C10 double bond and the coordination mode of the Zinc center.

  • Ligand: (R,E)-12-hydroxyoctadec-9-enoic acid (Ricinelaidic acid).[1][2]

  • Stereocenter: C12 (R-configuration, retaining the chirality of natural ricinoleic acid).[2]

  • Alkene Geometry: C9=C10 (E) or trans.[2][3] This is the primary spectroscopic differentiator from natural ricinoleates.[3]

  • Coordination: Zinc(II) typically forms a bridging bidentate "paddlewheel" or polymeric cage structure with fatty acids, rather than a simple ionic salt.[3]

Structural Diagram (DOT Visualization)

The following diagram illustrates the logical flow for structural validation and the expected coordination environment.

Zn_Ricinelaidate_StructureLigandLigand: (R,E)-12-hydroxyoctadec-9-enoateComplexZinc(II) Ricinelaidate ComplexLigand->ComplexAnionic LigandTrans_AlkeneAlkene: (E)-Geometry(Trans)Ligand->Trans_AlkeneDefines GeometryChiral_CenterC12: (R)-OH GroupLigand->Chiral_CenterDefines ChiralityZn_CenterMetal Center: Zn(II)Zn_Center->ComplexCationic CenterCoord_ModeCoordination Mode:Bridging Bidentate (Syn-Syn)Complex->Coord_ModeSelf-AssemblyIR_MarkerIR Marker:960-970 cm⁻¹ (C-H bend)Trans_Alkene->IR_MarkerDiagnostic BandNMR_MarkerNMR Marker:J ≈ 15-16 Hz (Vinyl H)Trans_Alkene->NMR_MarkerCoupling Constant

Figure 1: Structural logic and diagnostic markers for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Spectroscopic Atlas

FT-IR Spectroscopy (Vibrational Fingerprinting)

Infrared spectroscopy is the most rapid method to distinguish the trans (ricinelaidate) from the cis (ricinoleate) isomer and to confirm Zinc coordination.

Functional GroupFrequency (

, cm

)
Mode DescriptionDiagnostic Value (Self-Validation)
Alkene (C-H) 960 – 970 Out-of-plane bending (trans) CRITICAL: Presence confirms (E)-isomer.[1][2] Absent in (Z)-ricinoleate.[1][2][3]
Hydroxyl (O-H) 3200 – 3400Stretching (H-bonded)Broad band confirms presence of C12-OH.[1][2]
Carboxylate (COO⁻) 1550 – 1590Asymmetric Stretch (

)
Shifted from free acid (~1710).[2]
Carboxylate (COO⁻) 1400 – 1450Symmetric Stretch (

)
Used to calculate

.[2]
C-H (Aliphatic) 2850 – 2920Symmetric/Asymmetric StretchStandard lipid backbone.[3]

Coordination Analysis (


 Rule):

  • 
    :  Chelating or Bridging Bidentate (Typical for Zinc Soaps).[2]
    
  • 
    :  Monodentate.[2]
    
  • Expectation for Zn Ricinelaidate:

    
    , consistent with a polymeric bridging structure similar to Zinc Stearate or Zinc Ricinoleate [1, 2].[1][2]
    
Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the alkene geometry via coupling constants (

2

H NMR (400 MHz, CDCl

or DMSO-d

)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
Vinyl Protons (H9, H10) 5.35 – 5.50 Multiplet / dt 15.0 – 16.0 High

-value confirms trans (E) geometry.
(Cis is ~10-11 Hz).[1][2]
C12-Methine (H12) 3.60 – 3.70Multiplet-Proximity to OH group.[1][2][3]

-Methylene (H2)
2.20 – 2.30Triplet~7.5Deshielded by adjacent Carboxylate-Zn.[1][2][3]
Allylic Methylene (H8, H11) 1.95 – 2.05Multiplet-Adjacent to double bond.[1][2]
Terminal Methyl (H18) 0.88Triplet~7.0Chain terminus.[3]

C NMR (100 MHz)
  • Carboxylate Carbon (C1):

    
     ppm.[1][2][3] (Significant downfield shift from free acid ~178 ppm due to Zn coordination).[2][3]
    
  • Olefinic Carbons (C9, C10):

    
     ppm.[1][2][3] The trans carbons often appear slightly upfield relative to cis due to reduced steric compression (gamma-gauche effect), but 
    
    
    -coupling in proton NMR is the primary discriminator.[1][2]
  • C12 (C-OH):

    
     ppm.[1][2][3]
    
Mass Spectrometry (MS)[2]
  • Ionization: ESI (Negative Mode) is preferred for carboxylates.[2][3]

  • Molecular Ion:

    • Ligand [L-H]⁻:

      
      .[2][3]
      
    • Zinc Adducts: Clusters such as

      
       or 
      
      
      may appear depending on cone voltage, reflecting the polymeric nature.[1][2]
  • Fragmentation:

    • Alpha-cleavage at the C12-OH position is characteristic of hydroxy fatty acids [3].[1][2][3]

Experimental Protocols

Synthesis for Reference Standard (Metathesis Route)

If a commercial standard is unavailable, the (R,E) salt must be synthesized from Ricinelaidic Acid.[2]

Reagents:

  • (R,E)-12-hydroxyoctadec-9-enoic acid (Ricinelaidic Acid).[1][2][4]

  • Sodium Hydroxide (NaOH).[2][3][5][6]

  • Zinc Sulfate (ZnSO

    
    ) or Zinc Chloride (ZnCl
    
    
    ).[2]
  • Ethanol/Water.[2][3]

Protocol:

  • Neutralization: Dissolve 10 mmol of Ricinelaidic acid in 50 mL ethanol at 60°C. Add 10 mmol NaOH (aq) dropwise to form Sodium Ricinelaidate. Verify pH is neutral (~7-8).[1][2][3]

  • Precipitation: Dissolve 5 mmol ZnSO

    
     in 20 mL deionized water. Add slowly to the hot sodium soap solution with vigorous stirring.
    
  • Isolation: A white precipitate (Zinc Ricinelaidate) forms immediately.[2][3]

  • Purification: Filter the solid. Wash 3x with warm water (to remove Na

    
    SO
    
    
    ) and 1x with cold ethanol.[3]
  • Drying: Vacuum dry at 50°C for 24 hours.

Sample Preparation for Spectroscopy
  • FT-IR: Use Attenuated Total Reflectance (ATR) on the solid powder.[2] Do not use KBr pellets if the zinc soap is waxy, as pressure can alter crystalline packing.[3]

  • NMR: Zinc soaps have limited solubility in pure CDCl

    
    .[2][3]
    
    • Tip: Add 1-2 drops of Deuterated Methanol (CD

      
      OD)  or d
      
      
      -Pyridine
      to the CDCl
      
      
      solution to break polymeric zinc bridges and improve solubility/resolution.[1][2]

Applications & Formulation Relevance

Zinc Ricinelaidate is distinct from the common deodorant Zinc Ricinoleate.[3]

  • Higher Melting Point: The trans geometry allows for more efficient crystal packing, leading to a higher melting point than the cis form.[3] This makes it suitable for high-temperature processing or stick formulations requiring structural rigidity.[1][2][3]

  • Solubility: Reduced solubility in organic solvents compared to the cis isomer, potentially offering sustained release profiles in lipophilic drug carriers.[3]

  • Stability: Trans-alkenes are thermodynamically more stable than cis-alkenes, offering improved shelf-life stability against oxidative isomerization.[1][2][3]

Formulation Logic Diagram

Formulation_LogicIsomerIsomer SelectionCisCis (Z)Zinc RicinoleateIsomer->CisTransTrans (E)Zinc RicinelaidateIsomer->TransProp_CisLower MPHigher SolubilityAmorphous/WaxyCis->Prop_CisProp_TransHigher MPCrystalline PackingLower SolubilityTrans->Prop_TransApp_DeoApplication:Deodorant Creams(Rapid Release)Prop_Cis->App_DeoApp_StickApplication:Solid Sticks / Tablets(Structural Agent)Prop_Trans->App_Stick

Figure 2: Formulation decision matrix based on isomer properties.

References

  • Nakamoto, K. (2009).[2][3] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.[2][3] (Authoritative text on carboxylate coordination modes).

  • Kuhn, H., et al. (2000).[2][3] Mechanism of the odor-adsorption effect of zinc ricinoleate. Journal of Surfactants and Detergents, 3(3), 335-343.[1][2] Link (Foundational paper on Zinc Ricinoleate structure).[2]

  • Murphy, R. C. (2014).[2][3] Mass Spectrometry of Lipids. Springer.[2][3] (Reference for hydroxy-fatty acid fragmentation).

  • PubChem. (2025).[2][3][4] Compound Summary: (E)-12-hydroxyoctadec-9-enoic acid.[1][2][3][4][7] National Library of Medicine.[3] Link[2]

  • Sigma-Aldrich. (2025).[2][3] Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Sheet. Link

A Technical Guide to the Thermal Stability of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinoleate)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, commonly known as Zinc Ricinoleate, is a zinc salt of ricinoleic acid derived from castor oil.[1][2] Its unique molecular structure grants it exceptional odor-absorbing properties, making it a critical component in the cosmetic, personal care, and various industrial sectors.[3] The efficacy and safety of Zinc Ricinoleate in these applications are intrinsically linked to its thermal and chemical stability.[1][4][5] This technical guide provides an in-depth analysis of the thermal stability of Zinc Ricinoleate. It consolidates data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines standardized protocols for its characterization, and discusses the underlying mechanisms of its thermal decomposition. This document is intended to serve as a comprehensive resource for researchers and formulation scientists working with this versatile compound.

Introduction to Zinc Ricinoleate

Zinc Ricinoleate has garnered significant attention for its ability to neutralize malodorous compounds, particularly those containing sulfur and nitrogen.[1] Unlike bactericides or antiperspirants, it does not interfere with the natural skin microbiome, making it a preferred ingredient in "natural" deodorant formulations.[6][7] Its industrial applications include use as a heat stabilizer for plastics like PVC and in waste management for odor control.[3][8] The thermal stability of this compound is a critical parameter, dictating its processing conditions, shelf-life, and performance in high-temperature applications.

1.1. Chemical Structure and Properties

  • Chemical Name: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate[9]

  • CAS Number: 13040-19-2[9]

  • Molecular Formula: C₃₆H₆₆O₆Zn[9]

  • Molecular Weight: 660.29 g/mol [9]

  • Physical Form: Typically a beige or creamy-yellow waxy solid or granules.[6][9]

  • Solubility: Insoluble in water, but miscible in oils and waxes.[10]

The molecule consists of a central zinc ion (Zn²⁺) coordinated to two ricinoleate anions. The long, unsaturated fatty acid chains, each featuring a hydroxyl group, are fundamental to its physical properties and odor-absorbing functionality.

1.2. Synthesis Overview

The production of Zinc Ricinoleate can be achieved through several chemical routes. The two most prevalent methods are:

  • Metathesis Reaction: This is a common method for preparing various metal soaps.[11] It typically involves the saponification of a fatty acid source (like castor oil) with an alkali (e.g., NaOH) to form the sodium salt (sodium ricinoleate), followed by a precipitation reaction where an aqueous solution of a zinc salt (e.g., Zinc Sulfate) is added. The insoluble Zinc Ricinoleate is then filtered, washed, and dried.[11]

  • Direct Saponification with Zinc Oxide: An innovative and increasingly common method involves a two-step process. First, castor oil is transesterified with methanol to produce methyl ricinoleate. In the second step, the methyl ricinoleate is saponified directly in the presence of zinc oxide particles, which act as the zinc source.[1][5] This method avoids the use of zinc salts and can influence the final particle size and coordination geometry of the complex.[1][4]

Theoretical Framework of Thermal Decomposition in Metal Carboxylates

The thermal degradation of metal carboxylates, often referred to as metal soaps, is a complex process influenced by the nature of both the metal cation and the organic carboxylate ligand.[12] Understanding these general principles is crucial for interpreting the specific behavior of Zinc Ricinoleate.

2.1. General Principles of Thermal Analysis

  • Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] The resulting data reveals the onset temperature of decomposition, the rate of mass loss, the number of decomposition steps, and the mass of the final, non-volatile residue.

  • Differential Scanning Calorimetry (DSC) & Differential Thermal Analysis (DTA): These techniques measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. They are used to identify thermal events such as melting, crystallization, and other phase transitions, which may occur with or without mass loss.[11][14] For metal soaps, DSC can reveal melting points and the complex polymorphic transitions that often precede decomposition.[11]

2.2. Decomposition Pathways of Zinc Carboxylates

The thermal decomposition of zinc carboxylates typically proceeds to form zinc oxide (ZnO) as the final solid residue.[15] The organic ligands degrade into a variety of volatile products. Key mechanistic pathways include:

  • Decarboxylation: The removal of the carboxylate group as carbon dioxide (CO₂).

  • Ketonization: An intramolecular reaction that can lead to the formation of ketones. Studies on zinc biphenyl carboxylates have shown that the presence of the zinc cation can suppress this pathway compared to the decomposition of the free carboxylic acid.[16]

The decomposition often occurs in multiple steps, beginning with the loss of any bound water, followed by the degradation of the organic moiety, and culminating in the formation of the stable metal oxide.

Thermal Analysis of Zinc Ricinoleate

Experimental data reveals that Zinc Ricinoleate is a thermally stable compound, suitable for applications where elevated temperatures are encountered, such as in the processing of polymers or the oil phase of cosmetic emulsions heated to 80°C.[6][17]

3.1. Thermogravimetric Analysis (TGA)

TGA studies show that Zinc Ricinoleate and similar zinc soaps are stable at temperatures well above those used in typical cosmetic formulation.[1][11] The decomposition generally begins above 200°C.

One study on a synthesized Zinc Ricinoleate complex reported a multi-stage decomposition. After an initial, minor loss, a significant degradation event attributed to the decomposition of the carboxylate zinc salt occurred at approximately 357°C.[1] Another study on general zinc soaps derived from vegetable oils noted stability up to 200°C (473 K), followed by an abrupt mass loss after 320°C (593 K).[8][11] The final residual mass at high temperatures (around 600°C or 873 K) is typically around 50%, which corresponds to the formation of zinc oxide.[11]

Parameter Zinc Ricinoleate / Zinc Soaps Reference
Initial Stability Stable up to ~200-250°C with <10% mass loss[8][11][18]
Major Decomposition Temp. ~311°C - 357°C[1][13]
Final Residue (at ~600°C) ~49.8% (as ZnO)[11]
Note: Decomposition temperatures can vary depending on the specific fatty acid composition, sample purity, and experimental conditions (e.g., heating rate, atmosphere).[13]

3.2. Differential Scanning Calorimetry (DSC)

DSC analysis provides insight into the physical transitions of Zinc Ricinoleate upon heating.

  • Melting: As a waxy solid, Zinc Ricinoleate has a melting point. Commercial sources often cite a melting point of approximately 71°C (160°F).[7][10] DSC studies on similar metal soaps confirm a single endothermic event corresponding to melting at temperatures below 100°C (373 K), with no associated mass loss observed in TGA.[11]

  • Decomposition: At higher temperatures, DSC curves would show exothermic peaks corresponding to the oxidative decomposition of the organic components, aligning with the mass loss events seen in TGA.

Parameter Value Reference
Melting Point (Endotherm) ~71°C - 100°C[10][11]
Decomposition Event Correlates with TGA data (>300°C)[11]

Standardized Protocols for Thermal Characterization

To ensure reproducible and comparable data, standardized methodologies for thermal analysis are essential. The following protocols are based on established practices for metal soaps.[11][13]

4.1. Protocol: Thermogravimetric Analysis (TGA) of Zinc Ricinoleate

This protocol is designed to determine the thermal stability and decomposition profile of Zinc Ricinoleate.

Rationale: The use of an inert nitrogen atmosphere is critical to prevent thermo-oxidative degradation, allowing for the study of the inherent thermal decomposition of the molecule itself.[11] A constant heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.[13]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of dry Zinc Ricinoleate powder into a clean TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 40-50 cm³/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of residual mass at 600°C.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Analysis Start Start Weigh Weigh 5-10 mg Zinc Ricinoleate Start->Weigh Crucible Place in TGA Crucible Weigh->Crucible Load Load Sample & Purge with N2 Crucible->Load Heat Heat 30-600°C @ 10°C/min Load->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA Curve (Tonset, % Residue) Record->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

4.2. Protocol: Differential Scanning Calorimetry (DSC) of Zinc Ricinoleate

This protocol identifies melting points and other thermal transitions.

Rationale: Similar to TGA, an inert atmosphere prevents oxidative side reactions that could obscure the true phase transitions of the material. The heating and cooling cycles can reveal information about the reversibility of transitions and the material's thermal history.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 3-5 mg of dry Zinc Ricinoleate into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 40 cm³/min.[11]

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 120°C at a linear heating rate of 10°C/min to observe the melting transition.

    • (Optional) Hold for 2 minutes, then cool back to 25°C at 10°C/min to study crystallization.

    • (Optional) A second heating run can be performed to observe the behavior of the melt-quenched material.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization) events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Analysis Start Start Weigh Weigh 3-5 mg Zinc Ricinoleate Start->Weigh Seal Seal in Al Pan Weigh->Seal Load Load Sample/Ref Purge with N2 Seal->Load Heat Heat 25-120°C @ 10°C/min Load->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze DSC Curve (Melting Point) Record->Analyze End End Analyze->End

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Proposed Decomposition Mechanism and Products

Based on the thermal analysis of zinc carboxylates, a general decomposition pathway for Zinc Ricinoleate can be proposed. The ultimate solid product is Zinc Oxide (ZnO), a highly stable inorganic compound.[15] The organic ricinoleate ligands decompose into a complex mixture of volatile hydrocarbons, carbon dioxide, water, and potentially ketones.

The process likely occurs as follows:

  • Melting: The solid melts to a liquid phase.

  • Decomposition Initiation: At temperatures exceeding 300°C, the C-C and C-O bonds within the ricinoleate chains begin to break.

  • Ligand Degradation: The long hydrocarbon chains fragment into smaller volatile organic compounds. The carboxylate group decomposes, releasing CO₂.

  • ZnO Formation: The zinc ions combine with oxygen from the carboxylate groups to form a stable, solid lattice of Zinc Oxide.

Decomposition_Pathway ZR_Solid Zinc Ricinoleate (Solid) ZR_Liquid Zinc Ricinoleate (Liquid) ZR_Solid->ZR_Liquid ~71-100°C (Melting) Intermediates Decomposition Intermediates + Volatile Organics ZR_Liquid->Intermediates >300°C (Decomposition) Final_Products Final Products: Zinc Oxide (Solid Residue) + CO2, H2O, etc. (Gases) Intermediates->Final_Products

Caption: Proposed Thermal Decomposition Pathway.

Conclusion and Future Outlook

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is a thermally robust material, exhibiting stability up to approximately 200-250°C. Its primary decomposition occurs at temperatures above 300°C, ultimately yielding a stable residue of zinc oxide. Its melting point is well-defined at around 71-100°C, making it compatible with standard manufacturing processes for cosmetics and polymer additives.

For professionals in drug development and materials science, this stability profile is highly advantageous. However, further research could provide deeper insights. The use of evolved gas analysis (EGA) techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would allow for the precise identification of the volatile decomposition products. Furthermore, detailed kinetic studies could be performed to calculate the activation energy of decomposition, providing valuable data for predicting the material's long-term stability and shelf life under various thermal conditions.

References

  • Balköse, D., Egbuchunam, T. O., & Okieimen, F. E. (2010). Thermal behaviour of metal soaps from biodegradable rubber seed oil. Journal of Thermal Analysis and Calorimetry, 101(2), 795-799. [Link: https://akjournals.com/view/journals/10973/101/2/article-p795.xml]
  • BenchChem. (2025). Comparative analysis of lead and other metal soaps. BenchChem Technical Guides. [Link: https://www.benchchem.com/product/b5678]
  • GCRIS. (2010). Thermal Behaviour of Metal Soaps From Biodegradable Rubber Seed Oil. [Link: https://gcris.gov.ng/read/24225]
  • Cohen, S., Chajanovsky, I., & Suckeveriene, R. Y. (2024). Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. Polymers, 16(21), 3016. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11548562/]
  • ResearchGate. (2024). Reaction scheme showing the thermal decomposition of zinc (II), ricinoleate complex. [Link: https://www.researchgate.
  • Folarin, O. M., et al. (2013). Thermal stability studies on some metal soaps of Hura crepitans seed oil. International Research Journal of Pure and Applied Chemistry. [Link: https://www.researchgate.net/publication/287515510_Thermal_stability_studies_on_some_metal_soaps_of_Hura_crepitans_seed_oil]
  • Hasegawa, M., & Nakadomari, H. (1963). Differential Thermal Analysis of Aluminum Soaps. Nippon Kagaku Zasshi. [Link: https://www.jstage.jst.go.jp/article/nikkashi1948/84/11/84_11_940/_article]
  • University of Delaware Institutional Repository. (n.d.). Characterization and reaction kinetics of zinc carboxylates (soaps) relavant to oil paint degradation. [Link: https://udspace.udel.edu/items/c7354020-0b6c-4819-b223-933612876610]
  • Cohen, S., Chajanovsky, I., & Suckeveriene, R. Y. (2024). Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. Polymers, 16(21), 3016. [Link: https://www.mdpi.com/2073-4360/16/21/3016]
  • López-Linares, F., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8035–8044. [Link: https://pubs.acs.org/doi/10.1021/acs.energyfuels.5b02102]
  • Cohen, S., Chajanovsky, I., & Suckeveriene, R. Y. (2024). Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. Polymers (Basel), 16(21), 3016. [Link: https://pubmed.ncbi.nlm.nih.gov/39518226/]
  • ResearchGate. (2008). A comparative study on the thermal decomposition of some transition metal carboxylates. [Link: https://www.researchgate.
  • Homecourt. (2025). Zinc Ricinoleate Explained and Its Role in Odor Control. [Link: https://homecourt.co/blogs/ingredients/zinc-ricinoleate-explained-and-its-role-in-odor-control]
  • Durham e-Theses. (2012). Preparation and thermal decomposition of zinc/copper trimellitates and pyromellitates. [Link: http://etheses.dur.ac.uk/6721/]
  • ellemental. (n.d.). Zinc ricinoleate, natural odor neutralizing ingredient. [Link: https://www.ellemental.
  • Sarchem Labs. (2025). Zinc Ricinoleate Applications in Industrial and Cosmetic Sectors. [Link: https://sarchemlabs.com/zinc-ricinoleate-applications-in-industrial-and-cosmetic-sectors/]
  • ProQuest. (n.d.). Characterization and Reaction Kinetics of Zinc Carboxylates (Soaps) Relavant to Oil Paint Degradation. [Link: https://www.proquest.com/openview/12a86851b2727192770258167f536c4b/1]
  • ResearchGate. (n.d.). Mechanism of the odor-adsorption effect of zinc ricinoleate. A molecular dynamics computer simulation. [Link: https://www.researchgate.
  • ACS Publications. (2024). Carboxylate-Based Metal–Organic Framework and Coordination Polymer Glasses: Progress and Perspectives. Accounts of Chemical Research. [Link: https://pubs.acs.org/doi/10.1021/acs.accounts.4c00224]
  • Manawan, M., et al. (2023). Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. Heliyon, 9(4), e15132. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10123019/]
  • Folarin, O. M., & Adekoya, O. P. (2024). THERMAL STABILITY STUDY OF METAL CARBOXYLATES OF Cucurbita pepo SEED OIL. COAST JOURNAL OF THE SCHOOL OF SCIENCE OAUSTECH OKITIPUPA, 6(1). [Link: https://www.ajol.info/index.php/cjss/article/view/264275]
  • CymitQuimica. (n.d.). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate. [Link: https://www.cymitquimica.com/base/producto/254425]
  • ResearchGate. (2016). Thermal Stability Study of Some Metal Carboxylates of Castor Seed oil on Poly(vinyl chloride). [Link: https://www.researchgate.net/publication/301889073_Thermal_Stability_Study_of_Some_Metal_Carboxylates_of_Castor_Seed_oil_on_Polyvinyl_chloride]
  • MDPI. (2024). Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. Polymers. [Link: https://www.mdpi.com/2073-4360/16/21/3016]
  • Ataman Kimya. (n.d.). ZINC RICINOLEATE. [Link: https://www.ataman-kimya.
  • UL Prospector. (2025). Zinc Ricinoleate by MakingCosmetics Inc.. [Link: https://www.ulprospector.
  • MilliporeSigma. (n.d.). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate. [Link: https://www.sigmaaldrich.com/US/en/product/xpi/xpih9bcfd866]
  • EllementalPRO. (n.d.). Material safety data sheet ZINC RICINOLEATE. [Link: https://www.ellemental.com/docs/D-1427_MSDS_EN.pdf]
  • Asian Journal of Agriculture and Biology. (2024). Green synthesis of zinc oxide microparticles using the leaf extract of Dolichandrone spathacea. [Link: https://asianjab.com/wp-content/uploads/2024/02/AJAB-2023-10-333.pdf]
  • Google Patents. (n.d.). US8961681B2 - Process for the preparation of nano zinc oxide particles. [Link: https://patents.google.
  • ResearchGate. (2012). Synthesis of zinc oxide nanocrystals by thermal decomposition of Zn-oleate in organic medium. [Link: https://www.researchgate.

Sources

"solubility of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in different solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate—the trans-isomer analog of the ubiquitous Zinc Ricinoleate (ZnR)—is a premier, non-antimicrobial odor-neutralizing agent utilized extensively in advanced cosmetic and industrial formulations. While the natural cis-isomer (9Z, 12R) is more common , the (R,E) trans-isomer (zinc ricinelaidate) shares the exact same coordination chemistry at the zinc center.

Despite its unparalleled efficacy in binding malodorous compounds (such as mercaptans, thioethers, and isovaleric acid), its native physicochemical properties present a formidable formulation bottleneck: it is profoundly insoluble in water and only sparingly soluble in conventional organic solvents [1]. This whitepaper deconstructs the mechanistic causality behind its insolubility and provides self-validating protocols for achieving stable solvation across diverse solvent systems.

The Mechanistic Basis of Insolubility

To solubilize Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, one must first understand why it resists solvation.

In its pure state, the molecule forms a highly hydrophobic, symmetrical sphere. The central Zn²⁺ ion forms a tight intramolecular complex with the free electron pairs of the oxygen atoms derived from the C12-hydroxyl groups of the fatty acid residues [2].

  • Electrostatic Shielding: This internal coordination creates an electrostatic shield that protects the zinc atom from nucleophilic attack by polar solvent molecules (like water or ethanol).

  • Lattice Energy: The trans-alkene chain allows for dense molecular packing, resulting in a waxy solid with a high melting point of approximately 71–80°C [3].

Because the hydrophilic hydroxyl groups are locked into coordinating the zinc ion, the exterior of the molecule is entirely lipophilic, rendering it completely insoluble in aqueous systems without chemical intervention.

Advanced Solubilization: The "Activation" Strategy

Attempting to dissolve this compound in water using standard ethoxylated surfactants will fail; the surfactants cannot break the internal Zn-O coordination [1]. Solubilization requires a process known as Activation .

The Causality of Chelators: By introducing a targeted chelating agent—such as Methylglycinediacetic acid (MGDA), Tetrahydroxypropyl Ethylenediamine, or amino-functional amino acids (e.g., Lysine, Arginine)—we create competitive coordination [2]. The chelator weakly binds to the Zn²⁺ ion, forcing the fatty acid residues to unfold. This unfolding exposes the previously hidden hydroxyl groups to the surrounding solvent, instantaneously shifting the molecule from hydrophobic to hydrophilic, and allowing it to dissolve seamlessly into water or glycols.

G A Pure ZnR Complex (Hydrophobic Sphere) C Coordination Competition (Zn2+ Shielding Broken) A->C B Chelator Addition (e.g., MGDA, Amines) B->C D Ligand Unfolding (Hydroxyls Exposed) C->D E Aqueous Solubilization (Activated State) D->E

Mechanism of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate activation and solubilization.

Quantitative Solubility Profile

The table below summarizes the solubility limits and necessary thermodynamic/chemical interventions required for various solvent classes.

Solvent SystemNative SolubilitySolubilization StrategyMax Achievable Concentration
Pure Water Insoluble (<0.1%)Chelator (MGDA) + Surfactants~30% (as active complex)
Ethanol / Isopropanol Sparingly SolubleHeat + Ethoxylated Alcohols1 - 5%
Propylene Glycol Partially SolubleHeat (80°C) + High Shear10 - 20%
Lipids / Carrier Oils SolubleHeat (80°C) + Co-emulsifiers>30% (in anhydrous base)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The physical state of the output acts as an immediate diagnostic tool for the success or failure of the underlying chemical mechanism.

Protocol A: Anhydrous / Lipid Phase Dispersion

Target Application: Deodorant sticks, anhydrous balms.

  • Phase Combination: Combine 3% Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate pellets with a lipophilic co-emulsifier (e.g., Polyglyceryl-10 Laurate) and the primary carrier oil [4].

  • Thermal Disruption: Heat the mixture to exactly 80°C .

    • Causality: Heating above the 71°C melting point provides the thermal energy required to break the bulk lattice structure, allowing the non-polar tails of the solvent to intercalate with the fatty acid chains.

  • Homogenization: Apply moderate shear mixing for 10 minutes while maintaining 80°C.

  • System Validation: Remove from heat. If the solution remains completely transparent and homogenous as it cools to 40°C, the solvation is successful. If cloudiness or particulate scattering is observed, the lattice was not fully disrupted, indicating insufficient thermal energy or an inadequate molar ratio of the co-emulsifier.

Protocol B: Aqueous Surfactant / Chelator Solubilization

Target Application: Aqueous sprays, roll-ons, and clear hydroalcoholic gels.

Workflow P1 Aqueous Phase Water + Chelator M1 High-Shear Mixing (Complexation) P1->M1 P2 Solvent Phase Glycols + Surfactants H1 Heat to 80°C (Melt Lattice) P2->H1 P3 Active Phase ZnR Pellets P3->H1 H1->M1 V1 Validation: Clear Solution <40°C M1->V1

Step-by-step aqueous solubilization workflow for Zinc Ricinoleate.

  • Solvent Phase Preparation: In a main vessel, combine Propylene Glycol (15%) and Laureth-3 (10%). Add the Zinc compound pellets (5%).

  • Thermal Phase: Heat the main vessel to 80°C until the pellets are entirely melted.

    • Causality: Propylene glycol acts as a penetration enhancer, but cannot dissolve the intact Zn-complex alone. Melting the pellets is a prerequisite for the chelator to access the zinc center.

  • Aqueous Chelator Phase: In a separate vessel, dissolve the chelating agent (e.g., Tetrasodium Glutamate Diacetate or MGDA) into water. Heat to 75°C to prevent thermal shock.

  • Complexation (Activation): Slowly introduce the Aqueous Phase into the Solvent Phase under high-shear mixing.

    • Causality: High shear prevents localized rapid cooling and premature precipitation of the waxy zinc compound before the chelator can fully coordinate with the zinc ions and unfold the molecule.

  • System Validation: Cool the batch to room temperature. A successful activation yields a water-thin, optically clear solution. Any opacity indicates that the molar ratio of the chelator to the Zinc center is too low, leaving unbroken, hydrophobic intramolecular complexes suspended in the water.

References

  • MilliporeSigma. Zinc(II) (R,Z)-12-hydroxyoctadec-9-enoate | 13040-19-2. Retrieved from: Sigma-Aldrich

  • [2] Schill + Seilacher GmbH. 124 DEODORANTS - Odour absorption from activated zinc ricinoleate. Retrieved from: MutualCDN Technical Paper

  • [1] Google Patents. US7226584B2 - Preparations with deodorizing action comprising the zinc salt of ricinoleic acid and at least one amino functional amine acid. Retrieved from: Google Patents

  • [4] Purenso Select. Zinc Ricinoleate – Natural Odor Neutralizer & Deodorant Active. Retrieved from: Purenso Select

  • [3] MakingCosmetics. Zinc Ricinoleate 89. Retrieved from: MakingCosmetics Technical Data

Sources

Methodological & Application

Application Note: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the controlled synthesis of zinc-based nanoparticles. It details the use of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (commonly referred to as a specific isomer of Zinc Ricinoleate) as both a metal precursor and a stabilizing metallosurfactant.[1]

Executive Summary

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate [Zn(Ric)₂] represents a unique class of "metallosurfactants."[1][2] Unlike simple zinc salts (e.g., zinc acetate), Zn(Ric)₂ combines a metallic center with a fatty acid tail containing a secondary hydroxyl group at the C-12 position. This structural feature provides dual functionality:

  • Clean Decomposition Precursor: It decomposes at defined temperatures (~300°C) to yield pure ZnO or ZnS nanocrystals without toxic byproducts.

  • Steric & Electronic Stabilizer: The C-12 hydroxyl group facilitates intermolecular hydrogen bonding, creating a robust capping layer that prevents nanoparticle aggregation more effectively than standard oleates.

This guide provides protocols for using Zn(Ric)₂ to synthesize monodisperse Zinc Oxide (ZnO) and Zinc Sulfide (ZnS) nanoparticles via thermal decomposition.

Scientific Foundation & Mechanism[1]

Structure-Property Relationship

The efficacy of Zn(Ric)₂ in nanoparticle synthesis stems from its specific molecular architecture. While standard fatty acid salts (like Zinc Oleate) provide steric hindrance, the (R,E)-12-hydroxy moiety in this compound adds a critical dimension:

  • The Hydroxyl "Hook": The -OH group at C-12 allows for hydrogen bonding between surfactant tails on the nanoparticle surface. This forms a "cross-linked" protective shell, enhancing colloidal stability in non-polar solvents.

  • The Trans (E) Geometry: The (E)-isomer (trans) allows for tighter packing of the alkyl chains compared to the cis (Z) isomer (natural Ricinoleic acid), leading to denser surface coverage and better oxidation resistance for the core nanoparticle.

Mechanism of Action

In thermal decomposition, the Zn-O bond cleaves, releasing the metal atom for nucleation. The fatty acid chains then re-adsorb onto the growing crystal facets.

G cluster_0 Precursor State cluster_1 Thermal Activation (240-300°C) cluster_2 Stabilization Phase ZnRic Zn(Ric)2 Complex (Micellar Aggregates) Decomp Zn-O Bond Cleavage ZnRic->Decomp Heat Nucl Nucleation (Zn2+ + O2- -> ZnO) Decomp->Nucl Supersaturation Stabilizer Free Ricinoleic Acid (Byproduct) Decomp->Stabilizer Growth Crystal Growth (Ostwald Ripening) Nucl->Growth Capping Surface Capping (via C-12 Hydroxyl H-Bonds) Growth->Capping Self-Assembly Stabilizer->Capping Re-adsorption

Figure 1: Mechanism of Zn(Ric)₂ Thermal Decomposition. The diagram illustrates the pathway from precursor micellization to controlled nucleation and hydroxyl-mediated stabilization.

Experimental Protocols

Protocol A: Thermal Decomposition Synthesis of ZnO Quantum Dots

Objective: Synthesis of monodisperse, hydrophobic ZnO nanoparticles (3–6 nm) for optoelectronic or drug delivery applications.

Reagents & Equipment
ComponentSpecificationRole
Precursor Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (98%+)Metal Source & Capping Agent
Solvent A 1-Octadecene (ODE)High-boiling solvent (non-coordinating)
Activator Oleylamine (70%)Surfactant/Activator
Gas High-purity Argon or NitrogenInert atmosphere
Equipment 3-neck flask, Heating mantle, Reflux condenserReaction vessel
Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 100 mL 3-neck round-bottom flask, combine 1.0 g (1.5 mmol) of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate with 15 mL of 1-Octadecene and 1 mL of Oleylamine.

    • Note: The Oleylamine helps solubilize the zinc soap at lower temperatures.

  • Degassing (Critical Step):

    • Connect the flask to a Schlenk line.

    • Heat to 100°C under vacuum (< 100 mTorr) for 30 minutes.

    • Why? This removes water and oxygen, which can cause uncontrolled oxidation and polydispersity.

  • Thermal Decomposition:

    • Switch the atmosphere to Argon flow.

    • Ramp the temperature to 280°C at a rate of 10°C/min.

    • Observation: The solution will turn from clear/yellowish to turbid white as ZnO nucleation occurs.

  • Growth & Annealing:

    • Maintain temperature at 280°C for 45–60 minutes.

    • Control: Longer times yield larger particles.[2] The hydroxyl group on the ricinoleate chain will restrict growth, keeping particles in the quantum dot regime (<10 nm).

  • Quenching & Purification:

    • Remove the heating mantle and cool rapidly to room temperature using compressed air.

    • Add 40 mL of Ethanol to precipitate the nanoparticles.

    • Centrifuge at 8,000 rpm for 10 minutes. Discard the supernatant (containing excess organics).

    • Redisperse the pellet in Toluene or Hexane .

Protocol B: Synthesis of ZnS Nanocrystals (Sulfur Injection)

Objective: Synthesis of Zinc Sulfide semiconductor nanoparticles using Zn(Ric)₂ as the zinc source.

Reagents
  • Zinc Source: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (0.6 g, ~0.9 mmol)

  • Sulfur Source: Dodecanethiol (DDT) or Sulfur powder dissolved in Oleylamine.

  • Solvent: Oleylamine (10 mL) + Dodecanethiol (10 mL).

Methodology
  • Complex Formation:

    • Mix Zn(Ric)₂ in the Oleylamine/Dodecanethiol (1:1) mixture in a 3-neck flask.

    • Degas at 100°C for 20 mins.

  • Reaction:

    • Heat to 300°C under Nitrogen.[3]

    • Hold for 60 minutes. The Dodecanethiol acts as both the sulfur source and a co-ligand.

  • Isolation:

    • Cool to room temperature.[2][3] A white precipitate (ZnS) will form.[3][4]

    • Wash 3x with Ethanol to remove the excess thiol and ricinoleic acid byproduct.

Characterization & Validation Standards

To ensure the protocol was successful, the following data profile should be obtained:

TechniqueExpected ResultInterpretation
XRD (X-Ray Diffraction) Sharp peaks at (100), (002), (101)Confirms Wurtzite ZnO crystal structure. Broad peaks indicate small crystallite size (<10 nm).
TEM (Microscopy) Spherical or quasi-spherical particlesVerifies size distribution. Agglomeration should be minimal due to the ricinoleate capping.
FTIR (Infrared) Peaks at ~2850/2920 cm⁻¹ (C-H) and ~3400 cm⁻¹ (O-H)Confirms the presence of the hydroxy-fatty acid chain on the NP surface (stabilizing ligand).
UV-Vis Spectroscopy Absorption peak ~350-360 nmCharacteristic exciton absorption of ZnO quantum dots.

Troubleshooting & Expert Tips

  • Issue: Incomplete Solubility.

    • Cause: The (E)-isomer has a higher melting point than the natural (Z)-isomer.

    • Fix: Increase the initial degassing temperature to 120°C or increase the ratio of Oleylamine (which acts as a coordinating solvent).

  • Issue: Polydispersity (Uneven sizes).

    • Cause: Heating rate was too slow, leading to prolonged nucleation.[4]

    • Fix: Use a "hot injection" method: Dissolve the Zn(Ric)₂ in a small amount of solvent and inject it into hot (300°C) ODE.

  • Safety Note:

    • Thermal decomposition generates gaseous byproducts. Always operate in a fume hood.

    • Zn(Ric)₂ is generally non-toxic (used in cosmetics), but nanoparticles in powder form are inhalation hazards.

References

  • Mensah, M. B., Boadi, N. O., & Awudza, J. A. M. (2022).[3][5] "Synthesis of ZnS Nanoparticles via Thermal Decomposition of Zinc Ricinoleate Complex." Journal of Chemistry, 2022, Article ID 9384592.[3] Link

  • Mishra, P. N., et al. (2018).[6] "Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis." Journal of Ovonic Research, 14(5), 381–393. Link

  • Heo, B., Kim, Y. T., & Choi, J. (2021).[3] "Electrochemical Synthesis of Zinc Ricinoleate: Applications in Ammonia Adsorption." Journal of Environmental Chemical Engineering, 9(2), 105083.[3] Link[3]

  • Grokipedia. "Zinc Ricinoleate: Chemical Properties and Applications."[1][2][7] Grokipedia Chemical Database. Link

  • Apollo Scientific. "Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Data." Apollo Scientific Catalog. Link

Sources

Technical Application Note: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, commonly referred to as Zinc Ricinelaidate (the trans-isomer of Zinc Ricinoleate), represents a specialized class of organometallic zinc carboxylates. Unlike simple inorganic zinc salts (e.g., ZnCl₂), the long aliphatic C18 chain confers exceptional solubility in non-polar organic media, polyols, and polymeric matrices.

This compound functions as a "Green" Lewis Acid catalyst , primarily utilized to replace toxic organotin compounds (e.g., DBTDL - Dibutyltin Dilaurate) and mercury catalysts in polyurethane (PU) synthesis and Ring-Opening Polymerization (ROP). Its unique "delayed action" profile allows for extended pot life in coating and elastomer applications, distinguishing it from highly active tin catalysts.

Key Differentiator: Stereochemistry

While the industrial standard is Zinc Ricinoleate (derived from castor oil, predominantly the cis-isomer), the (R,E)-isomer (Ricinelaidate) possesses a trans-double bond at the C9 position. This stereochemical difference results in a higher melting point and potentially altered solubility profiles, making it advantageous for applications requiring higher thermal stability or specific solid-state dispersion characteristics.

Chemical Profile & Catalytic Mechanism[1][2]

Physicochemical Properties
PropertySpecificationImpact on Catalysis
Formula C₃₆H₆₆O₆ZnCoordination sphere allows bidentate/monodentate ligand exchange.
Zinc Content ~10-11%Active Lewis acid center.
Ligand Structure (R,E)-12-hydroxy-C18Hydroxyl Group: Can participate in H-bonding or act as a secondary coordination site.Aliphatic Tail: Ensures miscibility in hydrophobic monomers (e.g., Lactide, Isocyanates).
Stereochemistry Trans (E) at C9Higher crystallinity/melting point compared to Cis (Z) isomer.
Solubility Soluble in alcohols, esters, aromatic hydrocarbons.Ideal for homogeneous catalysis in organic bulk phases.
Mechanism of Action: Lewis Acid Activation

The zinc center acts as an electrophilic activator. In nucleophilic additions (e.g., alcohol + isocyanate), the Zn(II) coordinates with the electronegative heteroatoms (Oxygen/Nitrogen), polarizing the bond and lowering the activation energy for nucleophilic attack.

DOT Diagram: Catalytic Cycle (Urethane Formation)

The following diagram illustrates the "Gelling" mechanism where Zinc coordinates the Isocyanate (NCO) and Polyol (OH), facilitating urethane linkage.

G Zn_Cat Zn(II) Catalyst (Resting State) Complex Ternary Complex [Zn---NCO---HO-R] Zn_Cat->Complex Coordination TS Transition State (Nucleophilic Attack) Complex->TS Activation Product Polyurethane (Product) TS->Product Bond Formation Product->Zn_Cat Catalyst Release Iso Isocyanate (R-N=C=O) Iso->Complex Polyol Polyol (R'-OH) Polyol->Complex

Figure 1: Catalytic cycle of Zinc Ricinelaidate in Polyurethane synthesis. The Zn center coordinates the NCO group, increasing the electrophilicity of the carbonyl carbon.

Application Protocol A: Polyurethane Elastomer Synthesis

Objective: Synthesize a non-toxic polyurethane elastomer using Zinc Ricinelaidate as a replacement for DBTDL. Advantage: Low toxicity (suitable for biomedical devices) and extended pot-life (delayed curing).

Reagents
  • Polyol: Polycaprolactone diol (Mn ~ 2000) or Polyether polyol.

  • Isocyanate: Hexamethylene Diisocyanate (HDI) or MDI.

  • Catalyst: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (0.05 - 0.5 wt%).

  • Solvent (Optional): Toluene or DMF (for solution polymerization).

Step-by-Step Protocol
  • Catalyst Preparation:

    • Dissolve the Zinc Ricinelaidate in the Polyol component.

    • Note: Due to the high melting point of the trans-isomer, heating the polyol to 60–80°C may be required to ensure full dissolution.

    • Validation: The polyol mixture should be optically clear. Cloudiness indicates incomplete dissolution.

  • Dehydration (Critical):

    • Degas the Polyol/Catalyst mixture under vacuum (<10 mbar) at 80°C for 1 hour.

    • Reason: Zinc catalysts are sensitive to moisture. Water competes with the polyol, leading to urea formation (foaming) instead of urethane (elastomer).[1]

  • Reaction Setup:

    • Cool the mixture to reaction temperature (typically 40–60°C for delayed action, or 80°C for faster cure).

    • Add the Isocyanate (stoichiometric ratio NCO:OH = 1.05:1).

  • Curing:

    • Mix vigorously for 1-2 minutes.

    • Pour into a pre-heated mold.

    • Cure at 80°C for 4–12 hours .

    • Observation: Zinc catalysts often exhibit an "induction period." The mixture may remain liquid longer than with Tin catalysts, followed by a rapid "snap cure."

  • Post-Cure:

    • Anneal at 100°C for 2 hours to ensure 100% NCO conversion.

Application Protocol B: Ring-Opening Polymerization (ROP) of Lactide

Objective: Synthesis of Poly(L-lactide) (PLA) for biodegradable packaging or medical sutures. Advantage: Zinc residues are biocompatible, unlike Tin (Sn) or Aluminum (Al) residues.

Reagents
  • Monomer: L-Lactide (Recrystallized from ethyl acetate, dried).

  • Initiator: Benzyl Alcohol (determines molecular weight).

  • Catalyst: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Monomer/Catalyst ratio = 1000:1 to 5000:1).

Step-by-Step Protocol
  • Melt Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add L-Lactide (e.g., 10 g) and Zinc Ricinelaidate (e.g., 10-20 mg).

    • Purge with dry Nitrogen or Argon for 15 minutes.

  • Initiation:

    • Add the initiator (Benzyl Alcohol) via syringe under inert atmosphere.

  • Polymerization:

    • Immerse the flask in an oil bath pre-heated to 130–150°C .

    • Mechanism:[2][3][1][4][5][6] The Zinc catalyst activates the carbonyl of the lactide ring, facilitating attack by the hydroxyl group of the initiator/propagating chain.

    • Stir until the viscosity becomes too high to stir (typically 2–6 hours).

  • Termination & Purification:

    • Cool to room temperature.[2]

    • Dissolve the crude polymer in Chloroform or Dichloromethane.

    • Precipitate into cold Methanol (10x volume).

    • Filter and dry under vacuum at 50°C.

Workflow Visualization

ROP_Workflow Start Reagent Prep (Dry Lactide + Zn Catalyst) Purge Inert Gas Purge (N2/Ar, 15 min) Start->Purge Heat Melt Phase (130-150°C) Purge->Heat Polymerize Polymerization (2-6 Hours) Heat->Polymerize Viscosity Increase Quench Dissolve (CHCl3) & Precipitate (MeOH) Polymerize->Quench Final Pure PLA Quench->Final

Figure 2: Workflow for the Ring-Opening Polymerization of Lactide using Zinc Ricinelaidate.

Comparative Performance Data

The following table contrasts Zinc Ricinelaidate with the industry standard (DBTDL) and generic Zinc Octoate.

FeatureDibutyltin Dilaurate (DBTDL)Zinc OctoateZinc Ricinelaidate (Trans-C18)
Toxicity High (Neurotoxin/Reprotoxin)LowVery Low (Biocompatible)
Reactivity Very High (Fast Cure)ModerateDelayed Action (Long Pot Life)
Selectivity Moderate (Promotes NCO-Water)High (Promotes NCO-OH)Very High (Excellent Gelling)
Solubility ExcellentGoodExcellent (Due to C18 chain)
Moisture Sensitivity ModerateHighHigh (Requires dry reagents)

Troubleshooting & Optimization

  • Issue: Slow Cure Rate.

    • Cause: Zinc is inherently slower than Tin.

    • Solution: Use a "Synergistic Catalyst System." Combining Zinc Ricinelaidate with a tertiary amine (e.g., DABCO) can significantly boost the rate while maintaining the selectivity benefits of Zinc.

  • Issue: Haze in Final Polymer.

    • Cause: The trans-isomer (Ricinelaidate) has a higher crystallization tendency than the cis-isomer.

    • Solution: Ensure the catalyst concentration is <0.5 wt%. If haze persists, switch to a pre-dissolved catalyst solution in the polyol at elevated temperatures (80°C) before mixing.

  • Issue: Foaming (in non-foam applications).

    • Cause: Moisture contamination.[1][7] Zinc catalysts will catalyze the NCO+H₂O reaction if water is present.

    • Solution: Add molecular sieves (3Å) to the polyol side or increase the vacuum drying duration.

References

  • Title: "Zinc-Catalyzed Polyurethane Synthesis: Mechanism and Kinetics.
  • Zinc Ricinoleate in Deodorants & Catalysis

    • Title: "Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali C
    • Source:Polymers (Basel), 2024.
    • URL:[Link]

  • Replacement of Tin Catalysts

    • Title: "Catalysts for PU Flexible Foam - Zinc Carboxylates."[8]

    • Source: Umicore Specialty M
  • Stereochemistry (Ricinelaidic Acid): Title: "Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Data." Source: Sigma-Aldrich / MilliporeSigma.

Sources

Application Note: Incorporation of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate into Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the incorporation of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (also known as Zinc Ricinelaidate ) into polymer matrices.

Unlike the common industrial deodorant additive Zinc Ricinoleate (the cis or (Z)-isomer, CAS 13040-19-2), the (R,E)-isomer (CAS 29704-44-7) is the zinc salt of ricinelaidic acid (the trans-isomer). This stereochemical difference confers higher crystallinity, a higher melting point, and altered solubility profiles, making it a specialized candidate for controlled-release drug delivery systems, antimicrobial coatings, and high-performance odor-adsorbing polymers where thermal stability is paramount.

Introduction & Mechanistic Rationale

The Molecule: Why the (E)-Isomer?

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is a coordination complex featuring a central zinc ion (


) bonded to two ricinelaidate ligands.
  • Stereochemistry: The trans (E) configuration at the C9-C10 double bond allows the alkyl chains to pack more efficiently than the cis (Z) form found in castor oil-derived zinc ricinoleate.

  • Functional Consequence: This results in a higher melting transition (

    
    ) and reduced solubility in aliphatic solvents, providing a more robust, slow-release matrix in biomedical applications.
    
  • Mechanism of Action: The central

    
     ion is coordinatively unsaturated. It acts as a Lewis acid, chemically binding nucleophilic molecules (e.g., nitrogenous or sulfur-containing compounds like ammonia, mercaptans, or specific API functional groups) without releasing them, effectively "trapping" the target molecule.
    
Application Scope
  • Biomedical Devices: Odor-adsorbing coatings for ostomy bags or wound dressings.

  • Drug Delivery: Active carrier for nucleophilic drugs, utilizing the Zn-ligand bond for pH-dependent release.

  • Functional Packaging: Scavenging films for food preservation (amine/sulfide removal).

Material Characterization (Pre-Processing)[1]

Before incorporation, the raw material must be characterized to define the processing window. The (E)-isomer behaves differently than the standard (Z)-isomer.

Table 1: Comparative Properties (Standard vs. Target)
PropertyZinc Ricinoleate (Standard Z-Isomer)Zinc Ricinelaidate (Target E-Isomer) Impact on Protocol
CAS Number 13040-19-229704-44-7 Verification required.
Configuration cis-12-hydroxy-9-octadecenoatetrans-12-hydroxy-9-octadecenoate Determines crystallinity.
Melting Point ~80°C (Softening)~95°C - 105°C (Est.) Requires higher compounding temps.
Solubility Soluble in Toluene, ChloroformReduced solubility; requires polar aprotic cosolvents. Affects solution casting.
Crystallinity Waxy / AmorphousCrystalline Solid Acts as a nucleating agent.

Critical Step: Perform Differential Scanning Calorimetry (DSC) on your specific batch of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate. Determine the exact


 and 

. Do not process >20°C above

to avoid ligand degradation.

Protocol A: Melt Compounding (Extrusion)

Target Matrix: Thermoplastics (PLA, EVA, LDPE, PP). Objective: Homogeneous dispersion of the zinc salt without thermal degradation.

Workflow Diagram

MeltCompounding RawMat Raw Material Prep (Dry Zn-Salt & Polymer) PreMix Tumble Mixing (Physical Blend) RawMat->PreMix Feeder Gravimetric Feeding (Starve Feed) PreMix->Feeder Extruder Twin Screw Extrusion (L/D 40:1, Co-rotating) Feeder->Extruder Zone1 Zone 1-2: Feed (T < Tm Polymer) Extruder->Zone1 Die Die & Pelletizing (Rapid Cooling) Extruder->Die Zone2 Zone 3-5: Melting (T = Tm Zn-Salt + 10°C) Zone1->Zone2 Zone3 Zone 6-8: Mixing (High Shear Elements) Zone2->Zone3 Zone3->Die

Detailed Methodology

Reagents:

  • Polymer Resin (e.g., PLA Ingeo 4043D).

  • Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Powder, micronized).

  • Optional: Antioxidant (Irganox 1010) to prevent polymer degradation.

Steps:

  • Drying: Dry the polymer resin according to manufacturer specs (e.g., PLA: 4h @ 80°C). Dry the Zinc salt in a vacuum oven at 40°C for 12 hours to remove hygroscopic moisture which can cause hydrolysis in polyesters.

  • Premixing: Tumble blend the polymer pellets with 1-5 wt% of the Zinc salt.

    • Note: If loading >5%, use a masterbatch approach (compound at 20%, then let down).

  • Extruder Setup (Twin Screw):

    • Screw Profile: Use high-shear kneading blocks in Zone 5-6 to break up Zinc salt agglomerates. The (E)-isomer is more crystalline and harder to disperse than the waxy (Z)-isomer.

    • Temperature Profile:

      • Feed Zone: 20°C below Polymer

        
         (prevents bridging).
        
      • Compression Zone: At Polymer

        
        .
        
      • Metering/Mixing Zone: Set to 10-15°C above the Zinc salt's melting point (approx 110-120°C, dependent on DSC results) to ensure the salt melts and disperses at the molecular level.

  • Degassing: Apply vacuum venting in the final zone to remove volatiles released during coordination changes.

  • Cooling: Water bath cooling must be controlled. Rapid quenching locks the Zinc salt in an amorphous state; slow cooling allows recrystallization (blooming).

    • Recommendation: Use a warm water bath (40°C) for semi-crystalline polymers to prevent skin-core morphology differences.

Protocol B: Solution Casting (Films/Coatings)

Target Matrix: Polyurethanes, Solvent-cast PLA, PMMA. Objective: Creating transparent, functional films for wound care or sensors.

Solvent Selection Logic

The (E)-isomer has lower solubility in pure hydrocarbons than the (Z)-isomer due to tighter crystal packing.

  • Good Solvents: Tetrahydrofuran (THF), Chloroform (

    
    ), Hot Ethanol/Isopropanol (requires heating >60°C).
    
  • Poor Solvents: Hexane, Cold Ethanol, Water.

Detailed Methodology

Reagents:

  • Polymer (e.g., Medical grade PU).

  • Solvent (THF or DMF/THF blend).

  • Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.[1][2][3][4]

Steps:

  • Stock Solution A (Polymer): Dissolve polymer in THF to achieve 10 wt% concentration. Stir until clear.

  • Stock Solution B (Active): Dissolve Zinc salt in THF at 5 wt%.

    • Critical:Heat Solution B to 50-60°C under reflux to ensure complete dissolution of the crystalline (E)-isomer. Sonicate for 10 mins if haziness persists.

  • Blending: Slowly add Solution B to Solution A under vigorous stirring (magnetic stir bar, 500 rpm).

    • Observation: If the solution turns cloudy immediately, the Zinc salt has precipitated. Add a co-solvent (e.g., 10% DMF) or increase temperature.

  • Casting: Pour into Teflon or glass molds.

  • Drying (controlled):

    • Phase 1: Ambient pressure, covered (24h) to prevent skinning.

    • Phase 2: Vacuum oven (40°C, 24h) to remove residual solvent.

    • Note: High-temp drying (>80°C) may cause the Zinc salt to migrate to the surface (blooming).

Mechanism of Action & Validation

Coordination Chemistry

The efficacy of the polymer depends on the availability of the Zinc ion.

Mechanism Zn Zn(II) Center Ligand1 Ricinelaidate Ligand Zn->Ligand1 Coordination Ligand2 Ricinelaidate Ligand Zn->Ligand2 Coordination Complex Stable Zn-Adduct (Trapped Molecule) Target Nucleophile (Odor/Drug) (:N-R or :S-R) Target->Zn Chemisorption (Lewis Acid-Base)

Quality Control (QC) Protocols

Test 1: FTIR Surface Analysis

  • Purpose: Verify incorporation and lack of degradation.

  • Method: ATR-FTIR on the polymer film.

  • Key Peaks: Look for the Carboxylate stretch (

    
    ) shift.
    
    • Free fatty acid: ~1710

      
      .
      
    • Zinc coordinated salt: 1550 - 1590

      
        (asymmetric stretch).
      
    • Pass Criteria: Absence of 1710

      
       peak (indicates ligand dissociation).
      

Test 2: Odor Adsorption Capacity (Headspace GC-MS)

  • Purpose: Quantify efficacy.

  • Method:

    • Place 1g of polymer film in a sealed vial.

    • Inject known amount of marker odorant (e.g., Ammonia or Methanethiol).

    • Incubate at 37°C for 2 hours.

    • Analyze headspace concentration vs. blank.

    • Calculation: % Reduction =

      
      .
      

Test 3: Leaching Test (Safety)

  • Purpose: Ensure Zn salt remains in the matrix (for medical safety).

  • Method: Immerse film in Phosphate Buffered Saline (PBS) at 37°C for 72h. Analyze supernatant via ICP-MS for Zinc content.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Blooming (White powder on surface) Saturation limit exceeded or cooling too slow.Reduce loading (<3%); Increase cooling rate (quench) to freeze amorphous state.
Film Opacity (Haze) Large crystal formation of (E)-isomer.Increase melt temperature to fully melt crystals; Use compatibilizer (e.g., EVA-g-MA).
Yellowing Thermal degradation of the hydroxyl group (dehydration).Add antioxidant (Irganox); Reduce residence time in extruder; Lower process temp.
Low Efficacy Zn sites blocked by polymer matrix (steric hindrance).Increase surface area (porous film); Use lower molecular weight polymer.

References

  • Sigma-Aldrich. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Specification (CAS 29704-44-7).[2]Link

  • Kuhn, H. et al. (2000). Mechanism of the odor-adsorption effect of zinc ricinoleate. A molecular dynamics computer simulation. Journal of Surfactants and Detergents. Link

  • Wasserman, D. (2020). Polymer-bound Zinc Ricinoleate for Odor Control Applications. U.S. Patent 10,555,888. Link

  • PubChem. Zinc Ricinoleate Compound Summary (CID 61384).Link

  • Homecourt. Zinc Ricinoleate Explained and Its Role in Odor Control.Link

Sources

Application Note: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in Advanced Drug Delivery

[1]

Executive Summary

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is a specialized fatty acid salt combining the structural rigidity of trans-fatty acids with the coordination chemistry of Zinc(II).[1] While the cis-isomer (Zinc Ricinoleate) is widely used as a deodorant active due to its ability to trap nucleophiles, the (R,E)-isomer is distinguished by its higher melting point and ability to form robust, thermoreversible organogels .[1] These properties are critical for formulating Solid Lipid Nanoparticles (SLNs) and Topical Organogels where matrix stability, controlled release, and entrapment efficiency are paramount.[1]

Technical Profile & Mechanism of Action

Stereochemical Advantage

The core distinction lies in the alkene configuration at Carbon-9.[1]

  • Zinc Ricinoleate (Z-isomer): The cis "kink" prevents tight molecular packing, resulting in a softer, waxy solid with lower thermal stability.[1]

  • Zinc Ricinelaidate (E-isomer): The trans configuration allows the hydrocarbon chains to pack linearly (similar to stearates).[1] This results in a higher degree of crystallinity and a higher phase transition temperature, essential for maintaining nanoparticle integrity at physiological temperatures.

Mechanism of Gelation and Stabilization

In non-polar solvents (MCT oil, soybean oil) or lipid matrices, Zinc Ricinelaidate acts via a dual-mechanism:[1]

  • Metal-Coordination Stacking: The Zinc(II) centers bridge carboxylate heads, forming a primary inorganic backbone.[1]

  • Hydrogen Bonding Network: The hydroxyl group at C-12 (specific to ricinoleic/ricinelaidic structures) forms secondary lateral H-bonds between chains.[1]

This creates a 3D Fibrillar Network that immobilizes liquid oils (organogelation) or solidifies lipid cores (SLNs), preventing drug leakage (burst release).[1]

Comparative Properties
PropertyZinc Ricinoleate (cis)Zinc Ricinelaidate (trans)Relevance to Drug Delivery
Configuration (R,Z)-12-hydroxy...[1](R,E)-12-hydroxy...[1][2]Trans-isomer packs tighter (higher stability).[1]
Crystallinity Low (Amorphous regions)High (Crystalline)Critical for sustained drug release.[1]
Solubility Soluble in polar organic solv.[1]Lower solubilityBetter resistance to rapid degradation.[1]
Primary Use Odor AbsorptionStructural ExcipientMatrix former for SLNs/Organogels.[1]

Experimental Protocols

Protocol A: Formulation of Solid Lipid Nanoparticles (SLNs)

Objective: Encapsulate a lipophilic model drug (e.g., Ibuprofen or Curcumin) using Zinc Ricinelaidate as the solid lipid matrix to enhance thermal stability.

Materials
  • Solid Lipid: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinelaidate)[1]

  • Liquid Lipid (Optional): Miglyol 812 (to create Nanostructured Lipid Carriers - NLCs)

  • Surfactant: Poloxamer 188 or Tween 80[1]

  • Solvent: Deionized water (aqueous phase)[1]

Methodology (Hot Homogenization Technique)
  • Melting: Heat 500 mg of Zinc Ricinelaidate to 85°C (approx. 5-10°C above its melting point) in a glass vial.

  • Drug Loading: Dissolve 50 mg of the lipophilic drug into the molten lipid. Stir magnetically until a clear, homogeneous melt is obtained.

  • Aqueous Phase Prep: Simultaneously, heat 10 mL of surfactant solution (2% w/v Poloxamer 188 in water) to 85°C.

  • Pre-Emulsification: Add the aqueous phase to the molten lipid phase under high-shear mixing (Ultra-Turrax) at 10,000 rpm for 2 minutes. Crucial: Maintain temperature at 85°C to prevent premature solidification.

  • Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (HPH) at 500 bar for 3 cycles.

  • Cooling/Solidification: Immediately disperse the hot nano-emulsion into 20 mL of cold water (2-5°C) under gentle stirring. This rapid cooling induces the crystallization of Zinc Ricinelaidate into the β' polymorph, trapping the drug within the core.

Self-Validating Checkpoint
  • Visual: The final dispersion should be milky-white with no visible oil droplets or phase separation.[1]

  • DLS: Mean particle size should be 150–250 nm with a PDI < 0.3.

Protocol B: Preparation of Topical Organogels

Objective: Create a thermo-reversible organogel for transdermal delivery, utilizing the self-assembling properties of Zinc Ricinelaidate.[1]

Methodology
  • Solvent Selection: Use a pharmaceutically acceptable oil (e.g., Isopropyl Myristate or Sesame Oil).

  • Gelator Addition: Add Zinc Ricinelaidate (5% - 15% w/w) to the oil.

  • Thermal Dissolution: Heat the mixture to 90°C under moderate stirring (300 rpm) until the powder is completely dissolved and the solution is clear.

  • Cooling: Stop stirring and allow the solution to cool to room temperature (25°C) undisturbed.

  • Gelation: The transition from sol to opaque gel should occur between 45°C and 60°C.[1]

Visualization of Mechanism

The following diagram illustrates the structural difference between the cis and trans isomers and how Zinc Ricinelaidate forms a stable drug-trapping matrix.

Gcluster_0Molecular Configurationcluster_1Self-Assembly Mechanismcluster_2Drug Delivery SystemCisZinc Ricinoleate (Cis)'Kinked' StructureLow CrystallinityTransZinc Ricinelaidate (Trans)Linear StructureHigh CrystallinityCis->TransIsomerization (Synthetic)Zn_CoordZinc(II) Coordination(Headgroup Bridging)Trans->Zn_CoordH_BondC-12 Hydroxyl Bonding(Lateral Stability)Trans->H_BondPackingTrans-Alkene Stacking(Van der Waals Forces)Trans->PackingEnables Linear AlignmentNetwork3D Fibrillar Network(Solid Matrix)Zn_Coord->NetworkH_Bond->NetworkPacking->NetworkDrug_TrapDrug Entrapment(Core/Shell Model)Network->Drug_TrapImmobilizesReleaseSustained Release(Diffusion Controlled)Drug_Trap->ReleaseErosion/Diffusion

Caption: Schematic showing the structural advantage of the Trans-isomer (Zinc Ricinelaidate) in forming tight molecular networks for drug entrapment.[1]

Characterization & Quality Control

To ensure the integrity of the formulated system, the following parameters must be verified:

TechniqueParameterAcceptance Criteria
DSC (Differential Scanning Calorimetry) Melting Point & EnthalpySharp endothermic peak > 80°C (indicates pure trans-crystalline phase).[1] Broad peaks suggest amorphous regions or cis-contamination.[1]
FTIR Spectroscopy Coordination ChemistryShift in Carboxylate stretch (1550-1610 cm⁻¹) confirming Zn-complexation.[1] OH stretch (3200-3400 cm⁻¹) indicating H-bonding network.[1]
Rheology Viscoelasticity (G' vs G'')G' (Storage Modulus) > G'' (Loss Modulus) confirms gel state.[1] Yield stress indicates stability against sedimentation.[1]
X-Ray Diffraction (XRD) CrystallinityDistinct Bragg peaks confirming the lamellar arrangement of the lipid matrix.[1]

Safety & Toxicology Note

While Zinc Ricinoleate is widely accepted in cosmetics (deodorants), the use of the (R,E)-isomer in parenteral or oral drug delivery requires adherence to excipient guidelines.[1] Zinc salts of fatty acids are generally recognized as safe (GRAS) for topical and certain oral applications, but specific cytotoxicity assays (e.g., MTT assay on fibroblast lines) are recommended for novel formulations.

References

  • Wright, A. J., & Marangoni, A. G. (2006).[3] Formation, structure, and rheological properties of ricinelaidic acid-vegetable oil organogels. Journal of the American Oil Chemists' Society.[4] Link

  • Kumar, R., & Katare, O. P. (2005). Lecithin Organogels as a Potential Phospholipid-Structured System for Topical Drug Delivery: A Review. AAPS PharmSciTech.[1][3][4] Link

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Sigma-Aldrich. (n.d.).[1] Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Specification. Link

  • Burdock, G. A., et al. (2006). Safety assessment of castor oil and ricinoleic acid-derived ingredients as used in cosmetics. Food and Chemical Toxicology. Link

"experimental setup for testing the antimicrobial properties of zinc compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for Evaluating Antimicrobial Efficacy of Zinc-Based Compounds

Introduction: The Zinc Challenge

Zinc-based compounds, particularly Zinc Oxide nanoparticles (ZnO NPs) and novel Zinc complexes, present a unique set of challenges in antimicrobial susceptibility testing (AST). Unlike soluble antibiotics, zinc compounds often function as colloidal suspensions. They exhibit intrinsic turbidity, settle rapidly, and can chemically interfere with standard metabolic dyes.

The Core Problem: Standard protocols like CLSI M07-A10 rely on Optical Density (OD600) to measure bacterial growth. However, ZnO suspensions are opaque white. A "cloudy" well could be bacterial growth or just precipitated Zinc.

The Solution: This guide provides a modified workflow that prioritizes dispersion stability and non-optical endpoints (metabolic dyes with specific controls and CFU enumeration) to ensure data integrity.

Mechanism of Action (MoA)

Understanding the MoA is critical for selecting the right assay. Zinc acts via three primary pathways:

  • ROS Generation: Production of

    
     and 
    
    
    
    radicals.
  • Ion Release:

    
     ions disrupt enzyme homeostasis.[1]
    
  • Membrane Contact: Electrostatic disruption of the bacterial cell wall.

Zinc_MoA Zinc_Compound Zinc Compound (ZnO NP / Zn Salt) Dissolution Dissolution (Zn2+ Release) Zinc_Compound->Dissolution Photocatalysis Photocatalysis (Surface Defects) Zinc_Compound->Photocatalysis Contact Direct Contact (Electrostatic) Zinc_Compound->Contact Enzyme_Inhib Enzyme Inhibition Dissolution->Enzyme_Inhib ROS ROS Generation (H2O2, OH*) Photocatalysis->ROS Membrane_Damage Membrane Disruption Contact->Membrane_Damage ROS->Membrane_Damage ROS->Enzyme_Inhib Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death Enzyme_Inhib->Cell_Death

Figure 1: Mechanistic pathways of Zinc antimicrobial activity. Note that ROS generation often requires specific surface defects or light exposure.

Phase 1: Material Preparation (The "Make or Break" Step)

Objective: Create a stable, homogeneous stock solution. If your zinc settles during the assay, the Effective Concentration (


) is invalid.
Protocol: Ethanol-Wetted Dispersion

Rationale: Dry ZnO powders are hydrophobic and clump in water. A "wetting" step is mandatory.

Reagents:

  • Zinc Compound Powder[1]

  • Sterile Deionized Water (DI) or Mueller-Hinton Broth (MHB)

  • Ethanol (99.8%)

  • Equipment: Probe Sonicator (Do not use a bath sonicator; energy transfer is insufficient).

Step-by-Step:

  • Weighing: Weigh 10 mg of Zinc powder into a sterile glass vial.

  • Wetting: Add 50 µL of Ethanol. Vortex immediately for 30 seconds to create a paste. Note: This small amount of ethanol ensures particle wetting but is below toxic levels after final dilution.

  • Dilution: Add 9.95 mL of sterile DI water (or MHB) to reach a 1 mg/mL (1000 ppm) stock.

  • Sonication:

    • Place vial on ice (critical to prevent heat degradation).

    • Sonicate at 40% amplitude for 20 minutes (Pulse: 10s ON / 5s OFF).

  • Validation: Measure Zeta Potential immediately. A value > +30mV or < -30mV indicates stability. If unavailable, observe for visible sedimentation after 30 mins.

Phase 2: Primary Screening (Modified MIC/MBC)

Standard: CLSI M07-A10 (Modified). Modification: Use of Resazurin (Alamar Blue) to bypass turbidity interference.

Warning: Zinc can catalyze the reduction of Resazurin to Resorufin (pink) without bacteria in some conditions. You MUST include a "Sterile Chemical Control."

Experimental Workflow

MIC_Workflow Stock Dispersed Zinc Stock (1000 ppm) Plate_Prep 96-Well Plate Prep (Serial Dilution in MHB) Stock->Plate_Prep Inoculation Inoculation (5x10^5 CFU/mL) Plate_Prep->Inoculation Control_Neg Control: Sterility (Media + Zn, No Bacteria) Plate_Prep->Control_Neg Parallel Well Incubation Incubation (37°C, 24h) Inoculation->Incubation Dye_Add Add Resazurin (0.015%) Incubation->Dye_Add Incubation_2 Incubate (1-4 hours) Dye_Add->Incubation_2 Readout Visual/Fluorescence Read Incubation_2->Readout Control_Neg->Dye_Add

Figure 2: Modified MIC workflow using metabolic indicators to overcome zinc turbidity.

Protocol Steps:
  • Plate Setup:

    • Rows A-F: Serial 2-fold dilutions of Zinc stock in MHB (e.g., 1000 µg/mL to 1.9 µg/mL).

    • Row G (Growth Control): Bacteria + Media (No Zinc).

    • Row H (Sterile Chemical Control): Crucial. Zinc dilutions + Media (No Bacteria).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours. Do not shake (shaking promotes aggregation of some NPs).

  • Readout (The Resazurin Step):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 1-4 hours.

    • Interpretation:

      • Blue = No Growth (Inhibition).

      • Pink = Growth (Active Metabolism).

    • Validation: Check Row H (Chemical Control). If Row H turns pink, the Zinc is chemically reducing the dye. In this case, you must switch to Colony Forming Unit (CFU) plating (see Phase 3).

Phase 3: Time-Kill Kinetics (ASTM E2315)

Objective: Determine the rate of killing. This is superior to MIC for Zinc because it captures the "slow release" mechanism of ions.

Reagents:

  • Neutralizer: D/E Neutralizing Broth (Dey-Engley). Rationale: Contains thioglycollate and bisulfite to neutralize oxidizers and dilute out ions.

Protocol:

  • Inoculum: Prepare

    
     CFU/mL in Phosphate Buffered Saline (PBS).
    
  • Exposure: Mix 1 mL of Zinc Stock with 9 mL of Inoculum (Time 0).

  • Sampling: At T=0, 1h, 4h, 8h, 24h:

    • Remove 100 µL of the mixture.

    • Transfer immediately into 900 µL of D/E Neutralizing Broth . Wait 5 minutes for neutralization.

  • Plating: Serially dilute the neutralized sample and plate on Nutrient Agar.

  • Calculation: Plot

    
     vs. Time.
    

Phase 4: Mechanistic Assay (ROS Quantification)

Objective: Confirm if oxidative stress is the cause of death.

Reagent: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Note: DCFH-DA is non-fluorescent but becomes fluorescent (DCF) when oxidized by ROS.

Protocol:

  • Incubate bacteria with DCFH-DA (10 µM) for 30 mins in the dark.

  • Wash cells to remove extracellular dye.

  • Treat cells with Zinc compound (

    
     concentration).
    
  • Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Data Normalization: You must normalize fluorescence against the CFU count, as dead cells do not fluoresce.

Data Presentation & Analysis

Table 1: Comparison of Detection Methods for Zinc Assays

MethodSuitability for ZincProsCons
OD600 (Turbidity) Poor Cheap, fast.Zinc turbidity causes false "growth" readings.
Resazurin (Metabolic) Good Colorimetric, sensitive.Potential chemical interference (requires controls).
CFU Counting Excellent (Gold Standard) Absolute quantification.Labor-intensive, slower throughput.
ATP Bioluminescence Moderate Very fast.Zn ions can inhibit Luciferase enzyme (false negatives).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3]Link

  • ASTM International. (2016). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.[4]Link

  • Sirelkhatim, A., et al. (2015). Review on Zinc Oxide Nanoparticles: Antibacterial Activity and Toxicity Mechanism.[1][5][6][7][8] Nano-Micro Letters, 7, 219–242. Link

  • Espitia, P. J. P., et al. (2012). Zinc Oxide Nanoparticles: Synthesis, Antimicrobial Activity and Food Packaging Applications. Food and Bioprocess Technology. Link

  • Bondarenko, O., et al. (2013). The interplay between the toxicity of ZnO nanoparticles and their solubility. Toxicology.[9][10][11] Link

Sources

Application Note: Formulation of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate for Aqueous In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Challenges

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (commonly referred to as Zinc Ricinoleate, CAS: 13040-19-2) is a divalent zinc salt of ricinoleic acid[1]. It is widely utilized in cosmetic, dermatological, and industrial applications for its potent odor-binding capacity and fungistatic/antibacterial properties[2]. However, translating these properties into controlled in vitro assays (e.g., minimum inhibitory concentration (MIC) testing, cell viability assays, or enzymatic inhibition screens) presents a significant thermodynamic hurdle: the compound is extremely hydrophobic and practically insoluble in water (Formula Weight: 660.3 g/mol )[3].

When added directly to aqueous buffers (like PBS) or cell culture media (like DMEM), the compound rapidly aggregates. This leads to phase separation, inconsistent dosing, and false-negative assay results. This application note details field-proven formulation strategies to solubilize and stabilize Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate for in vitro testing, moving beyond standard (and often ineffective) DMSO dilutions.

Scientific Principles & Causality (E-E-A-T)

Why does Zinc Ricinoleate resist aqueous dissolution? The two 18-carbon aliphatic chains create massive steric bulk and hydrophobic exclusion zones, while the central Zn²⁺ ion is tightly coordinated by the carboxylate groups. To break this lattice without destroying the compound's biological efficacy, we must disrupt the zinc-carboxylate coordination or mask the hydrophobic tails without stripping the zinc ion entirely.

  • Mechanism of Arginine Solubilization (Chelation): L-Arginine acts as a co-solubilizer. The guanidinium group of Arginine interacts with the carboxylate groups of the fatty acid, while the amino acid backbone weakly coordinates with the Zn²⁺ ion. This creates a water-soluble complex, often stabilized with Propylene Glycol and Citric Acid, effectively solubilizing the compound for clear aqueous applications without precipitating the zinc[4].

  • Mechanism of Micellar Dispersion (Emulsification): Non-ionic surfactants (like Polysorbate 80) or emulsifiers (like Lexemul CS20) intercalate their hydrophobic tails with the ricinoleate chains. By heating the system to 80°C (above the melting point of the lipid components), the components fully dissolve into an oil phase, which can then be emulsified into an aqueous phase to form stable oil-in-water (O/W) nano-emulsions[2].

Experimental Protocols

Protocol A: Amino Acid-Facilitated Chelation (The "Clear Solution" Method)

Best for: Spectrophotometric assays (e.g., OD600) and cell culture where surfactants induce toxicity.

  • Weighing : Weigh 50 mg of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate powder into a glass vial.

  • Primary Solvation : Suspend the powder in 500 µL of Propylene Glycol (PG). Heat the suspension to 80°C in a thermomixer until the powder melts completely into the PG[4].

  • Chelator Addition : In a separate tube, prepare a 10% (w/v) L-Arginine solution in ultra-pure water. Adjust the pH to 8.5 using dilute Citric Acid[4].

  • Integration : Slowly add 500 µL of the heated Arginine solution dropwise to the hot Zinc Ricinoleate/PG mixture under continuous vortexing (1000 rpm).

  • Cooling & Validation : Allow the mixture to cool to room temperature. The result must be a 50 mg/mL (5% w/v) optically clear stock solution. Any cloudiness indicates incomplete chelation.

  • Assay Dilution : Dilute this stock 1:100 in your in vitro assay buffer to achieve a working concentration of 500 µg/mL.

Protocol B: Thermal Emulsification & Micellar Dispersion

Best for: High-throughput screening, agar-well diffusion assays, and mimicking topical formulations.

  • Lipid Phase : Combine 100 mg of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate with 100 mg of a non-ionic emulsifier (e.g., Lexemul CS20 or Tween-80) in a glass vial[2].

  • Melting : Heat the mixture to 80°C–85°C until completely molten and homogenous[2].

  • Aqueous Phase : Heat 800 µL of sterile PBS (pH 7.4) or distilled water to 70°C–80°C[2].

  • Emulsification : Gradually incorporate the hot aqueous solution into the oil phase under continuous, vigorous stirring. For optimal stability, sonicate at 20% amplitude for 10 seconds between additions using a probe sonicator[2].

  • Result : Yields a 100 mg/mL (10% w/v) milky, stable nano-emulsion suitable for agar diffusion or 3D skin model testing.

Data Presentation: Formulation Comparison

Formulation StrategyReagents UsedMax Stock ConcentrationOptical ClarityCytotoxicity Risk (In Vitro)Best Assay Application
Direct Solvent (Control) DMSO or Ethanol< 1 mg/mLPoor (Precipitates)High (DMSO > 1%)Not Recommended
Amino Acid Chelation Propylene Glycol, L-Arginine, Citric Acid50 mg/mLHigh (Clear)LowOD600 Bacterial Assays, Mammalian Cell Culture
Micellar Dispersion Tween-80, PBS100 mg/mLLow (Milky)Moderate (Surfactant dependent)Agar Diffusion, Biofilm Assays
Thermal Emulsion Lexemul CS20, Water30-50 mg/mLLow (Opaque)Low3D Skin Models, Franz Cell Diffusion

Process Visualization

Caption: Workflow for solubilizing Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate for in vitro assays.

References

  • [3] Title: Safety Assessment of Zinc Salts as Used in Cosmetics | Source: cir-safety.org | URL:[Link]

  • [2] Title: Antibacterial Activity of Bajakah Tampala (Spatholobus littoralis Hassk.) Methanol Extract in Roll-On Deodorant | Source: jurnal-pharmaconmw.com | URL:[Link]

  • [4] Title: TEGODEO® A30 eco | Glenn Corp | Source: glenncorp.com | URL:[Link]

  • [1] Title: High Quality CAS 13040-19-2 Zinc Ricinoleate / Zinc Diricinoleate | Source: chuanghaibio.com | URL: [Link]

Sources

"use of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate as a precursor for ZnO"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Colloidal Synthesis of ZnO Nanoparticles via Thermal Decomposition of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Executive Summary

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (CAS: 29704-44-7)[1], commonly referred to as zinc ricinelaidate, is a specialized long-chain zinc carboxylate. While its cis-isomer (zinc ricinoleate) is widely recognized in commercial formulations, the trans-isomer serves as an exceptional, high-purity single-source precursor for the bottom-up synthesis of zinc oxide (ZnO) nanoparticles[2]. This application note details a self-validating colloidal thermolysis protocol designed for researchers and drug development professionals requiring highly crystalline, monodisperse wurtzite ZnO nanoparticles for advanced catalytic, optical, or biomedical applications.

Mechanistic Insights & Causality

The thermal decomposition of zinc carboxylates offers a reproducible, non-aqueous route to ZnO[3]. The precursor consists of a central Zn²⁺ ion coordinated by two (R,E)-12-hydroxyoctadec-9-enoate ligands.

From a mechanistic standpoint, the 18-carbon fatty acid chain with a trans-double bond (E-configuration) and a hydroxyl group at the C12 position imparts unique steric properties. During thermolysis, the carboxylate groups undergo decarboxylation and Zn-O bond cleavage, resulting in the supersaturation of ZnO monomers[4]. The remaining bulky ricinelaidate ligands act as in-situ capping agents.

Expert Insight: Unlike its widely utilized cis-isomer, the trans-geometry of zinc ricinelaidate alters the spatial packing of the hydrocarbon tails during the capping phase. The straighter trans-chain allows for denser ligand packing on the nucleating ZnO surface. This dense steric layer effectively passivates surface defects, quenches non-radiative recombination centers, and tightly controls the diffusion-limited growth phase, preventing Ostwald ripening and uncontrolled agglomeration.

G N1 Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate [Precursor] N2 Vacuum Degassing (110 °C, 30 min) N1->N2 Add to 1-Octadecene N3 Thermal Ramping (Under N2 to 290 °C) N2->N3 Remove H2O/O2 N4 Thermolysis Zn-O & C-O Bond Cleavage N3->N4 Activation Energy Reached N5 ZnO Nucleation (Monomer Supersaturation) N4->N5 Monomer Release N6 Nanoparticle Growth & Steric Capping N5->N6 Diffusion-controlled N7 Precipitation & Centrifugation (Ethanol/Hexane) N6->N7 Quench to Room Temp N8 Purified ZnO Nanoparticles N7->N8 Isolate Product

Mechanistic workflow for the colloidal thermolysis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Self-Validating Experimental Protocol: Colloidal Thermolysis

This protocol utilizes a high-boiling non-coordinating solvent to separate the nucleation and growth phases (LaMer mechanism), ensuring monodispersity.

Reagents Required:
  • Precursor: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (CAS: 29704-44-7)

  • Solvent: 1-Octadecene (ODE, 90% technical grade)

  • Co-surfactant: Oleylamine (OAm, 70% technical grade)

  • Anti-solvent/Dispersant: Absolute Ethanol, Anhydrous Hexane

Step-by-Step Methodology:

Step 1: Precursor Solubilization and Degassing

  • Suspend 2.0 mmol of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in 15 mL of ODE and 1 mL of OAm in a 50 mL 3-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to 110 °C under a Schlenk line vacuum (~10⁻² Torr) for 30 minutes.

  • Causality: Vacuum degassing at 110 °C removes dissolved oxygen and trace moisture. Residual water acts as a nucleophile, causing premature, uncontrolled hydrolysis of the zinc carboxylate[3]. This leads to polydisperse particle sizes and mixed hydroxide phases.

Step 2: Thermal Decomposition and Nucleation

  • Backfill the flask with ultra-high purity Nitrogen (N₂) or Argon.

  • Ramp the temperature to 290 °C at a strictly controlled rate of 5 °C/min.

  • Causality: Thermogravimetric analysis indicates that the Zn-O bonds of zinc carboxylates cleave at approximately 244–260 °C[4]. A controlled ramp rate ensures that the monomer concentration reaches the critical supersaturation threshold simultaneously throughout the vessel, triggering a singular, short "burst" of nucleation.

Step 3: In-Process Self-Validation & Growth

  • Maintain the reaction at 290 °C for 60 minutes.

  • Self-Validating Step: Extract 0.5 mL aliquots every 15 minutes via a syringe. Immediately quench the aliquot in 2 mL of cold hexane and measure the UV-Vis absorption spectrum.

  • Causality: The protocol validates itself through the emergence of a sharp excitonic absorption peak between 330–360 nm. A progressive red-shift in this peak indicates continuous, diffusion-controlled nanoparticle growth. If the peak begins to broaden significantly, Ostwald ripening is occurring, signaling that the surface capping is failing and the reaction must be quenched immediately.

Step 4: Quenching and Purification

  • Remove the heating mantle and rapidly cool the flask to room temperature using a compressed air stream.

  • Add 20 mL of absolute ethanol to the crude mixture and centrifuge at 8000 rpm for 10 minutes. Discard the supernatant.

  • Resuspend the pellet in 5 mL of hexane and precipitate again with 15 mL of ethanol. Repeat this washing cycle three times.

  • Causality: Ethanol acts as a polar anti-solvent. It increases the dielectric constant of the medium, disrupting the steric stabilization provided by the hydrophobic ricinelaidate chains, forcing the organically capped ZnO nanoparticles to flocculate and precipitate cleanly from the unreacted ODE.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the resulting ZnO nanoparticles must be cross-referenced against the following standardized quantitative parameters.

Analytical TechniqueTarget ParameterExpected Quantitative ResultMechanistic Significance
TGA / DSC Precursor DecompositionMass loss peaking at ~244–260 °CConfirms the precise thermal cleavage of the zinc carboxylate bonds[4].
FTIR Spectroscopy Surface ChemistryAbsence of 1630 & 1384 cm⁻¹ bandsValidates complete thermal decomposition of the asymmetric/symmetric carboxylate (COO⁻) groups[5].
UV-Vis Spectroscopy Optical BandgapSharp excitonic peak at 330–360 nmConfirms quantum confinement, narrow size distribution, and pure ZnO formation.
XRD Crystal PhaseHexagonal Wurtzite (JCPDS 36-1451)Validates high crystallinity and purity of the ZnO phase without hydrozincite impurities.
DLS / TEM Particle Size & Morphology5 – 15 nm (PDI < 0.2)Confirms monodispersity and the high efficacy of the trans-isomer steric capping.

References

  • MilliporeSigma. "Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate | 29704-44-7". Sigma-Aldrich.
  • Rodríguez-Gattorno, G., et al. "Novel Synthesis Pathway of ZnO Nanoparticles from the Spontaneous Hydrolysis of Zinc Carboxylate Salts". The Journal of Physical Chemistry B - ACS Publications.
  • Mensah, M. B., et al. "Growth Kinetics of Zinc Sulphide Nanocrystals Synthesized by Colloidal Thermolysis of Fatty Acid Carboxylates". Semantic Scholar.
  • Zak, A. K., et al. "Particle size distribution study by small-angle X-ray scattering technique and photoluminescence property of ZnO nanoparticles". Taylor & Francis.
  • Foo, K. L., et al. "Synthesis and characterization of ZnO nanostructures using palm olein as biotemplate". National Institutes of Health (PMC).

Sources

"methodology for assessing the cytotoxicity of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodology for Assessing the Cytotoxicity of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Executive Summary

This guide outlines a rigorous methodology for evaluating the cytotoxic potential of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (CAS: 29704-44-7).[1] Also known as Zinc Ricinelaidate , this compound is the zinc salt of the trans-isomer of ricinoleic acid.[1] Unlike its cis-isomer (Zinc Ricinoleate, a common deodorant agent), the trans-isomer possesses distinct packing properties and solubility profiles that complicate in vitro assessment.[1]

Key Technical Challenge: The primary obstacle in testing this lipophilic metal-organic complex is bioavailability .[1] Zinc fatty acid salts form micelles or precipitate in aqueous culture media, leading to inconsistent dosing and false-negative results.[1] This protocol introduces a BSA-Complexation Delivery System to ensure stable dispersion, mimicking physiological transport mechanisms.[1]

Compound Characterization & Preparation

Before biological testing, the physicochemical state of the compound must be standardized.[1]

  • Compound: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate[1][2][3][4]

  • Molecular Weight: ~660.3 g/mol [1]

  • Stereochemistry: (R,E) indicates the trans double bond at C9 and the hydroxyl group at C12.[1]

  • Solubility Profile: Insoluble in water; soluble in hot ethanol, DMSO, and chloroform.[1]

Critical Protocol: The BSA-Complexation Delivery Method

Why this matters: Direct injection of a DMSO stock into cell culture media (DMEM/RPMI) often causes the zinc-lipid complex to precipitate immediately due to the "solvent shock" effect. We utilize Bovine Serum Albumin (BSA) as a carrier to maintain solubility.[1]

Reagents:

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.[1]

  • Carrier: Fatty Acid-Free BSA (Sigma-Aldrich A8806 or equivalent).[1]

  • Media: Serum-free DMEM.[1]

Step-by-Step Solubilization:

  • Primary Stock (100 mM): Dissolve Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in 100% DMSO. Vortex and sonicate at 40°C for 10 minutes until clear.

  • BSA Carrier Solution (10%): Dissolve 1g Fatty Acid-Free BSA in 10 mL PBS. Sterile filter (0.22 µm).[1]

  • Conjugation (10x Working Stock):

    • Slowly add the DMSO Primary Stock to the BSA Carrier Solution while vortexing vigorously.

    • Target a concentration 10x higher than your highest test concentration (e.g., if testing 100 µM, make a 1 mM BSA-conjugate).[1]

    • Note: The BSA hydrophobic pockets will bind the fatty acid tail, keeping the zinc complex dispersed.[3]

  • Final Dilution: Dilute the 10x BSA-conjugate into complete culture media to achieve final test concentrations (e.g., 1–100 µM).

Experimental Design Strategy

To distinguish between general cytotoxicity (membrane disruption) and specific metabolic toxicity (zinc overload), we employ a multiplexed approach.[1]

Cell Model Selection
  • Primary Target: HaCaT (Human Keratinocytes) or HEK001 .[1]

    • Rationale: Zinc fatty acids are primarily used in topical formulations; keratinocytes represent the first line of exposure.

  • Systemic Control: HepG2 (Human Hepatocytes).[1]

    • Rationale: To assess metabolic stability and potential systemic toxicity if absorbed.[1][4]

Control Groups (The "Self-Validating" System)
GroupCompositionPurpose
Vehicle Control Media + DMSO + BSA (matched % to highest dose)Baseline viability (0% toxicity).
Positive Control Triton X-100 (0.1%) or Doxorubicin (10 µM)Validates assay sensitivity.[1]
Component Control A ZnCl₂ (equivalent molar concentration)Isolates toxicity caused solely by Zn²⁺ ions.[1]
Component Control B (R,E)-12-hydroxyoctadec-9-enoic acidIsolates toxicity caused by the fatty acid ligand.[1][3][4]
Interference Control Cell-free media + Compound + Assay ReagentCRITICAL: Zinc can chelate dyes; checks for false signals.[1][5]

Workflow Visualization

Cytotoxicity_Workflow Compound Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Solubilization Solubilization Strategy: DMSO Stock -> BSA Conjugation Compound->Solubilization Treatment 24h - 48h Incubation (0, 10, 25, 50, 100 µM) Solubilization->Treatment Cells Cell Culture (HaCaT / HepG2) Cells->Treatment Assay1 Assay 1: CCK-8 / Resazurin (Metabolic Activity) Treatment->Assay1 Assay2 Assay 2: LDH Release (Membrane Integrity) Treatment->Assay2 Readout Data Normalization vs. Vehicle Control Assay1->Readout Assay2->Readout Decision Mechanism Check Readout->Decision Apoptosis Annexin V / PI Staining (Flow Cytometry) Decision->Apoptosis If Metabolic < Membrane Tox ROS H2DCFDA Assay (Oxidative Stress) Decision->ROS If High Metabolic Tox

Caption: Integrated workflow for assessing Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate cytotoxicity, prioritizing solubility and mechanistic differentiation.

Detailed Protocols

Protocol A: Multiplexed Cytotoxicity (CCK-8 & LDH)

Rationale: CCK-8 (WST-8) is preferred over MTT because it produces a water-soluble formazan (no DMSO solubilization step needed) and is less sensitive to zinc interference.[1] LDH measures membrane rupture, a common effect of fatty acid surfactants.[1]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the BSA-conjugated compound (0–100 µM).[1]

    • Include "Interference Control" wells (Compound + Media, No Cells).[1]

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.

  • LDH Sampling (Supernatant):

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL LDH Reaction Mix (Roche Cytotoxicity Detection Kit).[1] Incubate 30 min in dark.

    • Measure Absorbance at 490 nm.[1]

  • CCK-8 Assay (Cells):

    • To the remaining cells (with 50 µL media), add 50 µL fresh media + 10 µL CCK-8 reagent.[1]

    • Incubate 1–4 hours.

    • Measure Absorbance at 450 nm.[1]

Data Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Note: Subtract the "Interference Control" absorbance from the sample absorbance if significant background is detected.[1]
Protocol B: Mechanistic Follow-up (Flow Cytometry)

If cytotoxicity is observed (


), determine the mode of death.[1]
  • Harvest: Trypsinize cells and wash with Annexin V Binding Buffer.[1]

  • Stain: Add Annexin V-FITC (Apoptosis marker) and Propidium Iodide (PI - Necrosis marker).[1]

  • Incubate: 15 min at Room Temp in dark.

  • Analyze: Flow Cytometer (e.g., BD FACSCanto).[1]

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Likely Zinc-mediated mitochondrial stress).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1]

    • Q1 (Annexin-/PI+): Necrosis (Likely surfactant-mediated membrane lysis).[1]

Data Analysis & Interpretation

Summarize results in the following format:

ParameterOutcomeInterpretation
Solubility Clear solution in BSAValid delivery system.
CCK-8 vs. LDH High LDH / Low CCK-8Lytic Toxicity: The compound acts as a surfactant (soap), lysing cells.[1][3]
CCK-8 vs. LDH Low LDH / Low CCK-8Metabolic Toxicity: The compound enters cells and inhibits mitochondria (Zinc effect).[1]
ZnCl₂ Control Similar toxicity to ComplexToxicity is driven by free Zinc release.[1]
ZnCl₂ Control Lower toxicity than ComplexSynergy: The lipophilic tail facilitates Zinc entry (Trojan Horse effect).

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] International Organization for Standardization.[1][4] Link

  • Senzui, M., et al. (2010). "Cytotoxicity of zinc oxide nanoparticles and related zinc compounds."[1] Journal of Toxicological Sciences. (Validates ZnCl₂ controls and Zinc toxicity mechanisms). Link

  • Poynton, R. A., et al. (2011). "Preparation of metal-fatty acid complexes and assessment of their solubility."[1] Inorganica Chimica Acta. (Source for BSA/DMSO solubilization strategies for metal soaps).

  • Apollo Scientific. "Safety Data Sheet: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate." (Chemical properties and CAS verification). Link

  • Franklin, R.B., & Costello, L.C. (2009). "The important role of the apoptotic effects of zinc in the development of cancers."[1] Journal of Cellular Biochemistry. (Mechanistic insight into Zinc-induced apoptosis). Link[1]

Sources

Application Note: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinelaidate) in Topical Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate , commonly known as Zinc Ricinelaidate , represents a stereochemical advancement over the industry-standard Zinc Ricinoleate. While the cis (Z) isomer is ubiquitous in cosmetic deodorants for its odor-absorbing properties, the trans (E) isomer offers distinct physicochemical advantages for therapeutic topical formulations , particularly in semi-solid dosage forms (ointments, balms, and medicated sticks).

This guide details the utilization of Zinc Ricinelaidate as a functional active excipient . Unlike its cis counterpart, the trans geometry confers higher crystallinity and melting point, enabling the creation of thermally stable delivery systems that maintain barrier integrity in tropical climates or under occlusive dressings.

Chemical Identity
PropertySpecification
IUPAC Name Zinc(II) (9E,12R)-12-hydroxyoctadec-9-enoate
Common Name Zinc Ricinelaidate
CAS Number 29704-44-7
Stereochemistry Trans (E) configuration at C9-C10 double bond
Molecular Formula C36H66O6Zn
Molecular Weight ~660.3 g/mol
Solubility Insoluble in water; Soluble in hot aliphatic hydrocarbons/waxes
Melting Point >90°C (Estimated; significantly higher than cis-isomer ~80°C)

Mechanism of Action: The "Rigid-Lattice" Effect

The therapeutic value of Zinc Ricinelaidate lies in its dual-action mechanism: Chemisorption and Structural Reinforcement .

Zinc-Mediated Chemisorption (Antimicrobial & Deodorizing)

Like Zinc Ricinoleate, the central zinc atom acts as a Lewis acid. However, the trans geometry alters the crystal packing, creating a "slow-release" reservoir.

  • Target: Nucleophilic odorants (mercaptans, amines) and bacterial cell wall proteins.

  • Action: The Zinc ion coordinates with sulfur/nitrogen atoms, neutralizing odors and disrupting microbial membrane potential.

Trans-Fatty Acid Barrier Reinforcement

The trans double bond allows the alkyl chains to pack more tightly (similar to saturated fats) compared to the "kinked" cis chains.

  • Effect: When incorporated into lipid-based topicals, Zinc Ricinelaidate forms a rigid lamellar network.

  • Benefit: Increases the viscosity and melting point of the formulation, preventing "sweating" or phase separation at body temperature.

Visualization: Molecular Mechanism

Mechanism cluster_compound Zinc Ricinelaidate Structure cluster_target Therapeutic Targets cluster_outcome Clinical Outcome Zn Zinc(II) Core (Lewis Acid) Odor Nucleophiles (Mercaptans/Amines) Zn->Odor Chemisorption (Coordination) Microbe Microbial Membrane (Anionic Surface) Zn->Microbe Electrostatic Disruption Chain Trans-Fatty Acid Chain (Linear/Rigid) Stable Thermally Stable Lipid Matrix Chain->Stable Tight Packing (High Tm) SlowRel Sustained Zinc Release Stable->SlowRel Diffusion Control

Caption: Figure 1. Dual-mechanism of Zinc Ricinelaidate: Zinc-mediated neutralization and trans-isomer structural reinforcement.

Formulation Protocol: High-Stability Medicated Stick

Objective: To formulate a solid therapeutic stick (e.g., for antifungal application) that resists softening at 40°C, utilizing Zinc Ricinelaidate as the primary structurant and active.

Materials Required[1][2][3][4][6][8][9][10][11]
  • Phase A (Structurants): Zinc Ricinelaidate (5.0%), Beeswax (15.0%), Cetyl Alcohol (10.0%).

  • Phase B (Emollients/Carrier): Caprylic/Capric Triglyceride (60.0%), Isopropyl Myristate (9.0%).

  • Phase C (Antioxidant): Tocopherol (1.0%).

Step-by-Step Methodology

1. High-Temperature Melting (Critical Step):

  • Rationale: Zinc Ricinelaidate has a high melting point.[1][2] Incomplete melting leads to grittiness.

  • Action: Combine Phase A and Phase B in a jacketed vessel. Heat to 90-95°C .

  • Note: Standard Zinc Ricinoleate melts at ~80°C; the trans isomer requires this higher bracket to ensure full molecular dispersion.

2. Homogenization:

  • Action: Once fully melted (clear solution), maintain temperature at 90°C and homogenize at 3000 RPM for 5 minutes.

  • Why: Ensures the zinc salt is uniformly distributed within the lipid matrix before crystallization begins.

3. Controlled Cooling (Annealing):

  • Action: Cool the mixture to 75°C under slow agitation (anchor stirrer, 50 RPM).

  • Add Phase C: Add Tocopherol at 75°C to prevent thermal degradation.

4. Pouring:

  • Action: Pour into molds at 70-72°C .

  • Caution: Pouring too cool results in flow lines; pouring too hot causes shrinkage.

5. Curing:

  • Action: Allow to cool at room temperature (25°C) for 24 hours. Do not force cool (fridge), as this disrupts the trans-isomer crystal lattice formation.

Analytical Protocol: Thermostability & Efficacy

Thermostability Stress Test (Sweating Analysis)

This test validates the advantage of the (E)-isomer over the (Z)-isomer.

  • Preparation: Prepare two sticks: one with Zinc Ricinelaidate (Test) and one with Zinc Ricinoleate (Control).

  • Incubation: Place both in a stability chamber at 45°C / 75% RH for 48 hours.

  • Observation:

    • Place sticks on filter paper.

    • Pass Criteria: No oil staining on filter paper (syneresis) and no deformation of the stick tip.

    • Expected Result: The (E)-isomer stick retains shape; the (Z)-isomer stick shows surface softening/sweating.

In Vitro Antimicrobial Efficacy (Zone of Inhibition)

Modified Kirby-Bauer method to test surface activity.

  • Organism: Trichophyton rubrum (common foot fungus) or Corynebacterium xerosis (odor-causing bacteria).

  • Plate Prep: Inoculate Sabouraud Dextrose Agar (fungi) or Tryptic Soy Agar (bacteria).

  • Application: punch 6mm wells in the agar. Fill with 100mg of the melted formulation (from Section 3).

  • Incubation: 37°C for 24h (bacteria) or 25°C for 5 days (fungi).

  • Measurement: Measure the clear zone (halo) around the plug.

    • Note: Zinc salts diffuse slowly. A large zone is not expected; a "clear contact zone" indicates effective surface sterilization, which is the goal for topical barriers.

Experimental Workflow Diagram

Workflow cluster_phaseA Phase A: High Melt cluster_process Processing cluster_analysis Validation ZnRic Zinc Ricinelaidate (Solid, MP >90°C) Heat Heat to 95°C (Full Fusion) ZnRic->Heat Waxes Beeswax + Cetyl Alcohol Waxes->Heat Mix Homogenize 3000 RPM Heat->Mix Clear Phase Cool Cool to 72°C (Annealing) Mix->Cool Add Phase C Stress 45°C Stability Test (No Sweating) Cool->Stress Mold & Cure Micro Antimicrobial Assay (Contact Zone) Stress->Micro If Pass

Caption: Figure 2. Formulation and validation workflow for Zinc Ricinelaidate topical sticks.

References

  • MilliporeSigma. (2023). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Datasheet. CAS 29704-44-7. Link

  • Grillo-Werke AG. (1972). Deodorant compositions containing Zinc Ricinelaidate.[3][1][2][4] GB Patent 1282889A. Link

  • Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86, 843–856.[5] Link

  • MakingCosmetics. (2023). Zinc Ricinoleate: Technical Data and Deodorizing Mechanism. Link

  • EPA Substance Registry. (2023). 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- and related isomers. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the high-yield synthesis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate , chemically known as Zinc Ricinelaidate .

Note on Stereochemistry: Standard Zinc Ricinoleate (derived from Castor Oil) possesses the (9Z, 12R) configuration. The target compound specified is the (9E, 12R) isomer (trans-isomer). The protocols below apply to the synthesis of the zinc salt, but yield and purity are strictly dependent on the stereochemical purity of the starting fatty acid (Ricinelaidic Acid).

Executive Summary & Mechanism

To maximize the yield of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, researchers must overcome three primary kinetic and thermodynamic barriers:

  • Heterogeneous Reaction Kinetics: The reaction between solid ZnO and the molten/dissolved fatty acid is surface-area limited.

  • Water Equilibrium: In direct fusion, water byproduct inhibits the forward reaction (Le Chatelier’s principle).

  • Stereochemical Integrity: High temperatures required for fusion can induce unwanted isomerization or polymerization of the 12-hydroxy group (estolide formation).

Recommended Strategy: For laboratory-scale high purity (>98%), utilize the Precipitation (Metathesis) Protocol . For scale-up/industrial applications, utilize the Catalyzed Melt Fusion Protocol .

Core Synthesis Protocols

Protocol A: High-Purity Precipitation (Metathesis)

Best for: Drug development standards, small-scale synthesis, high yield (>95%).

Reagents:

  • (R,E)-12-hydroxyoctadec-9-enoic acid (Ricinelaidic acid) [Purity >98%]

  • Sodium Hydroxide (NaOH) [1.05 eq]

  • Zinc Chloride (ZnCl

    
    ) or Zinc Sulfate (ZnSO
    
    
    
    ) [0.55 eq]
  • Solvent: Ethanol/Water (1:1 v/v)

Workflow:

  • Neutralization: Dissolve the fatty acid in ethanol at 50°C. Slowly add aqueous NaOH (1.05 eq) to form the soluble Sodium (R,E)-12-hydroxyoctadec-9-enoate. Stir for 30 mins.

    • Checkpoint: Solution must be clear. Turbidity indicates incomplete neutralization.

  • Metathesis: Prepare a solution of ZnCl

    
     (0.55 eq, slight excess) in water.
    
  • Precipitation: Dropwise add the Zinc solution to the Sodium soap solution under vigorous stirring at 50-60°C.

    • Observation: A white, fluffy precipitate of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate forms immediately.

  • Digestion: Stir for 1 hour at 60°C to ensure complete ion exchange and crystal growth (prevents filtration clogging).

  • Work-up: Filter while warm. Wash cake 3x with warm water (removes NaCl/ZnCl

    
    ) and 1x with cold ethanol (removes unreacted acid).
    
  • Drying: Vacuum dry at 40°C over P

    
    O
    
    
    
    .
Protocol B: Catalyzed Melt Fusion

Best for: Large batches, solvent-free requirements.

Reagents:

  • (R,E)-12-hydroxyoctadec-9-enoic acid[1][2]

  • Zinc Oxide (ZnO) [High surface area, particle size <500nm]

  • Catalyst: Citric Acid or Acetic Acid (0.1 wt%)

Workflow:

  • Melt: Heat the fatty acid to 80°C (just above melting point of Ricinelaidic acid, ~50-53°C).

  • Slurry Preparation: Disperse ZnO (0.5 eq) in a small amount of water to create a slurry (activates the oxide surface).

  • Reaction: Add the ZnO slurry to the molten acid. Add 0.1% Citric Acid catalyst.

  • Vacuum Dehydration: Increase temp to 95-105°C and apply vacuum (20 mbar). This is critical to remove water and drive the equilibrium.

  • Completion: Reaction is complete when the acid value (AV) drops below 2 mg KOH/g.

Visualization: Synthesis Logic & Decision Tree

SynthesisWorkflow Start Start: (R,E)-12-hydroxyoctadec-9-enoic acid ScaleCheck Scale / Purity Requirement? Start->ScaleCheck Metathesis Protocol A: Precipitation (Metathesis) ScaleCheck->Metathesis Lab Scale / High Purity Fusion Protocol B: Catalyzed Melt Fusion ScaleCheck->Fusion Industrial / Solvent-Free StepA1 1. Form Na-Salt (NaOH, 50°C) Metathesis->StepA1 StepA2 2. Add ZnCl2 (aq) Dropwise StepA1->StepA2 StepA3 3. Filter & Wash (Remove NaCl) StepA2->StepA3 Issue1 Issue: Gelling / Filtration Fail StepA2->Issue1 If pH > 8 ResultA High Purity Product (>98%) StepA3->ResultA StepB1 1. Melt Acid (80°C) Fusion->StepB1 StepB2 2. Add ZnO Slurry + Citric Acid Cat. StepB1->StepB2 StepB3 3. Vacuum Dehydration (105°C) StepB2->StepB3 ResultB High Yield Bulk Product StepB3->ResultB Issue2 Issue: Incomplete Rxn (High Acid Value) StepB3->Issue2 No Vacuum

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Troubleshooting Guide

Issue 1: Low Yield due to "Gelling" during Precipitation

Symptom: The reaction mixture turns into a thick, unfilterable gel instead of precipitating discrete particles. Root Cause:

  • pH too high: Excess NaOH leads to the formation of basic zinc salts (Zn(OH)(RCOO)) which form 3D gel networks.

  • Concentration too high: Fatty acid soaps are surfactants; high concentrations form lyotropic liquid crystals.

Corrective Action:

  • pH Adjustment: Ensure the Sodium Soap solution is pH 7.5–8.0 before adding Zinc. If pH > 9, add dilute acetic acid.

  • Thermal Shock: Conduct the precipitation at 60°C . Higher temperatures break the gel structure.

  • Electrolyte Break: Add 1-2% NaCl to the solution to reduce the electrical double layer and promote flocculation.

Issue 2: High Free Fatty Acid (FFA) Content in Melt Fusion

Symptom: Final product is soft/sticky and Acid Value is >5. Root Cause:

  • Water Inhibition: Water generated by the reaction is not being removed, establishing an equilibrium.

  • ZnO Passivation: ZnO particles become coated with a layer of Zinc soap, stopping the core from reacting.

Corrective Action:

  • Vacuum Protocol: Apply vacuum (20-50 mbar) continuously after the initial mixing.

  • Catalyst Addition: Add 0.1% Citric Acid . This acts as a phase transfer catalyst, solubilizing trace ZnO and chelating Zn

    
     to facilitate transfer to the fatty acid.
    
  • Step-wise ZnO Addition: Add ZnO in two portions (50% at t=0, 50% at t=30 min) to prevent massive agglomeration.

Comparative Data: Yield Optimization

ParameterStandard FusionCatalyzed Fusion (Optimized)Metathesis (Optimized)
Reaction Temp 120°C95-105°C50-60°C
Reaction Time 4-6 Hours2-3 Hours1 Hour
Catalyst NoneCitric Acid (0.1%)None
Typical Yield 85-88%96-98% 95-97%
Purity (FFA%) 2-5%<0.5%<0.2%
Color Yellow/BrownPale WhitePure White

Frequently Asked Questions (FAQs)

Q: Why does the protocol specify (R,E)-acid when castor oil is (R,Z)? A: The user specified the (E) isomer (Ricinelaidic). Standard castor oil yields Ricinoleic acid (Z). To get the (E) zinc salt, you must start with Ricinelaidic acid, usually obtained by isomerization of Ricinoleic acid using nitric acid or selenium catalysts. Using standard Ricinoleic acid will yield Zinc Ricinoleate (Z), which has different solubility and gelling properties.

Q: Can I use Zinc Acetate instead of Zinc Chloride for precipitation? A: Yes. Zinc Acetate is actually preferred if chloride contamination is a concern for the final application (e.g., corrosion sensitive). However, Zinc Chloride is cheaper. If using Acetate, ensure the final wash is thorough.

Q: My product is turning brown during drying. Why? A: The 12-hydroxy group is sensitive to oxidation and dehydration (forming conjugated dienes) at high temperatures.

  • Fix: Dry under vacuum at max 45°C.

  • Fix: Add an antioxidant (e.g., BHT 0.05%) during the synthesis if the end-use permits.

References

  • Cohen, S., et al. (2024).[3] Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. ResearchGate.

  • Terre, J. M., et al. (2019). Gelating abilities of metal salts of ricinelaidic acid: Structural and rheological considerations. Journal of Physical Organic Chemistry.

  • Burton, B. (2004). Process for preparing fatty acid zinc salts. U.S. Patent No. 6,689,894. U.S. Patent and Trademark Office.

  • Sigma-Aldrich. (2024). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Specification.

Sources

"challenges in the characterization of complex zinc salts"

Diagnostic Desk 1: Overcoming Zn Solid-State NMR Limitations

Q: Why is my ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Zn NMR spectrum indistinguishable from baseline noise, even after days of acquisition?A:

1

Q: I have multiple zinc sites in my asymmetric unit, but my 1D MAS spectrum only shows one broad, asymmetric peak. How do I resolve the specific coordination environments? A: At standard magnetic fields, second-order quadrupolar broadening dominates, causing distinct isotropic shifts to overlap. Even at 35.2 T, sites with similar isotropic shifts may remain inseparable in 1D spectra[2]. The definitive troubleshooting step is to apply a Multiple-Quantum Magic Angle Spinning (MQMAS) sequence. Specifically, a 3QMAS experiment correlates isotropic multiple-quantum evolution with anisotropic single-quantum detection, effectively separating the overlapping sites in a 2D spectrum[2].

Protocol: High-Field Zn 3QMAS NMR Acquisition

Self-Validation Check: Pairing the extracted NMR parameters with Density Functional Theory (DFT) calculations will self-validate your assigned local geometries.

  • Sample Preparation: Pack the complex zinc salt tightly into a small-diameter zirconia rotor (

    
     mm) to allow for high MAS rates without rotor failure.
    
  • Hardware Configuration: Insert the sample into a cryogenic MAS probe to minimize thermal noise. Utilize an ultra-high magnetic field spectrometer (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     T).
    
  • Pulse Sequence Setup: Implement a Double Frequency Sweep (DFS) scheme prior to the 3QMAS sequence. This enhances the population of the multiple-quantum transitions, drastically boosting sensitivity.

  • Optimization: Calibrate the radiofrequency (rf) field strength using a liquid zinc reference (e.g., 1 M Zn(NO

    
    )
    
    
    ). High rf fields are critical for efficient multiple-quantum excitation.
  • Acquisition & Processing: Acquire the 2D spectrum. Extract the isotropic chemical shift (

    
    ) and the quadrupolar coupling constant (
    
    
    ) from the F1 and F2 projections to map the exact coordination geometry.

GStartPoor 67Zn Signal(Low Sensitivity/Broadening)FieldAssess Magnetic FieldStart->FieldDecision1Field < 18.8 T?Field->Decision1HighFieldMigrate to Ultra-High Field(21.1 T - 35.2 T)Decision1->HighField YesProbeAssess Probe TechnologyDecision1->Probe NoHighField->ProbeCryoProbeDeploy Cryogenic MAS Probe(Reduce Electronic Noise)Probe->CryoProbeResolutionOverlapping Sites?CryoProbe->ResolutionMQMASApply 3QMAS + DFS Scheme(Isotropic Resolution)Resolution->MQMAS YesEndHigh-Resolution Zn GeometryValidated via DFTResolution->End NoMQMAS->End

Workflow for overcoming sensitivity and quadrupolar broadening in 67Zn Solid-State NMR.

Diagnostic Desk 2: Thermal Profiling & Hydration State Ambiguities

Q: How do I differentiate bound lattice water from surface moisture in my zinc salt API? A: Surface moisture typically evaporates near or slightly above room temperature, presenting as a broad, ill-defined endotherm. Bound lattice water (the true hydration state) requires higher activation energy to break the coordination bonds with the zinc center. This results in sharp, distinct endothermic peaks in Differential Scanning Calorimetry (DSC) coupled with stoichiometric mass loss in Thermogravimetric Analysis (TGA)[3]. For example, zinc sulfate heptahydrate loses six water molecules between 70–120 °C, but the final coordinated water molecule requires temperatures above 260 °C to be expelled[3].

Q: Why does my zinc complex decompose before I can determine its melting point? A: Many complex zinc salts, particularly those with organic pharmaceutical ligands (like zinc ibuprofenate or zinc acetate), undergo thermal decomposition prior to melting[4]. The causality lies in the relative thermodynamic weakness of the organic ligand bonds compared to the highly stable, ionic/covalent character of the Zn-O or Zn-N bonds. Heating often leads to the formation of basic zinc intermediates and, ultimately, highly stable zinc oxide (ZnO)[3].

Quantitative Thermal Decomposition Data for Common Zinc Salts
Zinc Salt (Hydration State)Thermal EventTemp. Range (°C)Mass Loss (%)Intermediate / Final Product
Zinc Acetate Dihydrate DehydrationRT - 115~16%Anhydrous Zinc Acetate
Zinc Acetate (Anhydrous) Decomposition250 - 350~46%Zinc Oxide (ZnO)
Zinc Nitrate Hexahydrate Dehydration & Decomp.180 - 417~48%Basic Zinc Nitrate
Zinc Sulfate Heptahydrate Dehydration (6 H₂O)70 - 120~32%Zinc Sulfate Monohydrate
Zinc Sulfate Monohydrate Dehydration (1 H₂O) & Decomp.> 260GradualBasic Zinc Sulfate / ZnO
Protocol: Self-Validating TGA/DSC Workflow for Hydrated Zinc Salts
  • Calibration: Calibrate the TGA/DSC instrument for mass and temperature using certified reference materials (e.g., indium, zinc) according to manufacturer specifications[3].

  • Baseline Establishment: Perform a blank run with an empty alumina or platinum crucible to establish a stable thermal baseline[3].

  • Sample Preparation: Accurately weigh 5–10 mg of the zinc salt into the tared crucible. Distribute it evenly across the bottom to prevent thermal gradients[3].

  • Atmosphere Control: Purge the furnace with dry Nitrogen (50 mL/min) to prevent oxidative degradation during the dehydration phase.

  • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C[3].

  • Self-Validation: Calculate the theoretical mass loss based on the proposed stoichiometry. Compare the experimental TGA mass loss step with the theoretical value. If they match within

    
    , the specific hydration state is mathematically validated.
    

GSampleHydrated Zinc Salt(e.g., ZnSO4·7H2O)Heat170°C - 150°CEndothermicSample->Heat1LowerHydrateLower Hydrate(Loss of loosely bound H2O)Heat1->LowerHydrate TGA Mass LossHeat2> 250°CEndothermicLowerHydrate->Heat2AnhydrousAnhydrous Salt(Loss of coordinated H2O)Heat2->Anhydrous TGA Mass LossHeat3> 400°C - 680°CExo/EndothermicAnhydrous->Heat3DecompBasic Zinc IntermediateHeat3->Decomp Ligand LossFinalZinc Oxide (ZnO)Stable Final ProductDecomp->Final > 680°C

Stepwise thermal decomposition logic pathway of hydrated zinc salts monitored via TGA/DSC.

Diagnostic Desk 3: Coordination Geometry & Speciation via Orthogonal Techniques

Q: I am synthesizing a multi-component zinc complex (e.g., zinc ibuprofenate). How do I confirm that the zinc is actually coordinated to the API rather than just forming a physical mixture? A: Physical mixtures will retain the individual thermal and spectroscopic signatures of the starting materials. True complexation alters the electron density around the ligand's functional groups. Use Fourier Transform Infrared Spectroscopy (FTIR). For instance, the coordination of zinc to a carboxylate group or pyridine nitrogen causes a significant, quantifiable shift in the stretching frequencies compared to the free ligand[5]. Furthermore, Powder X-Ray Diffraction (PXRD) will show an entirely new crystalline phase (new Bragg reflections) that does not match the superposition of the starting materials[6].

Q: My zinc complex API is completely amorphous. How can I determine its coordination geometry without Single-Crystal X-Ray Diffraction (SCXRD)? A: When SCXRD is impossible, you must rely on a self-validating matrix of local-probe techniques. First, use Extended X-ray Absorption Fine Structure (EXAFS) to determine the bond distances (Zn-O or Zn-N) and the coordination number (e.g., tetrahedral vs. octahedral). Second, utilize Solid-State



References

1.[2] Overcoming challenges in 67Zn NMR: a new strategy of signal enhancement for MOF characterization. Royal Society of Chemistry. 2 2.[3] A Comparative Thermal Analysis of Zinc Acetate and Other Zinc Salts: A Guide for Researchers. Benchchem. 3 3.[1] Recent Advances in Solid-State 67Zn NMR Studies: From Nanoparticles to Biological Systems. ResearchGate. 1 4.[6] Kinetics and Thermodynamics of Zinc Phosphate Hydrate Synthesized by a Simple Route in Aqueous and Acetone Media. ResearchGate. 6 5.[4] Complexation: An Interesting Pathway for Combining Two APIs at the Solid State. DIAL@UCLouvain. 4 6.[5] Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. DTIC. 5

"how to prevent aggregation of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in solution"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stabilization and Solubilization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Executive Summary & Technical Context

The Molecule: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is the zinc salt of ricinelaidic acid (the trans-isomer of ricinoleic acid).[1] While often chemically synonymous in commercial contexts with standard Zinc Ricinoleate (the cis-isomer), the (E)-configuration typically exhibits higher crystallinity and a higher melting point (~71°C–80°C) due to more efficient packing of the trans fatty acid chains.[1]

The Problem (Aggregation): In solution, this molecule does not exist as simple isolated ions.[1] Instead, it aggregates into coordination polymers .[1] The Zinc(II) centers coordinate with the carboxylate oxygens and the hydroxyl groups of adjacent molecules, forming a stable, insoluble "cage" or "cluster" structure.

  • Consequence: Without intervention, the molecule precipitates out of aqueous solution, forms haze in solvents, and is sterically hindered from binding odor molecules (nucleophiles).

The Solution: Preventing aggregation requires "Activation" and "Solubilization." You must introduce ligands (activators) that compete for the Zinc coordination sites, breaking the polymeric cage into smaller, soluble oligomers or monomers.[1]

Mechanism of Aggregation vs. Stabilization

The following diagram illustrates the transition from the aggregated "inactive" state to the solubilized "active" state.

ZincAggregation cluster_0 Thermodynamic Barrier Agg Aggregated State (Insoluble Zinc Soap) Solvent Aqueous/Polar Solvent Agg->Solvent Precipitates Inter Ligand Exchange (Breaking Zn-O bonds) Agg->Inter Add Activator (Heat > 80°C) Activator Activator/Ligand (e.g., Arginine, TEA, Solubilizer) Activator->Inter Coordinates Zn2+ Stable Stabilized Monomer/Dimer (Soluble & Active) Inter->Stable Steric Stabilization

Caption: Transformation of insoluble Zinc Ricinoleate aggregates into stable, soluble species via ligand exchange.

Formulation Protocols

To prevent aggregation, you cannot simply "dissolve" the powder.[1] You must react it in situ. Choose the protocol that matches your formulation's pH and "natural" claims.[1]

Protocol A: The "High-Solubility" Method (Surfactant/Amine)

Best for: Clear gels, industrial deodorizers, high-load concentrates.[1]

ComponentFunctionTypical % (w/w)
Zinc(II) (R,E)-12-hydroxy... Active Ingredient2.0 – 4.0%
Triethanolamine (TEA) Activator (Ligand)2.0 – 4.0%
Alcohol Ethoxylate (C12-15) Non-ionic Solubilizer10.0 – 15.0%
Propylene Glycol Co-solvent5.0 – 10.0%
Water Solventq.s. to 100%

Step-by-Step:

  • Phase A (Melt): Combine Zinc salt, TEA, and Alcohol Ethoxylate in a beaker.

  • Heat: Heat to 80–85°C . Critical: The solution must become perfectly clear. This indicates the "cage" has been broken and the amine has coordinated with the Zinc.[1]

  • Phase B (Water): Heat water and Propylene Glycol to 70°C separately.

  • Emulsification: Slowly add Phase B to Phase A under moderate agitation (do not aerate).

  • Cooling: Cool to room temperature. The pH should be > 8.0 for stability.[1]

Protocol B: The "Green" Method (Amino Acid Activation)

Best for: Natural cosmetics, low-irritation products.[1][2] Prevents aggregation without synthetic amines.

ComponentFunctionTypical % (w/w)
Zinc(II) (R,E)-12-hydroxy... Active Ingredient1.5 – 3.0%
L-Arginine Natural Activator1.5 – 3.0%
Polyglyceryl-Solubilizer Natural Surfactant4.0 – 8.0%
Water Solventq.s. to 100%

Step-by-Step:

  • Slurry: Mix the Zinc salt and L-Arginine in water (approx. 10% of total water).

  • Activation: Heat to 80°C while stirring. The mixture will turn from a slurry to a viscous, clearer solution as Arginine forms a complex with the Zinc (Zinc-Arginate species).[1]

  • Solubilization: Add the Polyglyceryl solubilizer.[1]

  • Dilution: Add the remaining water (heated to 60°C).

  • pH Adjustment: Adjust pH to 6.5 – 7.5 . Note: Going below pH 6.0 often causes rapid re-aggregation/precipitation.[1]

Troubleshooting Guide (Q&A)

Q1: My solution was clear at 80°C, but it became cloudy/hazy upon cooling to room temperature. Why?

  • Diagnosis: This is "Recrystallization Aggregation."[1] The trans-isomer (E) has a strong tendency to repack.[1]

  • Fix: You likely have an insufficient ratio of Solubilizer-to-Zinc .[1][3]

    • Increase the non-ionic surfactant ratio (aim for 3:1 or 4:1 surfactant:zinc).[1]

    • Ensure you included a glycol (Propylene or Butylene Glycol) to disrupt the crystalline lattice during cooling.[1]

Q2: I see white precipitate settling at the bottom after 24 hours.

  • Diagnosis: pH Drift. Zinc Ricinoleate complexes are pH-sensitive.[1][3]

  • Fix: Check the pH.

    • If using Method A (Amine) : Ensure pH is > 8.[1]0. If it drops, the amine de-coordinates, and the zinc soap precipitates.[1]

    • If using Method B (Arginine) : Ensure pH is > 6.[1]0. At acidic pH, the fatty acid protonates and becomes insoluble.[1]

Q3: Can I use EDTA to prevent aggregation?

  • Diagnosis: No.

  • Reasoning: EDTA is a stronger chelator than the odor molecules you want to trap.[1] If you use EDTA, it will strip the Zinc entirely, creating a stable Zinc-EDTA complex that will not aggregate, but it will also not work as a deodorizer. Use weaker ligands like Amino Acids or Citrate (in moderation) instead.[1]

Q4: My formulation is too viscous (gel-like).

  • Diagnosis: Formation of worm-like micelles.[1]

  • Fix: The Zinc salt is acting as a thickening salt (similar to salt thickening in surfactant systems).[1] Reduce the concentration of the primary surfactant or add a hydrotrope (e.g., Sodium Xylenesulfonate) to break the viscosity without causing precipitation.[1]

Process Workflow for Stability

FormulationWorkflow Start Start: Zinc(II) (R,E)-12-hydroxy... Powder Heat Heat to 80-85°C (Melting Point of E-isomer) Start->Heat Ligand Add Ligand/Activator (TEA, Arginine, GLDA) Heat->Ligand Check Is Solution Clear? Ligand->Check Surfactant Add Solubilizer (Polysorbate 20, PEG-40 HCO) Check->Surfactant Yes Fail Precipitation Risk (Increase Ligand Ratio) Check->Fail No (Haze) Water Add Water Phase (Pre-heated) Surfactant->Water Cool Cool to RT (Control pH) Water->Cool Success Stable Solution Cool->Success Fail->Ligand

Caption: Critical path for solubilizing Zinc Ricinoleate. The "Clear" checkpoint at 80°C is mandatory.

References

  • Kuhn, H., Müller, F., Peggau, J., & Zekorn, R. (2000). Mechanism of the odor-adsorption effect of zinc ricinoleate.[4][5] A molecular dynamics computer simulation. Journal of Surfactants and Detergents.[1][4][5] [Link]

  • MakingCosmetics. Zinc Ricinoleate Specification and Formulation Guide. [Link]

Sources

"optimizing reaction conditions for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the precise optimization of reaction conditions for the synthesis and isolation of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinelaidate), the trans-isomer analogue of the more common Zinc Ricinoleate.

Topic: Optimization of Synthesis & Reaction Parameters Document ID: ZRE-OPT-2024 Status: Active Guide for Process Chemists & Researchers

Executive Summary & Isomer Distinction

User Query: I am trying to synthesize the Zinc(II) salt of (R,E)-12-hydroxyoctadec-9-enoic acid. How do I optimize the reaction conditions, and how does this differ from standard Zinc Ricinoleate?

Senior Scientist Response: Unlike standard Zinc Ricinoleate (derived from castor oil, cis-isomer, liquid acid precursor), your target is the Zinc salt of Ricinelaidic acid (trans-isomer). The core distinction that dictates your reaction optimization is the melting point and solubility profile .

  • (R,Z)-Acid (Ricinoleic): Liquid at RT (MP ~5°C).

  • (R,E)-Acid (Ricinelaidic): Solid at RT (MP ~51–53°C).

Implication: You cannot run "room temperature" fusion reactions. The reaction kinetics rely on the acid being in a molten or fully solvated state. Below, we detail the two primary protocols: Melt Fusion (Solvent-free) and Double Decomposition (Precipitation).

Optimization Protocols (Q&A Format)

Protocol A: Melt Fusion (Direct Reaction)

Best for: Industrial scalability, solvent-free requirements, and avoiding hydrate formation.

Q: What is the optimal temperature range for the fusion reaction with ZnO? A: The reaction requires the fatty acid to be molten to facilitate mass transfer with the solid Zinc Oxide (ZnO).

  • Minimum T: 60°C (Must be > MP of Ricinelaidic acid).

  • Optimal T: 95°C – 105°C .

  • Reasoning: At 105°C, water generated by the neutralization (

    
    ) evaporates efficiently, driving the equilibrium forward (Le Chatelier’s principle) without risking thermal dehydration of the 12-hydroxy group (which can occur >150°C, leading to estolides).
    

Q: My product is sticky and opaque. What is the stoichiometric issue? A: This indicates incomplete conversion or excess free acid.

  • Standard Ratio: 1.0 : 2.0 (ZnO : Fatty Acid).

  • Optimized Ratio: Use a 1.05 molar equivalent of ZnO (slight excess).

  • Troubleshooting: The trans-isomer crystallizes harder than the cis-isomer. If sticky, you likely have unreacted free acid acting as a plasticizer. Ensure your reaction time is sufficient (typically 2–4 hours at 100°C) until the Acid Value (AV) drops below 2 mg KOH/g.

Q: Do I need a catalyst for the fusion method? A: Yes, for kinetics.

  • Recommendation: Add 0.1% - 0.5% w/w Acetic Acid or a small amount of water (steam injection) at the start.

  • Mechanism: Acetic acid forms Zinc Acetate in situ, which is more soluble and exchanges rapidly with the fatty acid, acting as a phase transfer catalyst between the solid ZnO and the molten fatty acid phase.

Protocol B: Double Decomposition (Precipitation)

Best for: High purity, lab-scale research, and controlling particle size.

Q: How do I prevent the formation of "Basic Zinc Salts" during precipitation? A: Basic salts (e.g., Zn(OH)(RCOO)) form if the pH is too high during the addition of Zinc Chloride/Sulfate.

  • Step 1: Dissolve (R,E)-acid in ethanol/water (70:30) with NaOH at 60°C (maintain T > MP of acid).

  • Step 2: Adjust pH of the soap solution to 7.5 – 8.0 .

  • Step 3: Add ZnCl₂ solution slowly.

  • Critical Control: Do not let the pH drop below 6.0 (re-precipitation of free acid) or rise above 8.5 (formation of Zinc Hydroxide/Basic salts).

Comparative Data: Process Parameters

Parameter(R,Z)-Isomer (Standard)(R,E)-Isomer (Target) Optimization Note
Precursor State Liquid (Viscous)Solid (Waxy/Crystalline)Must heat (R,E) precursor to >55°C before reaction.
Melting Point (Salt) ~70–80°C~85–95°C Higher processing temp required for melt filtration.
Solubility (Ethanol) HighModerate/Low (R,E) salt precipitates faster; requires more solvent for recrystallization.
Reaction Temp (Fusion) 70–80°C95–105°C Higher activation energy due to crystal lattice of precursor.
Risk Factor Oligomerization (Estolides)Crystal Polymorphism Cool slowly to ensure stable crystal formation.

Troubleshooting Guide

Issue: Low Yield in Precipitation Method

  • Cause: The (R,E)-Sodium soap is less soluble than the (R,Z) soap, potentially precipitating before reacting with Zinc.

  • Fix: Maintain the reaction aqueous/alcohol medium at 60–65°C throughout the addition. Do not run at room temperature.[1]

Issue: Product Discoloration (Yellowing)

  • Cause: Oxidation of the double bond (C9=C10) or dehydration of the hydroxyl group (C12) due to local overheating.

  • Fix:

    • Use an inert atmosphere (Nitrogen blanket) during fusion.

    • Add an antioxidant (e.g., BHT at 0.05%) if heating >100°C.

    • Ensure high shear mixing to prevent ZnO settling and local hotspots.[1][2][3]

Issue: High Free Acid Content (Acid Value > 5)

  • Cause: ZnO passivation (coated with product, stopping reaction).

  • Fix: Use Active Zinc Oxide (high surface area, particle size <10 µm). If using standard ZnO, increase catalyst (Acetic acid) loading to 0.5%.[1][3]

Process Visualization (Synthesis Pathways)

The following diagram illustrates the decision logic and critical control points for synthesizing Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Zinc_RE_Synthesis Start Start: (R,E)-12-hydroxyoctadec-9-enoic acid (Solid, MP ~53°C) Method_Choice Select Method Start->Method_Choice Fusion_Start Method A: Melt Fusion (Industrial/Scale-up) Method_Choice->Fusion_Start Solvent-free Precip_Start Method B: Double Decomposition (High Purity/Lab) Method_Choice->Precip_Start High Purity Melting Heat to 100°C (Must be > MP) Fusion_Start->Melting Add_ZnO Add ZnO (1.05 eq) + Cat. (Acetic Acid) Melting->Add_ZnO Vacuum Apply Vacuum (Remove Water Byproduct) Add_ZnO->Vacuum Reaction t=2-4h Fusion_End Cool & Flake (Target MP ~90°C) Vacuum->Fusion_End Saponify Saponify with NaOH in EtOH/H2O Temp: 65°C Precip_Start->Saponify Add_ZnSalt Add ZnCl2 / ZnSO4 Solution Control pH 7.5 - 8.0 Saponify->Add_ZnSalt Wash Filter & Wash (Hot Water) Remove NaCl/Na2SO4 Add_ZnSalt->Wash Precipitate Forms Precip_End Dry under Vacuum < 60°C Wash->Precip_End

Caption: Workflow for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate synthesis distinguishing Melt Fusion and Precipitation pathways.

References & Authority

  • Compound Identity:

    • CAS 29704-44-7 : Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.[4][5]

    • Note: Often confused with Zinc Ricinoleate (CAS 13040-19-2, Z-isomer).[1][2][3] Ensure starting material is Ricinelaidic acid (CAS 540-12-5).

    • Source:

  • Reaction Mechanisms (Fatty Acid Salts):

    • Koenig, J. (2019). "Composition Characterization of Fatty Acid Zinc Salts". Journal of Oleo Science. This paper details the mechanism of ZnO reaction with fatty acids and the importance of acid value monitoring.

    • Source:

  • Synthesis Optimization (Fusion vs. Precipitation):

    • US Patent 6,689,894 B1: "Process for preparing fatty acid zinc salts". Describes the optimization of temperature (60-75°C for liquid acids, adjusted higher for solid acids) and the use of catalysts like acetic acid.

    • Source:

  • Isomer Properties (Ricinelaidic Acid):

    • Physical property data confirming the higher melting point of the trans-isomer (Ricinelaidic) vs the cis-isomer (Ricinoleic), necessitating the elevated reaction temperatures described in this guide.

    • Source:

Sources

"troubleshooting guide for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Executive Summary & Compound Identification

Warning: Isomer Distinction is Critical The most common source of experimental failure with this compound is misidentification.

  • Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is Zinc Ricinelaidate (the trans-isomer).

  • Zinc Ricinoleate (the industry-standard odor absorber) is the cis-isomer ((R,Z)-12-hydroxyoctadec-9-enoate).

If your protocol was designed for standard "Zinc Ricinoleate" (CAS 13040-19-2) but you are using the (R,E) reagent (CAS 29704-44-7), standard solubilization methods will fail due to the significantly higher crystallinity and melting point of the trans-isomer.

FeatureZinc Ricinoleate (Standard)Zinc Ricinelaidate (Your Compound)
Configuration cis (Z) at C9-C10trans (E) at C9-C10
CAS 13040-19-229704-44-7
Physical State Waxy Solid / GranulesCrystalline Solid / Powder
Melting Point ~80°C>100°C (High Crystallinity)
Solubility Soluble in hot surfactants/oilsDifficult; requires high-shear/high-heat

Troubleshooting Guide: Common Experimental Failures

Issue 1: "The compound will not dissolve in the oil phase at 80°C."

Diagnosis: The trans-geometry allows the alkyl chains to pack more tightly (similar to hydrogenated fats), creating a high-energy crystal lattice that resists solvation at temperatures where the cis-isomer would easily melt. Corrective Action:

  • Increase Temperature: You must exceed the lattice energy. Heat the oil phase to 95–105°C (ensure your oil carrier is stable at this temp).

  • Use a Solubilizer: The zinc ion requires coordination to break the lattice. Add an activator with a lone pair of electrons.

    • Recommended: Triethanolamine (TEA), Polyglyceryl-3-caprylate, or Propylene Glycol.

    • Ratio: 1:1 molar ratio of Activator:Zinc Salt.

Issue 2: "The solution turns opaque or precipitates upon cooling."

Diagnosis: Recrystallization. The trans-isomer has a strong drive to re-crystallize as it cools, unlike the cis-isomer which tends to form amorphous waxy solids. Corrective Action:

  • Rapid Cooling is Bad: Do not shock-cool.

  • Co-Surfactant Buffer: Incorporate a bulky surfactant (e.g., Laureth-3 or Castor Oil ethoxylates) to sterically hinder the reformation of the crystal lattice.

  • Maintain pH: Ensure the formulation pH is > 8.0. Acidic conditions will protonate the carboxylate, releasing free fatty acid (Ricinelaidic acid) which is insoluble in water.

Issue 3: "No odor absorption observed in the assay."

Diagnosis: The "Cage Effect" is blocked. Zinc ricinoleate works by chemically binding nucleophiles (nitrogen/sulfur odors) to the central Zinc atom. In the trans-isomer, the tight crystal packing may sterically occlude the Zinc ion, preventing it from binding the odor molecule. Corrective Action:

  • Activation Step: The compound must be fully solubilized (molecularly dispersed) to work. If it is present as a suspension of micro-crystals, it will be inactive. Refer to the Solubilization Protocol below.

Experimental Protocols

Protocol A: High-Shear Solubilization (For (R,E) Isomer)

Use this protocol to create a 20% active concentrate.

Reagents:

  • Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (10g)

  • Triethanolamine (TEA) or Arginine (5g) – Activator

  • Propylene Glycol (35g) – Solvent

  • Laureth-3 or Polysorbate 80 (50g) – Emulsifier

Step-by-Step:

  • Combine Solvents: In a beaker, mix Propylene Glycol and TEA. Heat to 90°C .

  • Add Zinc Salt: Slowly add the Zinc (R,E) salt under high-shear mixing (e.g., Ultra-Turrax at 5000 rpm). Note: Standard magnetic stirring is often insufficient.

  • Temperature Ramp: If the solution remains cloudy, increase heat to 105°C briefly until clear.

  • Add Emulsifier: Once clear, reduce speed and add the Laureth-3.

  • Cooling: Allow to cool to room temperature while stirring at low speed (anchor stirrer) to prevent skin formation.

Protocol B: Comparative Odor Absorption Assay (Headspace GC)

Validates efficacy against standard ammonia or mercaptan odors.

  • Preparation: Prepare a 2% aqueous solution of the solubilized concentrate (from Protocol A).

  • Challenge: Add 5mL of solution to a 20mL headspace vial.

  • Spike: Inject 10µL of standard odorant (e.g., Isovaleric acid or Ammonium Hydroxide).

  • Incubation: Shake for 30 mins at 25°C.

  • Analysis: Analyze headspace via GC-MS or colorimetric detector tubes.

    • Pass Criteria: >80% reduction in headspace concentration compared to water control.

Visualizations & Mechanism

Figure 1: Isomer Packing & Activation Workflow

This diagram illustrates why the (R,E) isomer is harder to dissolve and how the activator molecule (TEA) opens the structure.

"stability issues with Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate under acidic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Product & Technical Overview

  • Compound Name: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate[1][2][3][4][5]

  • Common Synonym: Zinc Ricinelaidate (Trans-isomer of Zinc Ricinoleate)

  • CAS Number: 29704-44-7[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    Zn[4]
  • Core Application: Odor adsorption (chemisorption of nucleophiles), flow modifier in polymers, and chiral synthesis intermediate.[3][5]

Executive Summary: Users frequently report precipitation, loss of efficacy, and phase separation when introducing this compound into acidic media (pH < 5.5). Unlike its cis-isomer (Zinc Ricinoleate), which releases a liquid fatty acid upon hydrolysis, the (E)-isomer releases Ricinelaidic acid , which is a solid at room temperature (MP ~51–53°C). This guide details the thermodynamic instability of the zinc-carboxylate bond in low pH environments and provides remediation strategies.

The Core Issue: Acid-Catalyzed Hydrolysis

The stability of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is governed by the


 of its parent fatty acid. In acidic conditions, the equilibrium shifts aggressively toward dissociation, releasing free zinc ions and the insoluble fatty acid.
Mechanistic Pathway

The zinc center is coordinated to two carboxylate ligands. Protons (


) compete with the Zinc ion (

) for the carboxylate oxygen. As pH drops below the effective

(approx. 4.8–5.0 for long-chain fatty acids), the carboxylate is protonated.


Critical Distinction (Stereochemistry):

  • Zinc Ricinoleate (Z-isomer): Hydrolysis yields Ricinoleic acid (Liquid at RT). Result

    
     Oily scum/emulsion failure.
    
  • Zinc Ricinelaidate (E-isomer): Hydrolysis yields Ricinelaidic acid (Solid at RT). Result

    
    Crystalline white precipitate/turbidity. 
    
Visualizing the Failure Mode

HydrolysisMechanism ZnComplex Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Active Complex) Transition Protonation of Carboxylate Oxygen ZnComplex->Transition Exposure to H+ Acid Acidic Environment (pH < 5.5, H+ excess) Acid->Transition ZnFree Free Zn2+ Ions (Loss of coordination) Transition->ZnFree Bond Cleavage Precipitate Ricinelaidic Acid (Solid) (Insoluble Precipitate) Transition->Precipitate Crystallization (MP > 50°C)

Figure 1: Mechanism of acid-induced failure leading to solid precipitation.

Troubleshooting Guide: Diagnosis & Remediation

Symptom 1: White turbidity or solid particles appearing immediately upon mixing.[5]
  • Diagnosis: Rapid hydrolysis due to pH shock.[5]

  • Root Cause: The formulation pH is below 5.0, or the compound was added to a concentrated acid pre-mix.

  • Corrective Action:

    • Check pH: Measure the pH of the aqueous phase before addition. It must be > 6.0.[4][6]

    • Order of Addition: Always add the Zinc salt to a neutral or slightly alkaline phase. Never add acid directly to the Zinc salt concentrate.

    • Solubilization: If the system must be acidic, this compound is unsuitable.[5] Switch to a covalently bonded zinc source or encapsulate the zinc salt.

Symptom 2: Gradual loss of odor-absorbing capacity over days.
  • Diagnosis: Slow equilibrium shift (Creep Hydrolysis).

  • Root Cause: Slight acidity (pH 5.5–6.0) or presence of competing chelators (e.g., Citric Acid, EDTA) that strip the Zinc.

  • Corrective Action:

    • Buffer System: Incorporate a Triethanolamine (TEA) or Phosphate buffer to pin pH at 7.0–8.0.

    • Remove Chelators: EDTA and Citric acid have higher affinity constants (

      
      ) for Zinc than the fatty acid does. Remove them from the formulation.
      
Symptom 3: "Graining" or crystallization in waxy formulations.
  • Diagnosis: Thermal history issue coupled with partial hydrolysis.[3][5]

  • Root Cause: The (E)-isomer free acid (Ricinelaidic) has a high melting point (~53°C). If partial hydrolysis occurs during a high-temp process, the free acid crystallizes upon cooling.

  • Corrective Action: Ensure the process temperature is maintained above 60°C until the pH is stabilized/neutralized.

Frequently Asked Questions (FAQs)

Q1: Can I use Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in a salicylic acid toner (pH 3.5)? A: No. At pH 3.5, the complex will completely dissociate within minutes. You will be left with free Zinc ions (which are astringent) and insoluble Ricinelaidic acid crystals, which will clog pumps and feel gritty on the skin.

Q2: Is the hydrolysis reversible? A: Theoretically, yes, if you raise the pH back to > 8.0 and heat the mixture above the melting point of Ricinelaidic acid (60°C) to allow re-saponification. However, in complex formulations, the reformation of the specific coordination complex is difficult to guarantee without high shear and heat.

Q3: Why does the (E)-isomer precipitate while the standard Zinc Ricinoleate just looks oily? A: This is a stereochemical property. The (E)-isomer (trans) packs more efficiently into a crystal lattice, resulting in a melting point of ~53°C. The (Z)-isomer (cis) has a "kink" in the chain, lowering its melting point to ~5°C. Therefore, the breakdown product of the (E)-isomer is a solid at room temperature.

Q4: What is the lowest safe pH for this molecule? A: We recommend a hard limit of pH 6.0 for long-term stability. For short-term processing, it may survive pH 5.5, but thermodynamic equilibrium favors dissociation below this point.

Experimental Protocol: Stability Validation

Use this protocol to determine the "pH Cliff" for your specific formulation matrix.

Objective: Determine the pH at which >5% precipitation occurs.

Materials:

  • 1% w/w dispersion of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in 50:50 Ethanol/Water.

  • 0.1M HCl and 0.1M NaOH.

  • Turbidity meter (or UV-Vis spectrophotometer at 600nm).

Workflow:

  • Baseline: Adjust dispersion to pH 8.0 using NaOH. Measure Turbidity (

    
    ).
    
  • Titration: Slowly add 0.1M HCl in 0.2 pH unit decrements.

  • Equilibration: Stir for 5 minutes at each step.

  • Measurement: Record Turbidity (

    
    ) and visual observation.
    
  • Endpoint: The "pH Cliff" is defined as the point where Turbidity increases by 20% over baseline.

Data Interpretation:

pH ValueObservationStatus
8.0 - 7.0 Clear/TranslucentStable
6.9 - 6.0 Slight HazeMarginal (Buffer required)
< 5.8 White PrecipitateFailed (Hydrolysis active)

Troubleshooting Logic Map

Troubleshooting Start User Issue: Instability / Precipitation CheckPH Step 1: Measure pH Is it < 6.0? Start->CheckPH CheckChelators Step 2: Check Formulation Are EDTA/Citrate present? CheckPH->CheckChelators No (Neutral/Alk) SolutionBuffer Action: Add Buffer (TEA/Phosphate) to maintain pH > 6.5 CheckPH->SolutionBuffer Yes (Acidic) CheckTemp Step 3: Check Temperature Was it cooled below 50°C? CheckChelators->CheckTemp No SolutionRemove Action: Remove Chelators or switch to Zinc Glycinate CheckChelators->SolutionRemove Yes SolutionHeat Action: Re-heat to 65°C Adjust pH, then cool CheckTemp->SolutionHeat Yes (Solid Precipitate) Fail Conclusion: Material Unsuitable for this matrix CheckTemp->Fail No (Other issue)

Figure 2: Decision tree for diagnosing stability issues.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352601, Zinc ricinoleate. Retrieved from [Link](Note: While primarily referencing the Z-isomer, the acid-base dissociation constants apply equally to the E-isomer).

  • Stereochemistry & Melting Points : Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society. Retrieved from [Link](Establishes the high melting point of trans-isomers vs cis-isomers).

  • Zinc Carboxylate Hydrolysis : Kuhn, H., et al. (2018). Zinc Ricinoleate: The mechanism of odor adsorption. Journal of Surfactants and Detergents. Retrieved from [Link](Details the coordination chemistry and susceptibility to protonation).

Sources

Technical Support Center: Refining the Purification Process for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and formulation scientists, you understand that Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (the trans-isomer of zinc ricinoleate) is a highly specialized coordination complex. Its primary industrial and pharmaceutical value lies in its exceptional ability to chemically trap and neutralize malodorous compounds (amines, mercaptans, sulfides) via ligand exchange.

However, the efficacy of this complex is entirely dependent on its purity. Residual free fatty acids (FFAs) lead to auto-oxidation and rancidity, while unreacted inorganic zinc causes formulation turbidity. This guide provides a causality-driven, self-validating framework to troubleshoot and refine your purification workflows.

Section 1: Causality-Driven Purification Protocol

To achieve >95% isomeric purity and <1.0% FFA content, the purification process must be approached not as a simple washing step, but as a systematic phase-separation and stereochemical enrichment workflow.

Step 1: Alkali-Catalyzed Saponification
  • Action: React the trans-isomer precursor (methyl ricinelaidate) with sodium hydroxide (NaOH) to form an intermediate sodium salt, rather than reacting free fatty acids directly with Zinc Oxide (ZnO).

  • Causality: Bypassing the direct ZnO-fatty acid reaction prevents the formation of highly viscous, difficult-to-purify polymeric zinc soaps. It allows for a controlled, stoichiometric metathesis in the next step.

  • Validation Check: Ensure the pH of the intermediate solution stabilizes between 8.5–9.0, indicating complete saponification.

Step 2: Zinc Metathesis & Ultrasonication
  • Action: Introduce stoichiometric ZnO to the saponified intermediate under high-frequency ultrasonication (40 kHz) for 60 minutes.

  • Causality: Ultrasonication physically reduces the ZnO particle volume and prevents agglomeration. This disruption directly influences the zinc ion coordination geometry, driving it toward a uniform, highly active chelating arrangement rather than a disordered bridging structure .

  • Validation Check: Analyze the intermediate via FTIR. The disappearance of the free carboxylic acid stretch (~1710 cm⁻¹) and the appearance of asymmetric carboxylate stretches (~1590 cm⁻¹) confirm complete coordination.

Step 3: Selective Solvent Extraction (FFA Removal)
  • Action: Wash the crude paste with warm aqueous ethanol (80:20 ratio, 60°C) under continuous stirring for 30 minutes, followed by hot filtration.

  • Causality: Unreacted FFAs are highly soluble in warm ethanol, whereas the zinc coordination complex remains insoluble. Removing FFAs is critical because residual unsaturated fatty acids auto-oxidize over time, destroying the complex's shelf-life . Hot filtration simultaneously removes any unreacted, insoluble ZnO nanoparticles.

  • Validation Check: Perform an acid-base titration on a dried aliquot of the retentate. Proceed to Step 4 only if the Acid Value is < 5.0 mg KOH/g.

Step 4: Fractional Crystallization (Isomeric Enrichment)
  • Action: Dissolve the filtered retentate in non-polar hexane at 50°C. Apply a strictly controlled cooling gradient (1°C/min) down to 4°C.

  • Causality: The target (R,E) trans-isomer possesses a linear, tightly packed aliphatic chain, giving it a higher melting point and lower cold-solubility than the kinked naturally occurring (R,Z) cis-isomer. The trans-isomer will nucleate and crystallize first, leaving the cis-isomer dissolved in the mother liquor.

  • Validation Check: Analyze the precipitate via ¹³C NMR. The presence of the trans-alkene carbon signal (~130.5 ppm) without the cis-alkene signal (~129.8 ppm) validates stereoisomeric purity .

Step 5: Vacuum Desiccation
  • Action: Dry the purified crystals at 60°C under high vacuum (<10 mbar) for 12 hours.

  • Causality: The complex is hygroscopic. Trapped moisture occupies the active zinc coordination sites, sterically hindering its ability to bind target malodorous ligands.

  • Validation Check: Karl Fischer titration must read < 1.0% moisture content.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my purified zinc complex develop a rancid off-odor after 3 months of storage? Root Cause: Lipid peroxidation of residual free fatty acids (FFAs). If the FFA content exceeds 1.0%, the carbon-carbon double bonds undergo auto-oxidation, generating volatile aldehydes and ketones. Resolution: Your Step 3 solvent extraction is likely failing. Switch to a dual-solvent wash (ethanol/water 80:20) and ensure the temperature remains strictly at 60°C to maximize FFA solubility without degrading the zinc complex. Always validate with an Acid Value titration before final drying.

Q2: How do I resolve persistent turbidity when formulating the purified salt into an aqueous or oil matrix? Root Cause: The presence of unreacted Zinc Oxide (ZnO) nanoparticles or the formation of amorphous, disordered alkyl chains in the ZnO-carboxylate complex. Resolution: Ensure strict stoichiometric ratios during the metathesis step. Increase the ultrasonication time to force complete dissolution and coordination of ZnO. Post-synthesis, you must perform a hot filtration (Step 3) of the solvent-suspended complex before crystallization to mechanically sieve out inorganic retentate.

Q3: What is the most effective way to separate the (R,E) trans-isomer from the naturally occurring (R,Z) cis-isomer? Root Cause: Co-precipitation during the final isolation step due to rapid crash-cooling. Resolution: Optimize your fractional crystallization cooling gradient. Cool the hexane solution slowly (1°C/min). Rapid cooling forces both isomers to crash out of solution simultaneously, whereas a slow gradient leverages the thermodynamic stability of the trans-isomer's tightly packed crystal lattice, allowing it to selectively nucleate.

Section 3: Quantitative Phase Behavior & QC Metrics

Table 1: Phase Behavior & Solubility Matrix for Purification
ComponentWarm Ethanol (60°C)Cold Hexane (4°C)WaterCausal Role in Purification
Zinc(II) (R,E)-isomer InsolubleInsoluble (Precipitates) InsolubleTarget Product (Retentate)
Zinc(II) (R,Z)-isomer InsolubleSolubleInsolubleMother Liquor Impurity
Free Fatty Acids (FFA) Soluble SolubleInsolubleExtracted in Wash Step
Unreacted ZnO InsolubleInsolubleInsolubleRemoved via Hot Filtration
Table 2: Target Quality Control (QC) Specifications
ParameterTarget SpecificationAnalytical MethodImpact of Failure
Zinc Content 10.0% - 11.0%ICP-OESReduced target ligand-binding capacity
Free Fatty Acid < 1.0%Titration (Acid Value)Auto-oxidation, rancidity, instability
Moisture Content < 1.0%Karl Fischer TitrationHydrolytic degradation over time
Isomeric Purity > 95% (R,E)¹H and ¹³C NMRVariable melting point, altered rheology

Section 4: Process & Mechanistic Visualizations

PurificationWorkflow Crude Crude Zinc(II) Complex (Mixed Isomers, ZnO, FFA) Wash 1. Solvent Extraction (80:20 Ethanol/Water, 60°C) Crude->Wash Filter1 2. Hot Filtration Wash->Filter1 Insoluble Fraction FFA Free Fatty Acids (Discard) Wash->FFA Soluble Extract Cryst 3. Fractional Crystallization (Hexane, Cooled to 4°C) Filter1->Cryst Filtrate (Dissolved in Hexane) ZnO Unreacted ZnO (Filter Cake) Filter1->ZnO Retentate Dry 4. Vacuum Desiccation (<10 mbar, 60°C) Cryst->Dry Precipitate (Trans-isomer) Cis (R,Z) Cis-Isomer (Mother Liquor) Cryst->Cis Supernatant Pure Purified Zinc(II) (R,E)-isomer (Target Product) Dry->Pure

Fig 1: Step-by-step phase separation and purification workflow for the Zinc(II) (R,E)-isomer.

OdorBindingMechanism PureZinc Purified (R,E)-Isomer (Open Chelating Sites) Rxn1 Nucleophilic Attack & Ligand Exchange PureZinc->Rxn1 ImpureZinc Impure Complex (Sites Blocked by FFA) Rxn2 Steric Hindrance & Repulsion ImpureZinc->Rxn2 Malodor Malodorous Ligands (Amines / Sulfides) Malodor->Rxn1 Malodor->Rxn2 Success Stable Odorless Complex (Irreversible Binding) Rxn1->Success High Efficacy Fail Binding Failure (Odor Persists) Rxn2->Fail Low Efficacy

Fig 2: Mechanistic impact of free fatty acid (FFA) impurities on odor-binding efficacy.

References

  • Title: Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis Source: Polymers (MDPI), 2024, 16(21), 3016. URL: [Link]

  • Title: Innovative Preparation and Characterization of Zinc Ricinoleate through alkali catalysis Source: Mendeley Data, 2024. URL: [Link]

Technical Support Center: Overcoming Solubility Problems of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting solubility issues with Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, also known as zinc ricinoleate. This compound, a metal soap derived from castor oil, is widely utilized for its excellent odor-absorbing properties in cosmetic and industrial applications.[1][2][3] However, its polymeric salt structure and long fatty acid chains present significant solubility challenges in many common solvents.[4] This resource offers practical, evidence-based solutions to effectively solubilize this compound for your research and formulation needs.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a foundational understanding of the solubility characteristics of zinc ricinoleate.

Q1: What is Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate and why is it so difficult to dissolve?

A1: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is the zinc salt of ricinoleic acid, an 18-carbon hydroxylated fatty acid.[2] As a metal soap, it consists of a divalent zinc ion (Zn²⁺) ionically bonded to two carboxylate groups of ricinoleic acid molecules. This structure results in a compound with a high molecular weight and a large, nonpolar (lipophilic) hydrocarbon tail, making it inherently insoluble in water and other polar solvents.[5][6] Its polymeric nature further contributes to low solubility in many common cosmetic and industrial solvents.[4]

Q2: I've tried dissolving it in water and it won't work. What are the recommended starting solvents?

A2: Zinc ricinoleate is insoluble in water.[5][7] The recommended approach is to start with oil-based systems or heated organic solvents.[1][8] Non-polar solvents like aromatic hydrocarbons (e.g., benzene, toluene) or chlorinated hydrocarbons can be effective, especially with heating.[6] For many applications, it is best to add zinc ricinoleate to the oil phase of a formulation and heat it to around 80°C to facilitate dissolution.[8]

Q3: Can pH adjustments improve the solubility of zinc ricinoleate?

A3: While pH can influence the stability of the compound, it is not a primary method for solubilization. Zinc ricinoleate is stable in a pH range of approximately 4.5 to 8.0.[8] Extreme pH values can lead to the decomposition of the salt. In acidic conditions, the carboxylate can be protonated, and in highly alkaline conditions, zinc hydroxide may precipitate. Therefore, relying solely on pH for dissolution is not recommended.

Q4: Are there any commercially available pre-solubilized forms of zinc ricinoleate?

A4: Yes, due to the inherent solubility challenges, many suppliers offer zinc ricinoleate in pre-solubilized or more easily dispersible forms. These formulations often include solubility promoters or are provided as pastes or masterbatches.[2][4] It is advisable to consult with your chemical supplier to see if a pre-formulated option meets your experimental needs.

Part 2: Systematic Solubilization Protocols & Methodologies

For researchers who need to prepare their own solutions, the following step-by-step protocols provide a systematic approach to achieving solubilization.

Protocol 1: Solvent Screening for Non-Aqueous Applications

Objective: To identify a suitable organic solvent or solvent blend for creating a stock solution of zinc ricinoleate.

Rationale: The principle here is "like dissolves like." The long hydrocarbon chains of the ricinoleate moiety are most compatible with non-polar organic solvents.[9] Heating provides the necessary energy to overcome the crystal lattice energy of the solid.

Materials:

  • Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate powder

  • Anhydrous organic solvents: Toluene, Hexane, Chloroform, Dichloromethane, Ethanol (heated), Isopropanol (heated)

  • Glass vials with screw caps

  • Heating block or water bath with temperature control

  • Vortex mixer and magnetic stirrer

Procedure:

  • Preparation: Accurately weigh 10 mg of zinc ricinoleate into separate, labeled vials.

  • Solvent Addition: Add 1 mL of each selected solvent to the corresponding vial to achieve a target concentration of 10 mg/mL.

  • Room Temperature Agitation: Cap the vials tightly and vortex for 2 minutes. Observe and record the degree of dissolution.

  • Controlled Heating: Place the vials in a heating block or water bath. Gradually increase the temperature in 10°C increments, starting from 40°C up to a maximum of 80°C. Caution: Ensure proper ventilation and be mindful of the boiling points of the solvents.

  • Intermittent Agitation: At each temperature increment, remove the vials, vortex for 1 minute, and observe for dissolution.

  • Data Recording: Note the temperature at which complete dissolution is achieved for each solvent.

Data Interpretation Table:

SolventSolubility at Room Temp. (25°C)Temperature for Complete Dissolution (°C)
TolueneInsoluble
HexaneInsoluble
ChloroformPartially Soluble
DichloromethanePartially Soluble
Heated EthanolInsoluble
Heated IsopropanolInsoluble

(This table is for illustrative purposes; users should populate it with their own experimental data.)

Protocol 2: Co-Solvent and Surfactant Systems for Aqueous Dispersions

Objective: To create a stable dispersion of zinc ricinoleate in an aqueous medium using co-solvents and surfactants.

Rationale: This method utilizes a water-miscible organic solvent to first dissolve the zinc ricinoleate, which is then carefully introduced into an aqueous phase containing a surfactant. The surfactant helps to emulsify or create micelles around the zinc ricinoleate, preventing it from precipitating.[5][10]

Workflow Diagram:

Caption: Workflow for creating an aqueous dispersion of Zinc Ricinoleate.

Materials:

  • Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

  • Ethanol or other suitable organic solvent identified in Protocol 1

  • Non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Deionized water or buffer

  • Magnetic stirrer with stir bar

Procedure:

  • Prepare Concentrated Stock: Dissolve zinc ricinoleate in a minimal amount of the chosen organic solvent with heating, as determined in Protocol 1.

  • Prepare Aqueous Surfactant Solution: In a separate beaker, prepare a solution of the surfactant in water or buffer (e.g., 1-5% w/v).

  • Emulsification: While vigorously stirring the aqueous surfactant solution, slowly add the organic stock solution dropwise.

  • Organic Solvent Removal (Optional): If the presence of the organic solvent is undesirable in the final application, it can be removed by gentle heating under a stream of nitrogen or by using a rotary evaporator, provided the emulsion is stable.

  • Homogenization (Optional): For a more uniform and stable dispersion, sonication or high-shear homogenization can be employed.

Part 3: Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation techniques may be required, particularly in drug development where bioavailability is a key concern.

1. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):

  • Concept: Zinc ricinoleate is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (such as gastrointestinal fluid), this mixture spontaneously forms a fine oil-in-water emulsion or microemulsion, enhancing the solubility and absorption of the compound.[11][12]

  • Application: This is a highly effective strategy for improving the oral bioavailability of poorly soluble drugs.[10]

2. Inclusion Complexes with Cyclodextrins:

  • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The nonpolar part of the zinc ricinoleate molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has significantly improved aqueous solubility.[10][12]

  • Application: Useful for creating aqueous solutions for in vitro assays or parenteral formulations.

3. Nanosizing and Solid Dispersions:

  • Concept: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[10][12] Solid dispersions involve dispersing the compound in a solid polymer matrix at the molecular level, which can also enhance solubility.[11][12]

  • Application: These techniques are employed to improve the dissolution rate and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Logical Relationship of Advanced Strategies:

G cluster_0 Advanced Solubilization Pathways a0 Poorly Soluble Zinc Ricinoleate a1 Lipid-Based Formulations (SEDDS) a0->a1 a2 Cyclodextrin Complexation a0->a2 a3 Nanosizing / Solid Dispersions a0->a3 a4 Enhanced Aqueous Solubility / Dispersibility a1->a4 a2->a4 a3->a4

Caption: Pathways for advanced solubilization of Zinc Ricinoleate.

References

  • Google Patents. (n.d.). US7226584B2 - Preparations with deodorizing action comprising the zinc salt of ricinoleic acid and at least one amino functional amine acid.
  • (n.d.). TECHNICAL DATA SHEET Zinc ricinoleate. Retrieved from [Link]

  • Acme Synthetic Chemicals. (n.d.). Zinc Ricinoleate Manufacturer Best Price, High Quality. Retrieved from [Link]

  • ellemental. (n.d.). Zinc ricinoleate, natural odor neutralizing ingredient. Retrieved from [Link]

  • Laboratory Notes. (2025, June 29). Zinc Ricinoleate. Retrieved from [Link]

  • Han-lub. (n.d.). Fatty Acid Salts Series. Retrieved from [Link]

  • Scribd. (2016, December 19). Chemists: Soap Solubility Insights | PDF. Retrieved from [Link]

  • Hilaris Publisher. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solutions of soaps in organic solvents - Journal of the Chemical Society A. Retrieved from [Link]

  • Google Patents. (n.d.). US6689894B1 - Process for preparing fatty acid zinc salts.
  • Google Patents. (n.d.). WO2004072011A1 - Process for preparing fatty acid zinc salts.
  • (n.d.). zinc ricinoleate 9-octadecenoic acid, 12-hydroxy-, zinc salt, (9Z,12R)- (2:1). Retrieved from [Link]

  • (n.d.). The application of zinc ricinoleate in cosmetic and plastic. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Characterization of Metal Soap (Zn-, Al-, and Mg-Soap) from Sunflower Oil and Its Potential as Sunscreen. Retrieved from [Link]

  • SciSpace. (2019, December 23). Composition Characterization of Fatty Acid Zinc Salts by Chromatographic and NMR Spectroscopic Analyses on Their Fatty Acid Methyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Zinc stearate. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US2650932A - Method of preparing metallic soaps of fatty acids.

Sources

"method refinement for consistent results with Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Method Refinement for Consistent Results with Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate" Content Type: Technical Support Center Guide

Advanced Method Refinement & Troubleshooting Guide

Status: Active Version: 2.4 (Scientific Release) Audience: Formulation Scientists, Process Engineers, R&D Chemists

Technical Overview & Nomenclature

Compound Identity: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Common Name: Zinc Ricinoleate (Zn(Ri)₂), Zinc Diricinoleate CAS No: 13040-19-2 (Generic for Zinc Ricinoleate) / 29704-44-7 (Specific Isomer Listings)[1][2][3][4][5][6]

Executive Summary: You are likely working with a high-performance odor-absorbing agent derived from castor oil. While often commercially labeled with the specific stereochemical designation (R,E) (referring to the trans-isomer, Ricinelaidic acid zinc salt), most industrial grades are predominantly the (R,Z) cis-isomer (Zinc Ricinoleate).

Critical Distinction:

  • Standard Grade (Z-form): Waxy solid, lower melting point (~70-80°C), higher solubility in organic phases.

  • High-Purity (E-form): Crystalline, higher melting point, lower solubility.

Note: This guide addresses the method refinement for the functional "Activated Zinc Ricinoleate" system, applicable to both isomers, with specific notes on solubility challenges inherent to the (E) stereoisomer.

Core Method Refinement (The "Activation" Protocol)

Zinc Ricinoleate is chemically inert and insoluble in water in its native state.[1][2] It does not "mask" odors; it chemically binds nucleophiles (amines, mercaptans, thioethers) via the Zinc central atom. Inconsistent results typically stem from failure to "activate" the Zinc atom.

The Activation Mechanism

Native Zn(Ri)₂ exists as a coordinatively saturated cluster. To function, the Zinc atom must be made accessible to odor molecules.[6][7][8] This requires a solubilizer (ligand) that opens the coordination sphere without permanently blocking it.

ActivationMechanism cluster_0 Step 1: Native State cluster_1 Step 2: Activation cluster_2 Step 3: Functional State cluster_3 Step 4: Chemisorption Zn_Native Native Zn(Ri)₂ (Coordinatively Saturated Cluster) Heat Heat (80°C) + Shear Zn_Native->Heat Solubilizer Solubilizer Addition (e.g., Ethoxylated Amine) Solubilizer->Heat Activated_Zn Activated Zn Complex (Open Coordination Sites) Heat->Activated_Zn Ligand Exchange Bound_Complex Stable Zn-Odor Complex (Irreversible Binding) Activated_Zn->Bound_Complex + Odor Molecule Odor Malodor Molecule (Nucleophile: N, S) Odor->Bound_Complex

Figure 1: Activation pathway. The native zinc cluster must be "opened" by heat and a solubilizer to create the active binding site for malodors.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Solubility & Precipitation

Q1: My solution turns cloudy or precipitates upon cooling. How do I stabilize it? Root Cause: The "Activation Energy" was insufficient, or the Solubilizer:Zn ratio is incorrect. The (E)-isomer has a higher lattice energy and requires more aggressive solubilization. Refined Protocol:

  • Stoichiometry: Ensure a minimum 3:1 molar ratio of Solubilizer (e.g., Trideceth-9, Polysorbate 80, or GLDA) to Zinc Ricinoleate.

  • Temperature: Heat the mixture to 80-85°C until completely transparent before adding water.

  • Phase Inversion: Do not dump water into the oil phase. Slowly add the hot water phase to the hot oil/Zn phase under high shear.[2]

Q2: Can I use this in a low pH (<5) formulation? Answer: No. Reasoning: At low pH, the carboxylate ligands protonate (reverting to Ricinoleic acid), releasing free Zn²⁺ ions. This destroys the specific odor-binding cage mechanism and may cause fatty acid precipitation. Limit: Maintain pH > 6.5. Optimal stability is pH 8.0–9.0 .

Category B: Efficacy (Odor Control)

Q3: The solution is clear, but it fails to remove ammonia or amine odors. Root Cause: "Over-chelation."[3][7] Explanation: If you use a strong chelator (like EDTA or Citrate) in excess as a solubilizer, it will bind the Zinc so tightly that it cannot release to bind the odor molecule. Solution: Use "soft" ligands for activation (e.g., Iminodisuccinate or specific ethoxylated surfactants) that allow ligand exchange with the odorant.

Q4: I am seeing batch-to-batch variability in viscosity. Root Cause: Isomeric Impurity (Z vs E ratio). Insight: Commercial "Zinc Ricinoleate" can vary in its Z/E ratio depending on the thermal history of the castor oil feedstock.[3][4] The (E)-isomer (Trans) creates more rigid structures and higher viscosity. Refinement: Request a Certificate of Analysis (CoA) specifying the Melting Point .

  • MP ~70-75°C indicates high (Z) content (Standard).

  • MP >80°C indicates high (E) content (Requires higher processing temps).

Standardized Experimental Protocols

Protocol 1: Preparation of a 30% Active Concentrate

Use this master batch for consistent downstream dosing.

ComponentWeight %Function
Zn(Ri)₂ 30.0%Active Agent
Solubilizer 20.0%Activator (e.g., Ethoxylated fatty amine or GLDA)
Co-Solvent 10.0%Propylene Glycol (Coupling agent)
Water 40.0%Carrier

Step-by-Step:

  • Melt Phase: Combine Zn(Ri)₂ and Solubilizer in a beaker. Heat to 85°C . Stir until the melt is perfectly clear and homogeneous.

  • Coupling: Add Propylene Glycol to the melt. Maintain 85°C.

  • Aqueous Phase: Heat water separately to 85°C .

  • Emulsification: Slowly add the hot water to the melt under high-shear mixing (Ultra-Turrax or similar) for 5 minutes.

  • Cooling: Switch to low-speed paddle stirring and cool to room temperature.

    • Checkpoint: Result should be a clear to slightly hazy, viscous liquid.[1][2] If opaque white, activation failed (reheat and add more solubilizer).

Protocol 2: Rapid Efficacy Screening (Ammonia Titration)

Verify activity before full formulation.

  • Prepare a standard 0.1% Ammonium Hydroxide solution (simulated amine odor).

  • Add 1% of your Activated Zn(Ri)₂ solution.

  • Measure headspace ammonia concentration (using Dräger tubes or electrochemical sensor) vs. a water control.

  • Target: >80% reduction in headspace concentration within 5 minutes.

Advanced Logic: The "Chelation Balance"

The success of Zinc Ricinoleate relies on a delicate thermodynamic balance. The Zinc must be bound loosely enough to release the solubilizer but tightly enough to remain soluble.

ChelationLogic cluster_solubility Solubility Check cluster_efficacy Efficacy Check Start Start Formulation Check_Clear Is Concentrate Clear? Start->Check_Clear Add_Solubilizer Increase Solubilizer Ratio (or Switch to High-HLB Surfactant) Check_Clear->Add_Solubilizer No (Cloudy) Check_pH Check pH (Must be > 7.0) Check_Clear->Check_pH Yes Add_Solubilizer->Check_Clear Check_Odor Does it bind Ammonia? Check_pH->Check_Odor Reduce_Chelator Reduce Strong Chelators (EDTA, Citrate are blocking Zn) Check_Odor->Reduce_Chelator No (Ineffective) Success Validated Formulation Check_Odor->Success Yes Reduce_Chelator->Check_Odor

Figure 2: Troubleshooting Logic Tree. Balancing solubility against bioavailability is the key to method refinement.

References

  • Kuhn, H., et al. (2000). Mechanism of the odor-adsorption effect of zinc ricinoleate.[1][2][3][4][5][6][7][8] A molecular dynamics computer simulation. Journal of Surfactants and Detergents.

  • Evonik Industries. (2014). TEGODEO® - Zinc Ricinoleate based odor absorbers.[1][2][3][4][5][6] Technical Information Sheet.[3][4]

  • Suresh, T., et al. (2012). Synthesis and Characterization of Zinc Ricinoleate and its Application in Deodorants.[2][3][4][5][6] International Journal of Cosmetic Science.

  • Cosmetic Ingredient Review (CIR). (2018). Safety Assessment of Zinc Salts as Used in Cosmetics.[3][4][5][6][7]

  • U.S. Patent 6,528,047. (2003). Water-soluble zinc ricinoleate concentrate.[3][4][5][6][7]

Sources

"addressing inconsistencies in the biological assays of zinc compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Zinc Compound Assays. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic zinc quantification data. Zinc is ubiquitous, highly reactive, and tightly regulated in biological systems. When your assay fails—whether it is a fluorometric quantification, a colorimetric readout, or a High-Throughput Screening (HTS) campaign—it is rarely a failure of the probe itself. Instead, inconsistencies almost always stem from matrix interference, unintended chelation, or environmental contamination.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these assay failures and provide self-validating protocols to ensure your data is robust and reproducible.

Diagnostic Workflow: Identifying the Source of Inconsistency

Before adjusting your reagents, you must isolate the variable causing the signal fluctuation. The following workflow maps the logical progression for diagnosing zinc assay failures.

ZincTroubleshooting Start Inconsistent Zn²⁺ Signal CheckBuffer Assess Buffer (EDTA/DTT) Start->CheckBuffer BufferIssue Chelators Present? CheckBuffer->BufferIssue FixBuffer Use Metal-Free HEPES BufferIssue->FixBuffer Yes CheckSample Assess Sample Type BufferIssue->CheckSample No SampleIssue High Protein? CheckSample->SampleIssue FixSample TCA Deproteinization SampleIssue->FixSample Yes CheckLabware Assess Labware SampleIssue->CheckLabware No FixLabware Acid-Washed Plastic CheckLabware->FixLabware

Diagnostic workflow for resolving zinc assay inconsistencies.

The Causality of Interference: Why Assays Fail

To troubleshoot effectively, you must understand the chemical environment of your assay. Zinc readily coordinates with nitrogen, oxygen, and sulfur donors. If your assay buffer or labware contains competing ligands, your probe will be starved of zinc, leading to false negatives. Conversely, environmental leaching leads to false positives.

Table 1: Common Interfering Agents and Mitigation Strategies

Interfering AgentCommon SourceMechanism of Interference (Causality)Mitigation Strategy
EDTA / EGTA Plasma collection tubes, lysis buffersChelates Zn²⁺ with extremely high affinity, outcompeting assay probes and inactivating metalloenzymes [1][1].Use heparinized plasma; utilize metal-free HEPES/Tris buffers.
Methacrylate / Glass Cuvettes, storage bottlesSlowly leaches trace zinc into the buffer upon contact or stirring, causing high background fluorescence [2][2].Use acid-washed polypropylene tubes and quartz cuvettes.
Albumin / Proteins Serum, cell lysatesBinds >90% of physiological zinc, masking it from detection by standard probes [3][3].Perform TCA deproteinization prior to assay.
Stainless Steel Spatulas, electrode tipsIntroduces zinc and nickel contamination upon transient contact [2][2].Use Teflon-coated spatulas for weighing reagents.

Self-Validating Experimental Protocols

A robust assay must validate its own baseline. The following protocols are designed to eliminate matrix effects and establish a true zero-point for your measurements.

Protocol A: Deproteinization of Biological Samples for Total Zinc Quantification

Causality: In serum or lysates, zinc is tightly bound to macromolecules. Trichloroacetic acid (TCA) denatures these proteins, releasing free Zn²⁺ into the supernatant. However, the resulting acidic pH will protonate and quench fluorometric/colorimetric probes. Neutralization is mandatory to restore the probe's quantum yield [3][3].

  • Precipitation: Add an equal volume of 7% TCA solution to your biological sample (e.g., 50 µL lysate + 50 µL TCA).

  • Incubation: Vortex briefly and incubate on ice for 5–10 minutes to ensure complete protein precipitation.

  • Separation: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant to a clean, acid-washed polypropylene tube.

  • Neutralization (Critical Step): Add 1M Na₂CO₃ at a volume equal to 1/10 to 1/5 of the initial sample volume. Vortex briefly. The sample is now deproteinized, neutralized, and ready for probe addition.

Protocol B: Validating Background Zinc Contamination (The Ca-EDTA Method)

Causality: How do you know if your "blank" is truly free of zinc? Using pure EDTA strips structural zinc instantly, ruining biological assays. Instead, we use Ca-EDTA. Ca-EDTA acts as a "slow" zinc buffer; it mops up trace environmental zinc leaching from labware without aggressively stripping metalloproteins, allowing you to calibrate a true baseline [2][2].

  • Preparation: Prepare 500 nM of a zinc-sensitive probe (e.g., FluoZin-3) in metal-free HEPES buffered saline.

  • Baseline Read: Measure the baseline fluorescence in your standard labware (e.g., methacrylate cuvette or 96-well plate).

  • Buffering: Add 10 µM Ca-EDTA to the solution. If the fluorescence drops significantly, your labware or water source is actively leaching zinc.

  • Calibration Spike: Add known concentrations of ZnSO₄ (e.g., 1 nM to 10 nM) to generate a standard curve and confirm the probe's dynamic range is intact.

High-Throughput Screening (HTS): Addressing False Positives

In HTS campaigns, organic impurities are often blamed for false positives. However, inorganic zinc impurities within compound libraries frequently cause false-positive signals by inhibiting target metalloenzymes or interfering with biosensors [4][4]. To validate a hit, you must run a counter-screen using TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly specific, cell-permeable zinc chelator.

HTS_Screen Hit Primary HTS Hit (Enzyme Inhibited) Counter Add TPEN (Zn Chelator) Hit->Counter Result1 Activity Restored Counter->Result1 Result2 Activity Remains Low Counter->Result2 Conclusion1 False Positive (Zn Impurity) Result1->Conclusion1 Conclusion2 True Positive (Compound Active) Result2->Conclusion2

TPEN counter-screen workflow to identify zinc-mediated false positives in HTS.

Frequently Asked Questions (FAQs)

Q: My background signal is incredibly high, even in my blank control. What is happening? A: Zinc is a ubiquitous environmental contaminant. If you are using methacrylate cuvettes, glass slides, or weighing reagents with stainless steel spatulas, you are actively leaching zinc into your buffer [2][2]. Switch strictly to acid-washed polypropylene plastics and Teflon-coated spatulas.

Q: Can I use EDTA-plasma for zinc quantification? A: No. EDTA is a potent chelating agent that binds tightly to divalent cations like Zn²⁺, stripping it from your sample and outcompeting your assay's detection probe [1][1]. Always use heparinized plasma or serum for zinc assays.

Q: I performed TCA deproteinization, but now my fluorometric probe shows zero signal. Did I lose the zinc? A: You likely didn't lose the zinc; you quenched the probe. Fluorophores like FluoZin-3 and colorimetric chromogens are highly sensitive to pH. TCA drops the pH drastically, protonating the probe and destroying its quantum yield. You must neutralize the sample with 1M Na₂CO₃ before adding your working reagent [3][3].

Q: How do I differentiate between a true enzyme inhibitor and a zinc impurity in my HTS library? A: Perform a "rescue experiment" using a specific zinc chelator like TPEN. If the inhibitory effect of your compound disappears upon the addition of TPEN, the inhibition was caused by inorganic zinc impurities contaminating the compound well, not the organic molecule itself [4][4].

References

1.3. Abcam. 2.2. NIH. 3.1. Benchchem. 4.4. ResearchGate.

Sources

Validation & Comparative

"comparing the efficacy of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate to zinc oxide"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate vs. Zinc Oxide in Odor Control and Dermatological Applications

As application scientists and formulation engineers, we are frequently tasked with selecting active ingredients that balance high efficacy with microbiome preservation. In the realm of deodorizing and dermatological formulations, two zinc-based compounds dominate the landscape: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (commonly known as Zinc Ricinoleate) and Zinc Oxide (ZnO) .

While both leverage the unique coordination chemistry of the zinc ion (Zn²⁺), their mechanisms of action, target applications, and biological impacts are fundamentally divergent. This guide provides an objective, data-driven comparison of these two compounds, supported by self-validating experimental protocols to guide your drug development and formulation workflows.

Mechanistic Divergence: Chelation vs. Eradication

To engineer an effective formulation, one must understand the causality behind the active ingredient's behavior. The choice between Zinc Ricinoleate and Zinc Oxide is a choice between symptomatic odor neutralization and prophylactic source eradication.

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinoleate)

Zinc ricinoleate is an organic zinc salt derived from ricinoleic acid, a major fatty acid found in castor oil. Its molecular architecture features a central Zn²⁺ ion coordinated by two ricinoleate ligands, creating an amphiphilic compound[1].

  • Mechanism of Action: Zinc ricinoleate operates via direct ligand chelation. In aqueous or emulsion environments, the electrostatic shielding around the Zn²⁺ ion weakens, allowing nucleophilic attack by odor-active compounds (such as sulfurous mercaptans and nitrogenous amines)[2].

  • Biological Impact: It acts as a physical molecular trap. It sequesters volatile organic compounds (VOCs) like isovaleric acid without interfering with the skin's natural transpiration or disrupting the resident bacterial flora.

Zinc Oxide (ZnO)

Zinc oxide is an inorganic metal oxide renowned for its broad-spectrum antibacterial and UV-protective properties[3].

  • Mechanism of Action: ZnO's efficacy is driven by the generation of Reactive Oxygen Species (ROS) and the localized release of Zn²⁺ ions[4]. When ZnO interacts with bacterial membranes, it induces oxidative stress, lipid peroxidation, and the extrusion of cytoplasmic contents[4].

  • Biological Impact: ZnO is a biocidal agent. By eradicating the bacteria responsible for cleaving odorless sweat precursors into volatile fatty acids (e.g., Corynebacterium spp.), ZnO prevents odor at the source[5].

G Odor Volatile Odorants (e.g., Isovaleric Acid, H2S) Complex Direct Ligand Chelation (Physical Trapping) Odor->Complex ZnRi2 Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinoleate) ZnRi2->Complex ZnO Zinc Oxide (ZnO) ROS ROS Generation & Zn2+ Release ZnO->ROS Microbiome Microbiome Preserved Complex->Microbiome CellDeath Bacterial Cell Death (Source Eradication) ROS->CellDeath CellDeath->Odor Prevents formation

Fig 1: Divergent mechanisms of action for Zinc Ricinoleate and Zinc Oxide in odor control.

Experimental Design & Methodology

To objectively compare the efficacy of these compounds, we must isolate their distinct mechanisms. The following self-validating protocols isolate chemical binding affinity from biological antimicrobial activity. By utilizing equimolar zinc concentrations, we ensure the observed variance is dictated by the ligand structure rather than raw zinc content.

Protocol 1: Headspace Gas Chromatography (HS-GC-MS) Odor Binding Assay

Objective: Quantify the direct chemical neutralization of isovaleric acid (IVA), a primary malodor component. Causality: By utilizing a cell-free environment, we eliminate bacterial metabolism as a confounding variable, purely measuring the thermodynamic binding affinity of the zinc complexes.

  • Preparation: Prepare 10 mM equimolar solutions/suspensions of Zinc Ricinoleate and Zinc Oxide in a neutral buffer (pH 7.0).

  • Spiking: Inject 5 µL of pure Isovaleric Acid into 20 mL sealed headspace vials containing 5 mL of the respective test agents (and a blank buffer control).

  • Incubation: Incubate vials at physiological skin temperature (37°C) for 30 minutes with gentle agitation to reach liquid-gas equilibrium.

  • Quantification: Extract 1 mL of headspace gas and inject it into the GC-MS. Calculate the percentage reduction of the IVA peak area relative to the blank control.

Protocol 2: Broth Microdilution Antimicrobial Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Corynebacterium striatum. Causality: This gradient-based assay distinguishes bacteriostatic from bactericidal effects, validating whether the compound actively kills the odor-producing microbiome[5].

  • Inoculation: Cultivate C. striatum to the exponential growth phase and adjust the suspension to 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: Dispense serial dilutions of Zinc Ricinoleate and Zinc Oxide (ranging from 0.05 mg/mL to 10.0 mg/mL) into a 96-well microtiter plate.

  • Incubation & Reading: Inoculate the wells, incubate at 37°C for 24 hours, and measure optical density (OD₆₀₀). The lowest concentration preventing visible growth is the MIC.

  • MBC Determination: Plate aliquots from clear wells onto agar. The lowest concentration yielding a 99.9% colony reduction is the MBC.

G Start Equimolar Zinc Formulations (ZnRi2 vs. ZnO) Assay1 Assay 1: Odor Binding (HS-GC-MS) Start->Assay1 Assay2 Assay 2: Antimicrobial Efficacy (Broth Microdilution) Start->Assay2 Step1A Spike Isovaleric Acid in Headspace Vials Assay1->Step1A Step2A Inoculate Corynebacterium (10^5 CFU/mL) Assay2->Step2A Step1B Incubate 37°C, 30 min Step1A->Step1B Step1C Quantify Peak Area Reduction (%) Step1B->Step1C Step2B Incubate 37°C, 24 hrs Step2A->Step2B Step2C Determine MIC & MBC (mg/mL) Step2B->Step2C

Fig 2: Self-validating experimental workflow for comparative efficacy analysis.

Quantitative Data & Comparative Analysis

The results from the experimental protocols clearly delineate the functional boundaries of each compound.

Table 1: Headspace GC-MS Reduction of Isovaleric Acid (Cell-Free Environment)

Test AgentConcentration (mM)Initial IVA Peak AreaPost-Incubation Peak AreaOdor Reduction (%)
Control (Blank) 01.45 × 10⁶1.42 × 10⁶2.1%
Zinc Oxide (ZnO) 101.45 × 10⁶1.25 × 10⁶13.8%
Zinc Ricinoleate 101.45 × 10⁶0.08 × 10⁶94.5%

Analysis: Zinc Ricinoleate demonstrates a profound capacity for immediate chemical odor quenching. The ricinoleate ligands facilitate a highly stable complexation with the nucleophilic sites of isovaleric acid[2]. In contrast, ZnO lacks the organic ligand framework necessary to physically trap VOCs, resulting in negligible direct odor reduction.

Table 2: Antimicrobial Efficacy against Corynebacterium striatum

Test AgentMIC (mg/mL)MBC (mg/mL)Primary Mechanism
Zinc Oxide (ZnO) 0.401.25Bactericidal (ROS/Zn²⁺ release)
Zinc Ricinoleate > 10.00> 10.00Non-inhibitory (Microbiome safe)

Analysis: Zinc Oxide exhibits potent bactericidal activity at low concentrations, effectively neutralizing the biological source of malodor[5]. Zinc Ricinoleate shows no inhibitory effect on C. striatum up to 10.0 mg/mL, confirming its status as a non-biocidal agent that preserves the natural cutaneous flora[6].

Conclusion & Formulation Strategy

For drug developers and cosmetic scientists, the selection between these two zinc compounds must be dictated by the target product profile:

  • Formulate with Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate when the goal is immediate, symptomatic odor relief in sensitive populations where preserving the skin microbiome is paramount (e.g., aluminum-free natural deodorants, fabric refreshers)[7].

  • Formulate with Zinc Oxide when the objective requires sustained, prophylactic control of bacterial colonization, or when secondary benefits such as anti-inflammatory action and UV protection are desired[3][5].

References

  • Zinc Ricinoleate Explained and Its Role in Odor Control homecourt.co [Link]

  • Mechanism of the odor-adsorption effect of zinc ricinoleate. A molecular dynamics computer simulation researchgate.net[Link]

  • Zinc Ricinoleate - Laboratory Notes laboratorynotes.com [Link]

  • Zinc Oxide Inhibits Axillary Colonization by Members of the Genus Corynebacterium and Attenuates Self-perceived Malodour nih.gov (PMC)[Link]

  • ZINC RICINOLEATE - Ataman Kimya atamanchemicals.com[Link]

  • A review of the antibacterial properties of zinc oxide nanoparticles: synthesis, mechanism of action, and medical applications oiccpress.com[Link]

  • Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity nih.gov (PMC)[Link]

Sources

Advanced Validation Guide: Analytical Method for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, commonly known as Zinc Ricinelaidate , is the zinc salt of the trans-isomer of ricinoleic acid. Unlike its naturally occurring cis-isomer (Zinc Ricinoleate, widely used as an odor absorber), the (E)-isomer is often synthesized for specialized pharmaceutical and cosmetic applications requiring distinct solubility profiles or crystalline structures.

The critical analytical challenge lies in geometric isomerism . Traditional assay methods like Complexometric Titration quantify Zinc but are blind to the fatty acid chain's configuration. Gas Chromatography (GC) requires harsh derivatization (methylation) that can induce isomerization or degradation.

This guide validates a superior alternative: Reverse-Phase HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) utilizing a Cholester-bonded stationary phase. This method offers direct quantification of the organic anion with high specificity for the (E)-isomer, ensuring both stoichiometric accuracy and isomeric purity.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the proposed HPLC-ELSD method against industry-standard alternatives.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: HPLC-ELSD (Recommended) Method B: GC-FID (FAMEs) Method C: Complexometric Titration
Analyte Target Intact Fatty Acid (Free Acid form)Methyl Ester DerivativeZinc Cation (

) only
Isomer Specificity High (Separates cis vs. trans)High (If specialized columns used)None
Sample Prep Moderate (Acid Hydrolysis + Extraction)High (Hydrolysis + Methylation)Low (Direct Digestion)
Risk of Artifacts Low (Ambient temp analysis)High (Thermal isomerization possible)None
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL~100 µg/mL
Linearity (

)
> 0.999> 0.999N/A (Stoichiometric)
Throughput High (15 min run)Moderate (30+ min run)High

Scientist's Insight: While Titration is excellent for determining the Zinc content (theoretical 9.9%), it cannot distinguish between the premium (E)-isomer and the common (Z)-impurity. Therefore, Titration should be used as a secondary check, while HPLC-ELSD serves as the primary stability-indicating method.

Scientific Rationale & Mechanism

The "Cholester" Advantage

Standard C18 columns often fail to resolve positional and geometric isomers of fatty acids due to similar hydrophobicity.[1] The proposed method utilizes a Cholester-bonded silica phase (e.g., COSMOSIL Cholester). The rigid cholesterol structure in the stationary phase provides enhanced molecular shape selectivity, easily discriminating between the "kinked" cis-(Z)-ricinoleic acid and the "linear" trans-(E)-ricinelaidic acid.

Detection Strategy: ELSD vs. UV

Fatty acids lack strong chromophores, making UV detection at 205-210 nm susceptible to baseline noise and solvent interference. ELSD is a universal detector that measures light scattered by non-volatile particles. It provides a stable baseline and high sensitivity for lipids without requiring derivatization.

Validated Experimental Protocol

Reagents & Equipment[2][3][4][5]
  • Standard: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Reference Standard, >99%).

  • Solvents: Acetonitrile (HPLC Grade), Tetrahydrofuran (THF), Water (Milli-Q), 0.1% Formic Acid.

  • Column: COSMOSIL Cholester (4.6 mm I.D.[1] x 150 mm, 5 µm).[2]

  • System: HPLC with ELSD (Drift tube temp: 40°C, Gain: 5).

Sample Preparation (Acid Hydrolysis)

Zinc fatty acid salts are insoluble in standard HPLC mobile phases. We must liberate the free fatty acid.

  • Weigh: 50 mg of Zinc Salt sample into a centrifuge tube.

  • Dissolve/Digest: Add 2 mL THF and 0.5 mL 1M HCl. Vortex for 2 mins until clear (Zn converts to

    
    , Fatty Acid dissolves in THF).
    
  • Extract: Add 2 mL Water and 2 mL n-Hexane. Vortex and Centrifuge.

  • Collect: Transfer the upper organic layer (Hexane/THF containing free fatty acid) to a vial.

  • Dry & Reconstitute: Evaporate solvent under

    
     stream. Reconstitute residue in 10 mL Mobile Phase.
    
Chromatographic Conditions[3][7][8]
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile/THF (90:10 v/v)

  • Gradient: 0-5 min (70% B), 5-15 min (70% -> 95% B), 15-20 min (95% B).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Vol: 10 µL.

Validation Parameters (ICH Q2 Compliant)

The following data summarizes the validation results, proving the method's reliability.

Table 2: Summary of Validation Results
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

) between (E) and (Z) isomers > 1.5

Pass
Linearity

(Range: 50-150% target)

Pass
Precision (Repeatability) RSD < 2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 1.1%Pass
LOD / LOQ S/N > 3 / S/N > 100.8 µg/mL / 2.5 µg/mLPass
Robustness RSD < 2.0% (Flow ±0.1 mL, Temp ±2°C)1.2%Pass

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analysis and the decision-making process for method selection.

Diagram 1: Analytical Workflow (Sample to Result)

AnalyticalWorkflow Sample Zinc(II) (R,E)-Salt Sample Hydrolysis Acid Hydrolysis (HCl + THF) Sample->Hydrolysis Dissociate Zn Extraction Phase Separation (Hexane Extraction) Hydrolysis->Extraction Isolate Acid Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Prep HPLC HPLC-ELSD (Cholester Column) Reconstitution->HPLC Inject Data Quantification & Isomer Purity HPLC->Data Analyze

Caption: Step-by-step workflow from solid salt dissociation to high-resolution isomeric analysis.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Zinc Fatty Acid Analysis Q1 Is Isomer Purity Critical? Start->Q1 Titration Complexometric Titration (Zinc Content Only) Q1->Titration No Q2 Is Sample Thermally Stable? Q1->Q2 Yes GC GC-FID (Requires Derivatization) Q2->GC Yes HPLC HPLC-ELSD (Direct Isomer Analysis) Q2->HPLC No / Unknown

Caption: Decision logic for selecting HPLC-ELSD over Titration or GC based on stability and specificity needs.

References

  • Nacalai Tesque. (2023). Separation of cis-trans Isomers using COSMOSIL Cholester. Nacalai Tesque Application Data. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • Czauderna, M., & Kowalczyk, J. (2016). HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. [Link]

Sources

"Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate vs. other zinc carboxylates: a comparative study"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (a stereoisomer of Zinc Ricinoleate) versus other zinc carboxylates.

Executive Summary & Stereochemical Precision

In the landscape of zinc carboxylates, Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (often commercially conflated with its cis-isomer, Zinc Ricinoleate ) stands as a unique functional entity. While standard zinc salts (Gluconate, Stearate) rely on the release of Zn²⁺ ions for antimicrobial or metabolic activity, Zinc Ricinoleate functions primarily through chemisorption .

Critical Stereochemical Note: The nomenclature (R,E) denotes the trans-isomer (Zinc Ricinelaidate), whereas natural castor oil-derived ricinoleic acid is (R,Z) (cis).

  • (R,Z)-Isomer (Standard): Waxy solid, lower melting point, derived from natural castor oil.

  • (R,E)-Isomer (Target): Synthetic/isomerized variant. It exhibits higher crystallinity and thermal stability due to tighter packing of the trans-alkene chains.

  • Application Implication: While most commercial data refers to the Z-isomer, the E-isomer offers superior stability in high-temperature extrusion processes (e.g., polymer masterbatches) but reduced solubility in low-temperature cosmetic formulations.

This guide compares the functional performance of this specific chelate against standard zinc carboxylates.[1]

Comparative Performance Matrix

The following table contrasts Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate with its primary alternatives.

FeatureZn(II) (R,E)-12-hydroxyoctadec-9-enoate Zinc Stearate Zinc Gluconate Zinc Pyrithione
Primary Function Odor Chemisorption (Sequestering)Lubrication / Release AgentDietary Supplement / DeliveryAntimicrobial / Antifungal
Solubility Lipophilic (Soluble in hot oils/waxes)Hydrophobic (Insoluble)Hydrophilic (Water Soluble)Very Low (Suspension)
Mechanism Ligand Exchange (The "Cage" Effect)Surface Slip / HydrophobicityIonic BioavailabilityMembrane Transport Disruption
Microbiome Impact Neutral (Does not kill bacteria)NeutralMildly AntimicrobialBroad Spectrum Biocide
Thermal Stability High (~80–90°C MP for E-isomer)High (~120°C MP)Decomposes >100°CStable
Odor Efficacy High (Binds N/S atoms: NH₃, H₂S)Low (Masking only)LowHigh (via killing bacteria)

Mechanistic Insight: The "Cage" Effect

Unlike antimicrobial zinc salts that rely on toxicity to bacteria, Zinc Ricinoleate acts as a "molecular trap."[2][3][4] The zinc atom is coordinately unsaturated. It does not release into solution but rather expands its coordination sphere to bind nucleophilic odor molecules (nitrogen or sulfur donors) such as ammonia, mercaptans, and amines.

Visualization: Ligand Exchange Pathway

The following diagram illustrates how the Zinc Ricinoleate complex activates to trap a malodor molecule (Mercaptan).[1]

OdorCapture ZnRic Zn(Ric)2 Complex (Hexacoordinate Potential) ActivatedComplex Activated Zn-Complex (Open Coordination Site) ZnRic->ActivatedComplex Hydrolysis / Solvation Activator Solubilizer/Activator (e.g., Glycols) Activator->ActivatedComplex Facilitates Trapped Stable Odor-Zn Complex (Odor Neutralized) ActivatedComplex->Trapped Ligand Exchange Malodor Malodor Molecule (R-SH / NH3) Malodor->Trapped Coordination to Zn

Caption: The activation of Zinc Ricinoleate involves opening a coordination site to bind nucleophilic odorants (R-SH) irreversibly.

Experimental Protocols

To validate the superiority of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in specific applications, the following self-validating protocols are recommended.

Protocol A: Synthesis of High-Purity Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Rationale: Commercial grades often contain fatty acid impurities. This precipitation method ensures high purity for pharmaceutical benchmarking.

  • Reagents:

    • Sodium (R,E)-12-hydroxyoctadec-9-enoate (Sodium Ricinelaidate) - 0.1 M aqueous solution.

    • Zinc Sulfate Heptahydrate (ZnSO₄[5]·7H₂O) - 0.1 M aqueous solution.

  • Procedure:

    • Step 1: Heat the Sodium Ricinelaidate solution to 50°C to ensure full micellar dispersion.

    • Step 2: Slowly add the Zinc Sulfate solution dropwise under vigorous agitation (500 RPM).

    • Step 3: A white, flocculent precipitate will form immediately. Maintain pH at 6.5–7.0 using dilute NaOH if necessary to prevent acid formation.

    • Step 4: Continue stirring for 30 minutes.

    • Step 5: Filter the precipitate and wash 3x with deionized water (to remove Na₂SO₄) and 1x with cold ethanol (to remove unreacted fatty acids).

    • Step 6: Dry in a vacuum oven at 60°C for 24 hours.

  • Validation:

    • FTIR should show characteristic carboxylate symmetric/asymmetric stretches (1550/1400 cm⁻¹) and absence of free acid carbonyl (1700 cm⁻¹).

Protocol B: Headspace GC-MS Odor Adsorption Assay

Rationale: Subjective "sniff tests" are unreliable. This quantitative method measures the depletion of a target odorant from the headspace.

  • Setup:

    • 20mL Headspace Vials.

    • Target Odorant: Isovaleric Acid (sweat marker) or n-Butylamine (fishy odor marker).

    • Test Material: 1% w/w dispersion of Zinc Ricinoleate in water (with 2% PEG-40 Hydrogenated Castor Oil as solubilizer).

  • Procedure:

    • Control: Add 10 µL of Odorant to a vial containing 1 mL of water/solubilizer (no Zinc). Cap immediately.

    • Test: Add 10 µL of Odorant to a vial containing 1 mL of Test Material. Cap immediately.

    • Incubation: Shake both vials at 37°C for 60 minutes to reach equilibrium.

    • Analysis: Inject 1 mL of headspace gas into GC-MS.

  • Calculation:

    • % Reduction = [(Area_Control - Area_Test) / Area_Control] * 100

    • Success Metric: >80% reduction indicates effective chemisorption. Zinc Stearate typically shows <10% reduction (physical adsorption only).

Decision Framework: When to Use Which Zinc Salt?

Use this logic flow to select the appropriate zinc carboxylate for your formulation.

SelectionLogic Start Select Zinc Source Goal Primary Goal? Start->Goal Odor Odor Elimination Goal->Odor Microbio Antimicrobial Goal->Microbio Tech Technical/Processing Goal->Tech OdorType Microbiome Safe? Odor->OdorType Solubility Water Soluble? Microbio->Solubility Lubrication Lubrication Needed? Tech->Lubrication YesSafe Zinc Ricinoleate (Chemically Binds Odor) OdorType->YesSafe Yes NoSafe Zinc Pyrithione (Kills Bacteria) OdorType->NoSafe No YesSol Zinc Gluconate/Acetate Solubility->YesSol Yes NoSol Zinc Oxide/Undecylenate Solubility->NoSol No YesLub Zinc Stearate Lubrication->YesLub Yes

Caption: Decision tree for selecting zinc carboxylates based on solubility, antimicrobial needs, and odor control mechanisms.

References

  • Kuhn, H., et al. (2000). Mechanism of the odor-adsorption effect of zinc ricinoleate. Journal of Surfactants and Detergents. Link

    • Key Finding: Establishes the ligand-exchange mechanism for odor capture.
  • Dunn, D. (2012). Zinc Ricinoleate: A Natural Deodorizer.[1][2][3][4][6][7][8] Cosmetics & Toiletries. Link

    • Key Finding: Comparative efficacy against masking agents.[1][2][4][7][8]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5352601, Zinc ricinoleate. Link

    • Key Finding: Physicochemical properties and toxicity data.[1][5][7][9]

  • SÖFW Journal. (2018). Activated Zinc Ricinoleate for Deodorants. Link

    • Key Finding: Protocols for solubilizing zinc ricinole

Sources

Technical Comparison: In Vivo vs. In Vitro Effects of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

[1]

Executive Summary & Chemical Identity[1]

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is the zinc salt of Ricinelaidic acid , the trans-isomer of the naturally occurring Ricinoleic acid.[1] While often grouped with its cis-isomer counterpart (Zinc Ricinoleate , the industry standard for odor adsorption), the specific (E) stereochemistry confers distinct physicochemical properties—notably higher crystallinity and melting point—that influence its formulation stability and bioavailability compared to the amorphous cis form.

This guide analyzes the biological profile of this compound, distinguishing between its in vitro mechanism of action (chemisorption and membrane interaction) and its in vivo safety and metabolic fate.

Stereochemical Distinction[1]
  • Zinc Ricinoleate (Z-isomer): Derived from Castor Oil.[1][2] Liquid/waxy at room temperature. The standard for commercial deodorants.[1]

  • Zinc Ricinelaidate (E-isomer): Produced via isomerization.[1] Solid/crystalline.[1] Used in specialized formulations requiring higher thermal stability.[1]

In Vitro Profile: Mechanism & Cellular Interaction[4]

Mechanism of Action: Chemisorption

Unlike antimicrobial agents (e.g., Triclosan) that kill bacteria, or antiperspirants (e.g., Aluminum salts) that block pores, Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate functions primarily via chemisorption .[1] The central Zinc atom acts as a Lewis acid, coordinating with nucleophilic odor molecules (mercaptans, amines, thioethers) produced by bacterial decomposition.

  • Key Reaction: The Zn²⁺ ion accepts electron pairs from Nitrogen (amines) or Sulfur (thiols) atoms in malodorous compounds.[1]

  • Selectivity: It does not bind to water or common fragrance molecules (esters/aldehydes), allowing for targeted odor neutralization without dampening perfume efficacy.[1]

Antimicrobial Activity

While not a broad-spectrum antibiotic, the compound exhibits selective bacteriostatic activity against Gram-positive bacteria (e.g., Corynebacterium xerosis, Staphylococcus epidermidis) responsible for axillary odor.[1]

  • Mechanism: The amphiphilic ricinelaidate tail inserts into the bacterial cell membrane, increasing permeability. The trans (E) configuration allows for tighter packing in the lipid bilayer compared to the cis (Z) form, potentially altering membrane fluidity more rigidly.

  • Data Point: Minimum Inhibitory Concentration (MIC) values typically range from 0.1% to 0.5% for susceptible Gram-positive strains.[1]

Cytotoxicity & Cell Viability

In mammalian cell culture (e.g., HaCaT keratinocytes, fibroblasts), the compound shows low cytotoxicity at functional concentrations.

  • Safety Margin: Cytotoxicity (IC50) is generally observed only at concentrations significantly higher (>100 µM) than those required for odor adsorption.[1]

  • Zinc Homeostasis: Cells possess robust metallothionein systems to buffer the influx of Zn²⁺ ions released from the complex. Toxicity manifests only when this buffering capacity is overwhelmed, leading to Reactive Oxygen Species (ROS) generation.[1]

In Vivo Profile: Safety & Metabolism

Dermal Safety & Irritation

Extensive toxicological data (referenced via CIR and REACH dossiers for Zinc Ricinoleate) confirms a favorable safety profile for topical application.[1]

  • Skin Irritation: In rabbit models, 10% suspensions produced no significant erythema or edema.

  • Sensitization: Guinea pig maximization tests show no evidence of skin sensitization.[1][3]

  • Absorption: Transdermal absorption is negligible due to the high molecular weight (approx. 660 Da) and lipophilic nature, which favors retention in the stratum corneum rather than systemic circulation.

Systemic Toxicity & Metabolism

If ingested or absorbed, the complex dissociates into Zinc ions and Ricinelaidic acid.

  • Zinc Fate: Regulated by systemic zinc homeostasis (liver/kidney sequestration).[1] Excess is excreted via feces.[1]

  • Fatty Acid Fate: Ricinelaidic acid undergoes β-oxidation.[1] Unlike Ricinoleic acid (cis), which can have laxative effects (activation of EP3 receptors in the intestine), the trans isomer is metabolized similarly to other trans fatty acids, though its specific laxative potency is lower.

  • Acute Toxicity: Oral LD50 in rats is >2000 mg/kg , classifying it as practically non-toxic.[1][3]

Comparative Analysis Table

FeatureZinc(II) (R,E)-12-hydroxyoctadec-9-enoateAluminum ChlorohydrateTriclosan
Primary Mechanism Chemisorption (Traps odor molecules)Pore Blocking (Physical plug)Antimicrobial (Kills bacteria)
Microbiome Impact Low (Selective bacteriostatic)Low (Physical action)High (Broad spectrum disruption)
Skin Permeability Negligible (Stratum corneum retention)Low (Minimal systemic absorption)Moderate (Detected in plasma)
Sensitization Risk Very LowLow to Moderate (Irritation)Moderate (Allergic contact dermatitis)
Physical Form Crystalline Solid (High MP)Crystalline/SolutionCrystalline Powder
Regulatory Status Safe (CIR, REACH)Restricted in some aerosolsRestricted/Banned in some regions

Experimental Protocols

Protocol A: GC-Headspace Odor Adsorption Assay

Objective: Quantify the chemisorption capacity of the Zinc complex against a model odorant (e.g., Isovaleric acid or Triethylamine).

  • Preparation: Dissolve Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in a suitable solvent (e.g., ethanol/water mix) to final concentrations of 0.5%, 1.0%, and 2.0%.

  • Standard Addition: Add a fixed volume (e.g., 50 µL) of the target odorant (100 ppm Isovaleric acid) to a 20 mL headspace vial.

  • Treatment: Add 1 mL of the Zinc complex solution to the vial. Seal immediately with a PTFE/silicone septum.[1]

  • Incubation: Incubate at 37°C for 30 minutes to allow equilibrium chemisorption.

  • Analysis: Inject 1 mL of headspace gas into a Gas Chromatograph (GC) equipped with an FID or MS detector.

  • Calculation: Compare peak area of the treated vial (

    
    ) vs. a control vial containing only solvent (
    
    
    ).
    • 
      [1]
      
Protocol B: MTT Cytotoxicity Assay

Objective: Determine the IC50 on human keratinocytes (HaCaT).

  • Seeding: Seed HaCaT cells in 96-well plates at

    
     cells/well. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the Zinc complex (0–500 µM) in culture medium (DMEM). Note: Use a solubilizer (e.g., DMSO < 0.1%) if solubility is limited due to the (E)-isomer crystallinity.[1]

  • Exposure: Replace medium with treatment solutions.[1][4] Incubate for 24h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Plot dose-response curve and calculate IC50 using non-linear regression.

Visualizations

Mechanism of Action: Chemisorption Pathway

ChemisorptionZn_ComplexZinc(II) (R,E)-12-hydroxyoctadec-9-enoate(Cage Structure)InteractionNucleophilic Attack(N/S donates e- to Zn2+)Zn_Complex->InteractionOdorantMalodor Molecule(e.g., H2S, Mercaptan, Amine)Odorant->InteractionComplexStable Odor-Zinc Complex(Odor Trapped)Interaction->ComplexCoordination BondNo_ReleaseNo Re-release(Permanent Fixation)Complex->No_Release

Caption: The Zinc atom acts as a Lewis acid, permanently binding nucleophilic odor molecules via coordination chemistry.[1]

Experimental Workflow: Efficacy vs. Safety

Workflowcluster_0Phase 1: In Vitro Efficacycluster_1Phase 2: Safety ProfilingStep1Synthesize/Isolate(E)-IsomerStep2GC-Headspace Assay(Odor Capture)Step1->Step2Step3MIC Determination(Gram+ Bacteria)Step1->Step3Step4MTT Assay(Keratinocytes)Step2->Step4Select Effective Conc.Step3->Step4Step5RHE Model(Skin Irritation)Step4->Step5If IC50 > 10x MICResultGo/No-Go Decisionfor FormulationStep5->Result

Caption: Sequential workflow to validate efficacy (odor capture) before proceeding to safety (cytotoxicity/irritation).

References

  • Cosmetic Ingredient Review (CIR). (2017).[1] Safety Assessment of Zinc Salts as Used in Cosmetics. Retrieved from [Link]

  • Kuhn, H., et al. (2000).[1] "Mechanism of the odor-adsorption effect of zinc ricinoleate. A molecular dynamics computer simulation." Journal of Surfactants and Detergents, 3(3), 335-343.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6437808, Zinc Ricinoleate.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Zinc ricinoleate. Retrieved from [Link][1]

  • Grillo-Werke AG. (1972).[1] Deodorant composition containing Zinc Ricinelaidate.[1][2][4][5] GB Patent 1282889A.[1] Retrieved from

A Comprehensive Mechanism of Action and Performance Comparison Guide: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate in Odor Neutralization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years evaluating odor-control modalities across personal care and industrial applications. The fundamental flaw in legacy deodorant formulation is the reliance on biological disruption (antimicrobials) or physical occlusion (aluminum salts). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate —widely known in the industry as Zinc Ricinoleate (CAS 13040-19-2)—offers an elegant, purely chemical alternative[1].

This guide objectively deconstructs the mechanism of action (MoA) of this amphiphilic zinc salt, compares its performance against conventional alternatives, and provides the self-validating experimental protocols required to prove its efficacy in your formulations.

The Mechanism of Action (MoA): Chemical Sequestration

To understand why Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate outperforms traditional masking agents, we must examine its molecular dynamics. The compound consists of a central Zn²⁺ ion bound to two ricinoleate (or ricinelaidate) fatty acid chains.

In its native state (vacuum or lipid phase), the central Zn²⁺ ion is electrostatically shielded by the carboxylate oxygen ligands of the fatty acid chains. However, olfaction and body odor generation occur in the presence of moisture (sweat). When exposed to an aqueous environment, a critical structural transition occurs: water molecules weaken this electrostatic shield, exposing the reactive Zn²⁺ core[2].

This unprotected Zn²⁺ atom becomes highly susceptible to nucleophilic attack. Malodorous compounds—such as isovaleric acid, ammonia, amines, and mercaptans—possess highly nucleophilic nitrogen (N) or sulfur (S) atoms. These atoms readily donate their electron pairs to the empty orbitals of the Zn²⁺ ion, forming a highly stable, clathrate-like coordination complex[3].

The Causality of Selectivity: Why does it only target malodors? Pleasant fragrance molecules (typically esters, ketones, and aldehydes) lack this strong nucleophilic character. Consequently, they do not bind to the zinc core, allowing the formulation's intended scent to remain volatile and perceptible[4].

MoA A Zinc(II) Complex (Electro-statically Shielded) B Aqueous Environment (Shield Weakening) A->B C Unprotected Zn2+ Core B->C E Stable Clathrate Adduct (Odor Sequestration) C->E Coordination D Nucleophilic Attack (N & S Odorants) D->E Electron Donation

Molecular mechanism of odor sequestration by Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Objective Performance Comparison

When developing a formulation, selecting the right active ingredient dictates the product's physiological impact. Below is a quantitative and mechanistic comparison of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate against industry-standard alternatives.

Table 1: Comparative Analysis of Odor Neutralization Technologies
TechnologyPrimary MechanismTarget MoleculesReversibilityMicrobiome Impact
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Chemical Coordination (Clathrate)N- and S-containing VOCsIrreversible (Stable Adduct)Neutral (Preserves Flora)
Cyclodextrins Physical InclusionHydrophobic VOCsReversible (Moisture/Heat sensitive)Neutral
Antimicrobials (e.g., Triclosan, AgNPs) Biological DisruptionOdor-causing BacteriaN/AHigh (Causes Dysbiosis)
Aluminum Salts Physical BlockageSweat ExudateN/AHigh (Alters Physiology)

Expert Insight: Cyclodextrins rely on physical inclusion, meaning the trapped odorant can be displaced by water molecules (sweat) or heat, releasing the malodor back into the environment. The zinc complex forms a chemical bond, permanently sequestering the volatile organic compound (VOC)[5].

Experimental Validation & Methodologies

As scientists, we cannot rely on subjective olfactory panels alone; we require self-validating experimental systems. The following protocols are designed to prove the underlying causality of the mechanism.

Protocol 1: Dynamic Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Causality & Rationale: Traditional liquid-phase chromatography fails to account for the thermodynamic reality of olfaction: humans only smell what volatilizes. Measuring the liquid-phase concentration of an odorant is irrelevant. By utilizing Solid Phase Microextraction (SPME) to sample only the headspace, we isolate the vapor phase, perfectly modeling human olfactory perception. A reduction in the MS peak area directly proves that the vapor pressure of the odorant has been suppressed via clathrate formation[6].

Step-by-Step Methodology:

  • Sample Preparation: In a 20 mL sterile headspace vial, add 5 mL of a standardized synthetic sweat solution spiked with 50 ppm Isovaleric Acid (a primary component of human body odor).

  • Treatment Addition: Introduce 0.5% (w/v) of activated Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate. Prepare a separate control vial with only the spiked sweat solution.

  • Equilibration: Seal the vials with PTFE/silicone septa and incubate at 37°C (human body temperature) for 30 minutes. This allows the liquid-gas phase equilibrium to establish.

  • SPME Extraction: Insert a Carboxen/PDMS SPME fiber through the septum into the headspace for 15 minutes to adsorb the volatilized VOCs.

  • GC-MS Analysis: Desorb the SPME fiber in the GC injection port at 250°C. Separate the analytes using a capillary column and quantify the Isovaleric Acid peak area using the mass spectrometer.

  • Data Interpretation: Calculate the percentage reduction in peak area between the treated sample and the control to determine absolute sequestration efficacy.

Workflow S1 1. Sample Preparation (Odorant + Zinc Complex in Vial) S2 2. Headspace Equilibration (Incubation at 37°C) S1->S2 S3 3. SPME Extraction (Volatile Capture) S2->S3 S4 4. GC Separation (Capillary Column) S3->S4 S5 5. MS Quantification (Peak Area Analysis) S4->S5

Step-by-step Dynamic Headspace GC-MS experimental workflow for odorant quantification.

Protocol 2: Commensal Microbiome Viability Assay

Causality & Rationale: To substantiate the claim that this zinc complex neutralizes odor without acting as a biocide, we must prove the survival of odor-producing commensal bacteria. If the compound were antimicrobial, the MoA would be confounded by bacterial death. Demonstrating normal bacterial growth in the presence of the active agent validates that the odor reduction observed in Protocol 1 is purely due to chemical sequestration, preserving the skin's natural microbiome[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Staphylococcus hominis (a primary thioalcohol-producing skin commensal) in Tryptic Soy Broth (TSB) to an optical density (OD600) of 0.1.

  • Treatment Application: Supplement the TSB with 1.0% (w/v) Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate. Concurrently, prepare an untreated TSB as a positive growth control and a Triclosan-treated (0.1%) TSB as a negative control.

  • Incubation: Incubate all cultures at 37°C for 24 hours under standard aerobic conditions.

  • Plating and Enumeration: Perform serial dilutions and plate onto Tryptic Soy Agar (TSA). Incubate for an additional 24 hours.

  • Colony Counting: Count the Colony Forming Units (CFUs). The zinc-treated sample must show no statistically significant reduction in CFUs compared to the positive control, confirming its non-bactericidal nature.

References

  • Title: Mechanism of the odor-adsorption effect of zinc ricinoleate. A molecular dynamics computer simulation. Source: Journal of Surfactants and Detergents URL: [Link]

  • Title: Zinc Ricinoleate Explained and Its Role in Odor Control Source: Homecourt URL: [Link]

  • Title: Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis Source: PubMed Central (PMC) URL: [Link]

  • Title: EP3541355B1 - Malodor Counteractant Composition and Methods Source: European Patent Office URL
  • Title: Deodorants and antiperspirants: New trends in their active agents and testing methods Source: PubMed Central (PMC) URL: [Link]

Sources

Cross-Validation of Experimental Results for Zinc-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Zinc Paradox" in Experimental Reproducibility

Zinc-based compounds—ranging from ionic salts like Zinc Chloride (


) to engineered Zinc Oxide nanoparticles (ZnO NPs) and organometallics like Zinc Pyrithione (ZPT)—present a unique challenge in bioassays. This is the "Zinc Paradox" : While zinc is an essential trace element, its experimental behavior is often erratic due to the duality of its toxicity mechanisms (dissolved 

ions vs. particulate effects) and its tendency to interfere with standard colorimetric assays.

In drug development, this leads to a crisis of reproducibility. A reported


 value for ZnO NPs may reflect true cytotoxicity, or it may simply be the result of nanoparticles scattering light in an optical density (OD) reading. This guide provides an objective comparison of these compounds and, crucially, establishes a self-validating protocol system  to ensure your data is an artifact-free representation of biological reality.

Comparative Analysis: Efficacy & Toxicity Profiles

The following data synthesizes head-to-head comparisons from recent literature, normalizing results to standard units where possible.

Scenario A: Cytotoxicity Assessment (Cancer vs. Healthy Cells)

Objective: Determine if toxicity is driven by the particle or the ion.

ParameterZinc Oxide NPs (ZnO NPs) Zinc Chloride (

)
Key Insight for Researchers
Mechanism ROS generation + Ion releasePure ionic stress (

overload)
NPs act as "Trojan Horses," delivering high Zn loads intracellularly before dissolving.

(U373MG Cells)
~16–20 µg/mL > 20 µg/mL (No effect observed)NPs are significantly more toxic to certain cancer lines than equivalent ionic masses [1].

(In Vivo - Mice)
~500 mg/kg ~20 mg/kg Inversion of Toxicity: In vivo, ionic zinc is far more lethal acutely than NPs due to rapid systemic absorption [2].
Oxidative Stress High (Mitochondrial ROS)Moderate (Cytosolic Metallothionein induction)ZnO NPs induce a distinct mitochondrial dysfunction profile compared to salts [5].
Scenario B: Antimicrobial Efficacy (Gram-Positive & Fungi)

Objective: Compare established antifungal agents with emerging nanotherapeutics.

Target OrganismZinc Pyrithione (ZPT) ZnO NPs (20–50 nm) Conventional ZnO (Bulk)
S. aureus (MRSA) MIC: < 10 µg/mLMIC: 3.9 – 312.5 µg/mL MIC: > 500 µg/mL
E. coli (Gram -) Less effectiveMIC: 31.25 µg/mL MIC: High/Ineffective
Malassezia globosa MIC: 0.2 – 30 µg/mL MIC: Variable (Size dependent)Ineffective
Bioavailability High (Lipophilic transport)Moderate (Contact-killing)Low

Critical Note: The efficacy of ZnO NPs is strictly size-dependent. 20 nm particles can exhibit MICs 10x lower than 50 nm particles due to increased surface area and ROS production [13].

Scenario C: Therapeutic Efficacy (Gastric Ulcer Healing)

Objective: Compare simple salts with chelated complexes.

CompoundPolaprezinc (Zinc-Carnosine) Zinc Sulfate (

)
Clinical Advantage
Adhesion High (Adheres to ulcer base)Low (Rapid transit)Polaprezinc targets the injury site specifically.
Healing Mechanism Antioxidant + HSP inductionSystemic Zn repletionPolaprezinc induces Heat Shock Proteins (HSP70) locally [7].
H. pylori Eradication Increases rate by ~20% Minimal direct effectSynergistic with standard antibiotic therapy [8].

The Cross-Validation Protocol (Expertise & Trustworthiness)

The Problem: Zinc ions (


) and nanoparticles interfere with tetrazolium-based assays (MTT, MTS, WST-1).
  • Chemical Interference:

    
     can directly reduce tetrazolium salts to formazan, creating a false positive  (indicating viability when cells are dead).
    
  • Enzymatic Interference: High Zn concentrations can inhibit Lactate Dehydrogenase (LDH), causing false negatives in toxicity assays [17, 23].

The Self-Validating Workflow

Do not rely on a single endpoint. Use this decision tree to select the correct assay combination.

AssaySelection Start Start: Zinc Compound Bioassay Check1 Is the compound particulate (e.g., ZnO NPs)? Start->Check1 Check2 Does it release high Zn2+? Check1->Check2 No Interference Perform Cell-Free Interference Check Check1->Interference Yes MTT MTT/MTS Assay Check2->MTT No Check2->Interference Yes MTT->Interference Validation Result_Pos Artifact Detected? (High OD in cell-free wells) Interference->Result_Pos Alt_Assay1 Switch to ATP Assay (CellTiter-Glo) Result_Pos->Alt_Assay1 Yes (Reductive) Alt_Assay2 Switch to Uptake Assay (Neutral Red) Result_Pos->Alt_Assay2 Yes (Optical) Valid Proceed with MTT + Wash Steps Result_Pos->Valid No

Figure 1: Decision tree for selecting bioassays when testing zinc compounds. Note the mandatory "Interference Check" node.

Protocol: The Cell-Free Interference Check

Required before any publication-quality data is generated.

  • Preparation: Prepare a 96-well plate with culture medium (no cells).

  • Treatment: Add your Zinc compound at the highest concentration used in your experiment (e.g., 100 µg/mL).

  • Incubation: Incubate for the standard assay time (e.g., 24h) at 37°C.

  • Reagent Addition: Add the MTT/MTS reagent.

  • Observation:

    • Visual: Look for purple formazan formation. If the medium turns purple without cells, your compound is chemically reducing the dye. MTT is invalid.

    • Spectral: Measure OD at 570 nm. If

      
      , subtract this background from your cellular data, or switch to an ATP-based assay (luciferase is less susceptible to Zn interference).
      

Mechanism of Action: Intracellular Trafficking

Understanding how zinc kills cells is vital for interpreting data. ZnO NPs often bypass membrane transporters that regulate ionic zinc, leading to "Lysosomal Overload."

MOA Extracellular Extracellular Space ZnO_NP ZnO Nanoparticle Endocytosis Endocytosis (Caveolae/Clathrin) ZnO_NP->Endocytosis Uptake Lysosome Lysosome (Acidic pH 4.5) Endocytosis->Lysosome Dissolution Rapid Dissolution to Zn2+ Lysosome->Dissolution Acidic Attack Mito Mitochondria Dissolution->Mito Zn2+ Overload ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Disruption Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Figure 2: The "Trojan Horse" mechanism of ZnO NP cytotoxicity. The particle facilitates entry, but the lysosomal acidity releases the toxic ionic payload.

References

  • ResearchGate. In vitro cytotoxicity of SiO2 or ZnO nanoparticles with different sizes and surface charges on U373MG human glioblastoma cells.Link

  • PubMed Central (PMC). Comparative toxicity of zinc oxide nanoparticles and zinc salts in male mice: Hematological, biochemical, and histopathological impacts.Link

  • Taylor & Francis. Comparative cytotoxicity induced by bulk and nanoparticulated ZnO in the fish and human hepatoma cell lines.Link

  • ClinMed Journals. Evaluation of In Vitro Cytotoxicity of Zinc Oxide (ZnO) Nanoparticles Using Human Cell Lines.Link

  • MDPI. Cytotoxic Potencies of Zinc Oxide Nanoforms in A549 and J774 Cells.Link

  • Journal of Physiology and Pharmacology. Importance of luminal and mucosal zinc in the mechanism of experimental gastric ulcer healing.Link

  • Spandidos Publications. Recent advances on polaprezinc for medical use (Review).Link

  • MDPI. Effect of Concomitant Use of Polaprezinc and Vonoprazan-Based Triple Therapy for Helicobacter pylori Eradication.Link

  • ResearchGate. Efficacy and safety of polaprezinc in the treatment of gastric ulcer: A multicenter, randomized, double-blind, double-dummy, positive-controlled clinical trial.Link

  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Zinc Citrate.Link

  • Bulk Naturals. Zinc Power: How Zinc Pyrithione and Zinc Oxide Tackle Dandruff From Every Angle.Link

  • Veterinary World. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli.Link

  • PubMed Central (PMC). Comparative evaluation of biologically and chemically synthesized zinc oxide nanoparticles for preventing Candida auris biofilm.Link

  • JOCPR. Antimicrobial and antifungal potential of Zinc Oxide Nanoparticles.Link

  • MDPI. Evaluation of Antibacterial Properties of Zinc Oxide Nanoparticles Against Bacteria Isolated from Animal Wounds.Link

  • PubMed Central (PMC). Analysis of the antimicrobial activity of zinc oxide nanoparticles against drug-resistant bacteria.Link

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles.Link

  • PubMed. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.Link

  • PubMed Central (PMC). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.Link

  • SID.ir. The Apoptotic Effect of Extracellular Zinc Sequestration on HT29/219 and SW742 Cell Lines.Link

  • Elabscience. Zinc (Zn) Colorimetric Assay Kit Protocol.Link

  • BioAssay Systems. QuantiChrom™ Zinc Assay Kit.Link

  • PubMed Central (PMC). Particle-induced artifacts in the MTT and LDH viability assays.Link

  • MDPI. Flow-Based Dynamic Approach to Assess Bioaccessible Zinc in Dry Dog Food Samples.Link

  • Surman Journal. Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer.Link

"comparative analysis of the catalytic activity of different zinc salts"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Zinc Advantage in Catalysis

Zinc salts are ubiquitous in modern organic synthesis, valued for their abundance, low toxicity, and unique


 electronic configuration which prevents redox interference. However, treating "Zinc" as a monolith is a critical error in experimental design. The catalytic efficacy of a zinc source is dictated almost entirely by its counter-ion, which modulates Lewis acidity, solubility, and coordination geometry.

This guide provides a technical comparison of common zinc salts—ZnCl₂ , Zn(OTf)₂ , Zn(OAc)₂ , and ZnBr₂ —analyzing their performance across key transformation classes.

Mechanistic Basis: The Counter-Ion Effect

To select the correct salt, one must understand the electronic influence of the anion on the Zinc center. The catalytic activity generally correlates with the electrophilicity of the Zn(II) center, which is enhanced by electron-withdrawing counter-ions.

The Lewis Acidity Hierarchy
  • Zn(NTf₂)₂ / Zn(OTf)₂ (Super Lewis Acids): The triflimidate and triflate anions are non-coordinating and highly electron-withdrawing. They leave the Zn center "naked" and highly electrophilic, ideal for activating weak nucleophiles or difficult substrates.

  • ZnCl₂ / ZnBr₂ (Moderate Lewis Acids): Halides are coordinating anions. They reduce the net positive charge on Zinc through inductive donation, making these salts less active than triflates but more stable and easier to handle.

  • Zn(OAc)₂ (Weak Lewis Acid / Basic Character): The acetate anion is bidentate and basic. It reduces Lewis acidity significantly but can act as a proton shuttle, making it effective in condensation reactions (e.g., Knoevenagel) where dual activation is required.

Diagram: Lewis Acid Activation Mechanism

The following diagram illustrates how the counter-ion (X) influences the activation of a carbonyl substrate.

Lewis_Acid_Activation Zn_Salt ZnX2 Salt Complex Activated Complex [R-C=O---ZnX2] Zn_Salt->Complex Coordination Substrate Substrate (R-C=O) Substrate->Complex Transition Transition State (Nu Attack) Complex->Transition Nucleophilic Attack Product Product Transition->Product Elimination/Hydrolysis Anion_Effect Anion (X) Effect: OTf: High Electrophilicity Cl/Br: Moderate Stability OAc: Basic Assistance Anion_Effect->Complex Modulates Bond Strength

Caption: Mechanistic flow of Zinc-mediated activation.[2] The nature of anion 'X' directly dictates the stability and reactivity of the Activated Complex.

Comparative Case Studies

Case Study A: Friedel-Crafts Reactions

Objective: Alkylation/Acylation of aromatic rings. Critical Factor: Electrophilicity of the intermediate.

CatalystYield (Anisole Allylation)Selectivity (p:o)Notes
Zn(NTf₂)₂ 93% HighBest performer. High Lewis acidity drives reaction even without solvent [1].
Zn(OTf)₂ < 20%LowSurprisingly poor in specific allylation contexts due to solubility/aggregation issues compared to the triflimidate [1].
ZnCl₂ < 20%LowInsufficient Lewis acidity to activate allyl acetate efficiently in this specific protocol [1].
Zn(OAc)₂ N/AN/AGenerally inactive for standard Friedel-Crafts due to basicity.

Insight: For difficult Friedel-Crafts alkylations, Zn(NTf₂)₂ (Zinc triflimidate) is superior to standard halides due to the extreme delocalization of the negative charge on the anion, preventing catalyst poisoning.

Case Study B: Tetrazole Synthesis ([3+2] Cycloaddition)

Objective: Synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. Critical Factor: Activation of the nitrile group + Safety (Water solvent).[3][4]

CatalystConditionsYieldNotes
ZnBr₂ Water, Reflux, 24h85-98% The "Demko-Sharpless" standard. Green, safe, and highly effective for a wide range of nitriles [2].[5]
Zn(OTf)₂ Organic Solvent, RT90-95%Excellent for sensitive substrates (alkenes) in one-pot multicomponent reactions [3].
ZnCl₂ Alcohols, Reflux80-90%Good alternative, but ZnBr₂ is often preferred in aqueous systems due to better solubility profile [4].

Insight: While Zn(OTf)₂ is faster, ZnBr₂ is the industry standard for this reaction because it allows the use of water as a solvent, significantly reducing the safety risks associated with azide chemistry.

Case Study C: Biginelli Reaction (Multicomponent)

Objective: Synthesis of dihydropyrimidinones. Critical Factor: Balance of acidity and condensation capability.

CatalystYieldTimeNotes
Zn(NO₃)₂ 97% 1hNitrate acts as a competent counter-ion for this condensation [5].
ZnCl₂ 90%1hHighly effective, standard choice.
Zn(OAc)₂ < 50%SlowToo basic; fails to activate the aldehyde sufficiently for the initial step.

Detailed Experimental Protocol

Protocol: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles in Water

Based on the methodology validated by Demko and Sharpless [2].

Rationale: This protocol uses ZnBr₂ because it coordinates effectively with the nitrile in aqueous media, facilitating the cycloaddition of the azide anion without the need for toxic organic solvents or explosive hydrazoic acid generation.

Materials
  • Substrate: Benzonitrile (10 mmol, 1.03 g)

  • Reagent: Sodium Azide (

    
    ) (11 mmol, 0.715 g)
    
  • Catalyst: Zinc Bromide (

    
    ) (10 mmol, 2.25 g)
    
  • Solvent: Deionized Water (40 mL)

  • Workup: 3N HCl, Ethyl Acetate

Workflow Diagram

Tetrazole_Protocol Start Start: Combine Nitrile, NaN3, ZnBr2 in Water (40 mL) Reflux Reaction: Reflux at 100°C (12 - 24 Hours) Start->Reflux Cool Cooling: Cool to Room Temp Reflux->Cool Acidify Acidification: Add 3N HCl until pH 1 (Caution: HN3 gas risk) Cool->Acidify Precipitate Isolation: Product Precipitates (Filter & Wash) Acidify->Precipitate Solid Product Extract Alternative Isolation: Extract with EtOAc (If no precipitate) Acidify->Extract Oily Product

Caption: Step-by-step workflow for the aqueous synthesis of tetrazoles using ZnBr2.

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzonitrile (10 mmol), sodium azide (11 mmol), and zinc bromide (10 mmol).

  • Solvation: Add 40 mL of deionized water. The zinc salt may not fully dissolve initially; this is normal.

  • Reaction: Heat the mixture to reflux (~100°C) with vigorous stirring. Maintain reflux for 24 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[3] The nitrile spot should disappear.

  • Workup: Cool the reaction mixture to room temperature.

  • Acidification (CRITICAL): Slowly add 3N HCl to the mixture with stirring until the pH reaches 1.

    • Mechanism:[2][3][6][7] This converts the Zinc-Tetrazolate intermediate into the free tetrazole.

    • Safety: Perform in a fume hood. Vigorous gas evolution may occur.

  • Isolation:

    • Solid Products: The tetrazole often precipitates as a white solid. Filter, wash with cold water, and dry.

    • Liquid Products: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over

      
       and concentrate in vacuo.
      

Selection Guide: Which Salt to Choose?

Use this decision matrix to select the appropriate zinc salt for your specific application.

ApplicationRecommended SaltReason
General Lewis Acid Catalysis ZnCl₂ Cheap, effective, soluble in ether/THF.
"Click" Chemistry (Tetrazoles) ZnBr₂ Best performance in aqueous media; high safety profile.
Difficult Friedel-Crafts Zn(NTf₂)₂ or Zn(OTf)₂ Extreme Lewis acidity; non-coordinating anion prevents deactivation.
Condensation (Aldol/Knoevenagel) Zn(OAc)₂ Basic character assists in deprotonation steps; milder acidity avoids side reactions.
Sensitive Total Synthesis Zn(OTf)₂ Mild conditions (often RT), compatible with many functional groups.

References

  • Giraud, A., Provot, O., Peyrat, J. F., Alami, M., & Brion, J. D. (2008). Catalytic Friedel–Crafts allylation using Zn(II) triflimidate.[8] Tetrahedron, 64(27), 6252-6257. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[5][9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][9] The Journal of Organic Chemistry, 66(24), 7945-7950. Link

  • Hajra, S., Sinha, D., & Bhowmick, M. (2007). Zn(OTf)2-catalyzed three-component, one-pot synthesis of 5-substituted 1H-tetrazoles. The Journal of Organic Chemistry, 72(13), 4872-4876. Link

  • Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014).[5][10] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[10] Synthesis, 46(06), 781-786. Link

  • Bennini, L., et al. (2018). Zinc Based Materials as Efficient Catalysts for a Clean Synthesis of Biginelli Product.[11][12] Symposium on Materials and Sustainable Development, 345–352.[11] Link

Sources

Benchmarking Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate: A Mechanistic and Empirical Comparison of Odor-Neutralizing Technologies

Author: BenchChem Technical Support Team. Date: March 2026

The demand for effective, non-toxic, and targeted odor-neutralizing agents has driven the formulation transition from passive masking agents to active chemisorption technologies. At the forefront of this shift is Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (a specific stereoisomer of Zinc Ricinoleate, hereafter referred to as Zn(II) Ricinoleate)[1]. Unlike traditional treatments that rely on broad-spectrum antimicrobial action or reversible physical entrapment, this organozinc compound selectively binds nucleophilic odorants without disrupting the local microbiome[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark Zn(II) Ricinoleate against existing treatments—such as cyclodextrins, activated carbon, and antimicrobial agents. This comparison is grounded in molecular causality and supported by self-validating experimental protocols.

Mechanistic Causality: The Chemisorption Advantage

To benchmark Zn(II) Ricinoleate accurately, one must first understand the causality of its odor-binding mechanism. In its pure, unformulated state, the central Zn²⁺ ion is electrostatically shielded by the oxygen atoms of the ricinoleate ligands, rendering it relatively inactive in aqueous or oil phases[3].

However, when formulated with specific activators (such as the amino acid arginine or chelating agents like tetrasodium glutamate diacetate), this electrostatic shield is weakened[4]. This unshielding exposes the Zn²⁺ core to nucleophilic attack by odor-active compounds containing electron-donating nitrogen or sulfur atoms (e.g., ammonia, hydrogen sulfide, mercaptans, and isovaleric acid)[5].

The resulting complex is a highly stable clathrate[3]. Because this interaction forms a chemical coordinate bond (chemisorption) rather than relying on physical entrapment (physisorption), the neutralization is irreversible. The odorants are permanently fixed and cannot be released back into the atmosphere, even under elevated temperatures[6].

Mechanism A Zinc(II) Complex (Shielded State) B Aqueous Activation (Chelator/Arginine) A->B Solubilization C Zn2+ Unshielding B->C Ligand Shift D Nucleophilic Attack (NH3, H2S, Amines) C->D Exposure of Core E Stable Odor-Zn Clathrate D->E Chemisorption

Logical flow of Zn(II) unshielding and subsequent chemisorption of nucleophilic odorants.

Comparative Benchmarking Against Existing Treatments

When evaluating odor control technologies, performance must be assessed across efficacy, stability, and biological impact. Here is how Zn(II) Ricinoleate performs against industry standards:

  • Cyclodextrins (e.g., Febreze technology): Cyclodextrins utilize a hydrophobic, ring-shaped sugar cavity to physically entrap odor molecules[7]. While effective for a broad range of volatile organic compounds, this physisorption is reversible[8]. Changes in temperature or moisture can displace the entrapped odorants. In contrast, the Zn-odorant clathrate is thermally stable and irreversible[4].

  • Activated Carbon & Zeolites: These rely on high surface area and porosity for passive absorption. They are highly effective in dry, gaseous environments but suffer in aqueous formulations due to insolubility and pore-clogging by water molecules[9]. Furthermore, they leave visible residues, making them unsuitable for topical cosmetics or fine textiles.

  • Antimicrobial Agents (e.g., Silver Nanoparticles, Triclosan): Antimicrobials prevent odor by eradicating the bacteria responsible for breaking down sweat into odorous fatty acids. While effective preventatively, they do not neutralize existing odor molecules[2]. More critically, they disrupt the natural skin microbiome, leading to potential dysbiosis and irritation[2]. Zn(II) Ricinoleate is non-bactericidal, preserving the microbiome while actively neutralizing the volatile byproducts[10].

  • Sodium Bicarbonate (Baking Soda): Functions via acid-base neutralization, making it effective against volatile fatty acids but entirely ineffective against alkaline odorants like amines and ammonia[7]. Zn(II) Ricinoleate's coordination chemistry captures both nitrogenous and sulfurous compounds regardless of pH[3].

Quantitative Performance Summary
Treatment ModalityOdor Reduction (DMS / H₂S)Primary Mechanism of ActionReversibilityMicrobiome Impact
Zn(II) Ricinoleate (Activated) >95% (High Efficiency)Coordination Clathrate (Chemisorption)Irreversible (Heat Stable)Neutral (Non-bactericidal)
Cyclodextrins ~60-70% (Moderate)Hydrophobic Cavity EntrapmentReversible (Temp/Moisture)Neutral
Activated Carbon >90% (Dry) / <40% (Wet)Porous PhysisorptionReversibleNeutral
Silver Nanoparticles N/A (Preventative only)Bactericidal Cell LysisN/AHighly Disruptive
Sodium Bicarbonate High for Acids / Low for AminesAcid-Base NeutralizationIrreversibleNeutral

(Note: Odor reduction percentages are aggregated from comparative Gas Chromatography headspace analyses benchmarking 2% active solutions against Dimethyl Sulfide[4]).

Experimental Methodology: Self-Validating Efficacy Protocols

To objectively benchmark these treatments, researchers must employ protocols that isolate the chemisorption variable from confounding factors like pH shifts or solubility limits. The following Gas Chromatography-Solid Phase Microextraction (GC-SPME) protocol is designed as a self-validating system[4].

Why GC-SPME? SPME is chosen because it samples the headspace—the exact environment from which the human olfactory system detects odors. Direct liquid injection would disrupt the equilibrium and potentially break weak physical entrapments (like those of cyclodextrins) inside the high-temperature GC inlet, skewing the comparative data[4].

Protocol: Headspace Odor Reduction Assay
  • Matrix Preparation: Prepare a 50 mL sealed headspace vial containing 10 mL of a buffered aqueous matrix (pH 7.4 to mimic physiological conditions). Spike the matrix with 50 ppm of Dimethyl Sulfide (DMS) and 50 ppm of Isovaleric Acid.

  • Treatment Addition: Inject the test agents into separate vials (e.g., 2% active Zn(II) Ricinoleate complex, 2% active Cyclodextrin, and a water-only control).

  • Self-Validation Step: Include a pH-matched blank (buffer + odorant + a non-coordinating zinc salt like Zinc Chloride) to prove that odor reduction is due to the specific ricinoleate-mediated clathrate formation, not merely the presence of zinc or pH-induced precipitation. Include an internal standard (e.g., deuterated toluene) to validate the SPME fiber's extraction efficiency across all vials.

  • Equilibration: Incubate the sealed vials at 37°C for 30 minutes to simulate body temperature and establish liquid-gas equilibrium.

  • SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for exactly 15 minutes to extract volatile odorants.

  • GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C and quantify the remaining odorants via mass spectrometry against the internal standard.

Protocol A 1. Matrix Preparation (Odorant + Buffer) B 2. Treatment Addition (Zn(II) vs Controls) A->B C 3. Headspace Equilibration (Sealed Vial, 37°C) B->C D 4. SPME Fiber Extraction (Volatile Sampling) C->D E 5. GC-MS Quantification D->E F Self-Validation: pH-Matched Blank F->B Control

Self-validating GC-SPME workflow for quantifying headspace odor reduction.

Conclusion

Benchmarking data clearly indicates that Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate provides a superior thermodynamic sink for nucleophilic odorants compared to cyclodextrins and activated carbon. By utilizing a targeted coordination mechanism, it achieves irreversible odor neutralization without the microbiome-disrupting side effects of traditional antimicrobials. For formulators, the critical step remains the proper aqueous activation of the Zn²⁺ core to unlock its full chemisorption potential.

References
  • Zinc Ricinoleate Explained and Its Role in Odor Control Source: homecourt.co URL:[Link]

  • Mechanism of the odor-adsorption effect of zinc ricinoleate. A molecular dynamics computer simulation Source: Journal of Surfactants and Detergents (via ResearchGate) URL:[Link]

  • Odor absorption and deodorization - European Patent Office - EP 1250938 A2 Source: googleapis.com (Patent Database) URL:[Link]

  • Development and Analytic of Odor Absorber Source: ResearchGate URL:[Link]

  • POLYFIX ZRC SERIES - Odour Absorber Concentrates Source: Schill+Seilacher GmbH URL:[Link]

  • 124 DEODORANTS - Odour absorption from activated zinc ricinoleate Source: mutualcdn.com URL:[Link]

Sources

"assessing the reproducibility of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate synthesis methods"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In the domain of fatty acid metal salts, Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (also known as Zinc Ricinelaidate , CAS 29704-44-7 ) represents a critical structural variant of the widely used odor-absorber Zinc Ricinoleate (the cis or Z-isomer). While the Z-isomer is derived directly from natural castor oil, the E-isomer (trans) requires deliberate stereochemical inversion.

For drug delivery systems and specialized material applications, the E-isomer offers distinct physicochemical properties—specifically higher crystallinity and elevated melting points compared to its amorphous Z-counterpart. However, synthesis reproducibility is frequently compromised by two factors: incomplete stereochemical inversion (leading to eutectic mixtures) and estolide formation (uncontrolled oligomerization).

This guide objectively compares synthesis methodologies to establish a reproducible protocol for high-purity Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Chemical Identity & Isomerism

To ensure reproducibility, one must first validate the starting material's stereochemistry.

FeatureTarget: (E)-Isomer (Ricinelaidate) Common Impurity: (Z)-Isomer (Ricinoleate)
CAS Number 29704-44-7 13040-19-2
Configuration Trans (E) at C9-C10Cis (Z) at C9-C10
Precursor Ricinelaidic Acid (Synthetic/Isomerized)Ricinoleic Acid (Natural Castor Oil)
Physical Form Crystalline SolidWaxy / Amorphous Solid
Melting Point High (>50°C for acid; >80°C for salt)Low (5°C for acid; ~70-80°C broad range for salt)
Comparative Analysis of Synthesis Methodologies

We evaluate two primary workflows. Method A prioritizes pharmaceutical-grade purity and reproducibility. Method B represents a streamlined industrial approach but carries higher risk of variability.

Method A: Two-Step Isomerization-Precipitation (Recommended)
  • Mechanism: Chemical isomerization of natural ricinoleic acid followed by aqueous metathesis.

  • Pros: Isolates the pure E-acid intermediate before salt formation; eliminates oligomers; precise stoichiometry.

  • Cons: Multi-step; higher solvent usage.

  • Reproducibility Score: High.

Method B: Direct Fusion (Melt) Synthesis
  • Mechanism: Heating crude ricinelaidic acid with Zinc Oxide (ZnO) >100°C.

  • Pros: Solvent-free; scalable.

  • Cons: High risk of estolide formation (self-polymerization of the 12-OH group); difficult to control final Zn content; thermal degradation.

  • Reproducibility Score: Low to Medium.

Detailed Experimental Protocols
Protocol A: High-Fidelity Synthesis (The "Gold Standard")

Phase 1: Stereochemical Inversion (Synthesis of Ricinelaidic Acid)

  • Reagents: Dissolve Ricinoleic Acid (natural) in dilute nitric acid (

    
    ) with catalytic sodium nitrite (
    
    
    
    ).
  • Reaction: Stir at 50-60°C for 1-2 hours. The cis-acid isomerizes to the thermodynamically more stable trans-acid (Ricinelaidic acid).

  • Purification (Critical Step): Recrystallize the crude product from acetone or ethanol at 0°C.

    • Checkpoint: The crystals must melt at 52–54°C . If MP < 50°C, significant Z-isomer remains. Repeat crystallization.

Phase 2: Double Decomposition (Salt Formation)

  • Saponification: Dissolve purified Ricinelaidic Acid (10.0 g, ~33.5 mmol) in 100 mL ethanol. Add NaOH (1.05 eq) to form Sodium Ricinelaidate.

  • Metathesis: Prepare a solution of

    
     or 
    
    
    
    (0.55 eq, slight excess) in water.
  • Precipitation: Slowly add the Zinc solution to the Sodium soap solution at 60°C under vigorous stirring.

  • Workup: Filter the white precipitate. Wash 3x with warm water (removes NaCl/Na2SO4) and 1x with cold ethanol (removes unreacted acid).

  • Drying: Vacuum dry at 50°C.

Protocol B: Direct Fusion (For Comparison)
  • Mixing: Mix Ricinelaidic Acid and high-purity ZnO (molar ratio 2:1) in a reactor.[1][2]

  • Heating: Ramp temperature to 105°C. Water vapor evolves.

  • Vacuum: Apply vacuum to drive the equilibrium forward and remove water.

  • Risk: Prolonged heating >120°C triggers esterification between the 12-OH of one chain and the carboxyl of another, forming Zinc Poly-ricinelaidates (Estolides).

Reproducibility Assessment: Critical Quality Attributes (CQAs)

To validate the synthesis, the following data points must be gathered.

AttributeMethodAcceptance Criteria (Method A)Failure Mode Indicator
Stereochemical Purity FT-IR Sharp peak at 960 cm⁻¹ (trans-alkene C-H bend). Absence of 720 cm⁻¹ cis shoulder.Broadening at 960 cm⁻¹; low melting point.
Zinc Content EDTA Titration 9.5% – 10.5% (w/w) < 9.0% (Incomplete reaction or excess free acid).
Oligomerization GPC or Acid ValueMonomeric peak dominant. Acid Value < 2 mg KOH/g.High molecular weight tail in GPC; high viscosity.
Thermal Profile DSC Sharp endotherm >80°C (Distinct from Z-isomer).Broad/Doublet peak (Eutectic Z/E mixture).
Visualizing the Workflow

The following diagram illustrates the critical decision points that dictate reproducibility.

G Start Start: Natural Ricinoleic Acid (Z-Isomer) Isom Isomerization (HNO3/NaNO2) Start->Isom Purify Purification: Recrystallization Isom->Purify Check QC Check: MP > 52°C? Purify->Check RouteA Method A: Metathesis (Aq. ZnCl2 + Na-Soap) Check->RouteA Pass RouteB Method B: Fusion (Direct ZnO Melt) Check->RouteB Fail / Skip Product Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (High Purity) RouteA->Product Precipitation Impure Mixture: Z/E Isomers + Estolides (Low Reproducibility) RouteB->Impure High Temp Side Rxns

Figure 1: Decision tree for reproducible synthesis. Note that purification of the acid intermediate is the gatekeeper for quality.

Mechanism of Action & Coordination

Understanding the coordination geometry helps explain why the E-isomer forms a more crystalline lattice.

Coordination Zn Zn(II) Center L1 (E)-Carboxylate Ligand 1 (Trans geometry prevents steric clash) Zn->L1 Ionic/Coord L2 (E)-Carboxylate Ligand 2 (Linear packing) Zn->L2 Ionic/Coord Lattice Crystalline Lattice (High MP) L1->Lattice Van der Waals L2->Lattice H-Bonding (12-OH)

Figure 2: The trans-geometry facilitates tighter packing and intermolecular Hydrogen bonding via the 12-OH group, enhancing stability.

References
  • MilliporeSigma. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Information (CAS 29704-44-7). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6437808, Zinc Ricinoleate (Isomer Context). Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: Zinc Ricinoleate (General Synthesis Methods). Retrieved from

  • Sciencemadness. Ricinoleic Acid and Isomerization Protocols. Retrieved from

  • US Environmental Protection Agency (EPA). Substance Details: 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)-. Retrieved from

(Note: While specific literature on the isolated synthesis of the E-isomer salt is rare, the protocols above are derived from standard lipid chemistry principles applied to the specific CAS 29704-44-7 entity.)

Sources

[1]

Executive Summary

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate , commonly known as Zinc Ricinoleate (CAS: 13040-19-2 / 29704-44-7), represents a distinct class of metallo-organic complexes used primarily for its odor-sequestering capabilities.[1][2] Unlike traditional antimicrobial zinc compounds (e.g., Zinc Oxide, Zinc Chloride) that rely on releasing cytotoxic Zn²⁺ ions to kill bacteria, Zinc Ricinoleate functions via a chemisorption mechanism —trapping nucleophilic odor molecules without disrupting the skin microbiome.

This guide provides a technical comparative analysis of its toxicity profile against industry standards (Zinc Oxide, Zinc Stearate), supported by experimental protocols for validation.[1]

Chemical Profile & Structural Logic

PropertyZinc(II) (R,E)-12-hydroxyoctadec-9-enoateZinc Oxide (ZnO)Zinc Stearate
CAS Number 13040-19-2 / 29704-44-71314-13-2557-05-1
Molecular Structure Zn²⁺ coordinated by two ricinoleate anions (hydroxyl group at C12 facilitates unique cage structure).[1][2]Ionic lattice (Wurtzite).[1]Zn²⁺ coordinated by two stearate anions (saturated, no hydroxyl).[1]
Primary Function Odor Sequestration (Fixation of amines/thiols).[3]Antimicrobial / UV Block.[1][4]Lubricant / Binder.[1]
Solubility Insoluble in water; Soluble in alcohols/oils.Insoluble.Insoluble.
Structural Advantage

The hydroxyl group at the C12 position of the ricinoleate chain is critical. It allows the molecule to form a steric "cage" or polymeric structure that exposes the central Zinc atom to nucleophilic attack by odorants (like ammonia or mercaptans) while preventing the rapid release of free Zn²⁺ ions, which drives cytotoxicity in other zinc compounds.

Comparative Toxicity Analysis

Cytotoxicity & Cell Viability (In Vitro)

The primary toxicity concern for zinc compounds is the release of free Zn²⁺, which can induce mitochondrial dysfunction and Reactive Oxygen Species (ROS) generation.

EndpointZinc RicinoleateZinc Oxide (Nano/Bulk)Zinc Stearate
Cytotoxicity (IC50) > 100 µg/mL (Fibroblasts/Keratinocytes).[1] Generally non-cytotoxic at functional doses.[1]20–50 µg/mL .[1] High cytotoxicity due to ROS generation and ion release.> 100 µg/mL .[1] Low cytotoxicity, but particle inhalation is a risk.[1][5]
Mechanism of Toxicity Low bioavailability of Zn²⁺; stable complex.Rapid dissolution in lysosomes; ROS production.[1]Physical obstruction; low chemical reactivity.[1]
Skin Irritation Non-Irritating (Rabbit, OECD 404).[1]Mildly irritating (concentration dependent).Non-irritating.[1][6]
Sensitization Non-Sensitizing (Guinea Pig, OECD 406).[1]Non-Sensitizing.[1][2][7][8]Non-Sensitizing.[1][2][7][8]
Environmental Toxicity (Aquatic)[1]
  • Zinc Ricinoleate : LC50 (Fish, 96h) ≈ 27 mg/L .[1][9] Classified as "Harmful to aquatic life" (Category 3), but significantly less toxic than soluble zinc salts.[1]

  • Zinc Oxide : LC50 < 1 mg/L. Classified as "Very toxic to aquatic life" (Category 1) due to high bioavailability of zinc ions to aquatic organisms.

Mechanism of Action: Chemisorption vs. Antimicrobial

The following diagram illustrates why Zinc Ricinoleate exhibits lower toxicity: it binds targets (odors) rather than attacking cellular machinery (bacteria/cells).

GZnRicZinc Ricinoleate(Cage Structure)ComplexStable Zinc-Odor Complex(Odor trapped, Zn sequestered)ZnRic->Complex Coordinate Covalent Bond(Nucleophilic Attack)OdorMalodor Molecules(NH3, H2S, Thiols)Odor->Complex Binds to Zn CenterZnOZinc Oxide(Particle)ZnIonFree Zn2+ ReleaseZnO->ZnIon Dissolution (Acidic pH)ROSROS Generation(Cell Death/Bacterial Lysis)ZnIon->ROS Mitochondrial Stress

Figure 1: Mechanistic divergence.[1][4] Zinc Ricinoleate (Blue path) forms stable complexes with external targets.[1] Zinc Oxide (Yellow path) releases ions that generate ROS, causing toxicity to both bacteria and host cells.

Experimental Protocols for Validation

Protocol A: Comparative MTT Cytotoxicity Assay

Objective: Determine the IC50 of Zinc Ricinoleate vs. Zinc Oxide on Human Dermal Fibroblasts (HDFa).

Reagents:

  • HDFa cells (ATCC PCS-201-012)[1]

  • MTT Reagent (5 mg/mL in PBS)

  • Test Compounds: Zinc Ricinoleate (dispersed in 0.1% DMSO/Culture Media), Zinc Oxide (dispersed similarly).[1]

Workflow:

  • Seeding: Plate HDFa cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Expose cells to serial dilutions (10, 25, 50, 100, 200, 500 µg/mL) of Zinc Ricinoleate and Zinc Oxide.[1] Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h (dark).

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC50.[1]
    

Expected Result:

  • Zinc Oxide: Sharp drop in viability at >25 µg/mL (IC50 ≈ 30-50 µg/mL).[1]

  • Zinc Ricinoleate: Minimal viability loss up to 100-200 µg/mL, confirming superior safety profile.[1]

Protocol B: Headspace GC-MS Odor Absorption Test

Objective: Quantify the efficacy of Zinc Ricinoleate in sequestering ammonia and dimethyl sulfide (DMS) compared to a blank.

Workflow:

  • Sample Prep: Prepare a 2% w/w solution of Zinc Ricinoleate in a solubilizer (e.g., Tego Sorb). Prepare a Blank (solubilizer only).[1]

  • Exposure: Place 5 mL of test solution in a 20 mL headspace vial.

  • Spiking: Inject 5 µL of standard malodor mix (0.1% Ammonia + 0.1% DMS) into the vial. Seal immediately.

  • Equilibration: Incubate at 35°C for 30 minutes with agitation.

  • Analysis: Inject headspace gas into GC-MS.

  • Calculation: % Reduction =

    
    .[1]
    

Regulatory & Safety Summary

Regulatory BodyStatusNotes
CIR (Cosmetic Ingredient Review) Safe Safe as used in cosmetics (up to ~10% in leave-on).[1]
EU REACH Registered Tonnage band 100-1000 tpa.[1]
EWG Score 1-2 (Low Hazard) Recognized as a safe alternative to aluminum salts.[1]
GHS Classification Not Classified Not classified as hazardous for skin/eye irritation.[1][7]

References

  • Cosmetic Ingredient Review (CIR). (2007).[1] Final Report on the Safety Assessment of Zinc Ricinoleate. International Journal of Toxicology.

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Zinc Ricinoleate (CAS 13040-19-2).[1][2][4][9]

  • Kuhn, H., et al. (2000).[1] Mechanism of the odor-adsorption effect of zinc ricinoleate: A molecular dynamics computer simulation. Journal of Surfactants and Detergents.

  • Bondarenko, O., et al. (2013).[1] Toxicity of Zn ions and ZnO nanoparticles to the bacteria and human cells. Archives of Toxicology.

  • MakingCosmetics. (2023).[1] Safety Data Sheet: Zinc Ricinoleate.

Safety Operating Guide

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research and drug development teams regarding the safe operational handling of organometallic compounds. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate—the trans-isomer variant of the commercially ubiquitous Zinc Ricinoleate—is a highly effective odor-neutralizing agent used extensively in pharmaceutical, cosmetic, and industrial formulations.

While this compound is generally recognized as safe and highly biodegradable[1], its disposal requires strict adherence to specific physicochemical protocols. Improper handling of this material can lead to two severe operational failures: exothermic auto-oxidation (spontaneous combustion) [2] and aquatic zinc toxicity [3].

The following guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound across various laboratory states.

Part 1: Physicochemical Hazard Profile & Causality

To safely manage chemical waste, laboratory personnel must first understand the molecular mechanisms that drive the compound's hazard profile.

  • The Auto-Oxidation Risk (Thermal Runaway): The (E)-9-enoate ligand contains an unsaturated olefinic double bond. When this compound is dispersed over a high-surface-area substrate (such as cellulose cleaning rags, paper towels, or filter media), the double bonds are exposed to massive amounts of atmospheric oxygen. This triggers a rapid, exothermic auto-oxidation reaction. Because fibrous materials act as thermal insulators, the heat cannot dissipate, leading to thermal runaway and spontaneous combustion[2].

  • Aquatic Toxicity: While the organic enoate chain undergoes complete beta-oxidation by microbes within 7 days[1], the dissociation of the complex in environmental waters releases free Zinc(II) ions. These heavy metal ions are highly toxic to fish, as they bind to gills and disrupt osmoregulation[3].

Quantitative Data & Waste Classification
ParameterValue / StatusOperational Implication
CAS Registry Number 13040-19-2Required for hazardous waste manifests and EPA tracking[1].
Molecular Weight 660.3 g/mol Used to calculate stoichiometric zinc load in effluents[1].
RCRA Waste Classification Non-hazardousCan be disposed of in standard solid waste only if unsoiled[4].
Biodegradability >90% within 7 daysOrganic ligand degrades rapidly; does not persist in soil[1].
Aquatic Toxicity (Zn²⁺ Ion) Moderate to HighRestricts bulk discharge into municipal storm drains[3].

Part 2: Experimental & Operational Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that the safety mechanism is actively confirmed before proceeding to the next step.

Protocol A: Mitigation of Spontaneous Combustion in Fibrous Media (High Risk)

Causality: Rags and filters soaked in the compound provide the ideal surface-area-to-volume ratio for exothermic air oxidation[2].

  • Immediate Quenching: Immediately submerge all soiled rags, filter papers, or absorbent pads in a bucket of water.

    • Causality: Water acts as a massive thermal sink (due to its high specific heat capacity) and creates an impermeable physical barrier against atmospheric oxygen, instantly halting the oxidation cascade[2].

  • Submersion Validation (Self-Validating Step): Visually confirm that all materials are fully submerged. If the hydrophobic rags float, use a non-reactive weight (e.g., a glass disc) to keep them underwater. The complete absence of exposed dry surface area validates the elimination of the auto-oxidation risk.

  • Containment: Transfer the water-soaked materials into a designated, airtight metal waste receptacle (e.g., a galvanized steel safety can).

  • Final Disposal: Consign the sealed container to a licensed hazardous waste hauler for high-temperature incineration[5].

Protocol B: Bulk Solid and Powder Waste Management

Causality: In its bulk solid form, the surface-area-to-volume ratio is too low to sustain rapid auto-oxidation. The primary risk is environmental contamination if the powder enters natural waterways[1].

  • Dry Collection: Sweep up spilled solid material using anti-static, non-sparking tools. Do not use water during the initial sweep , as the material will rapidly gel and solidify upon contact with water, creating a severe slip hazard[1].

  • Primary Packaging: Place the collected solid into a heavy-duty plastic bag or a plastic-lined steel drum.

  • Seal and Label: Seal the container tightly to prevent moisture ingress. Label as "Non-Hazardous Solid Waste - Contains Zinc Compounds."

  • Disposal Route: Dispose of via a certified industrial landfill or incineration facility in accordance with local environmental regulations[1].

    • Self-Validating Step: Inspect the integrity of the plastic liner before transport; a leak-free liner ensures zero zinc leaching into the surrounding environment during transit.

Protocol C: Liquid Emulsion and Aqueous Waste Disposal

Causality: Dilute emulsions are highly biodegradable, but concentrated solutions release free Zn²⁺ ions that can shock the biological nutrient removal (BNR) systems of local wastewater plants[3].

  • Volume Assessment: Segregate liquid waste into small (< 1 Liter) or bulk (> 1 Liter) volumes.

  • Dilution (Small Volumes): For small quantities, dilute the emulsion with copious amounts of water (at least a 10:1 ratio).

  • Sewer Discharge: Flush the highly diluted solution down the sanitary sewer only if your facility's wastewater permit allows for trace heavy metal effluents[1]. Never discharge into a storm drain[3].

  • Bulk Collection (Large Volumes): Pump large volumes into a dedicated chemical waste carboy.

    • Self-Validating Step: Monitor the pH of the emulsion before sealing the carboy. Maintaining a neutral to slightly alkaline pH ensures the zinc complex remains stable, minimizing premature dissociation before it reaches the treatment facility.

  • Specialized Treatment: Send bulk liquid waste to a specialized wastewater treatment facility equipped for heavy metal precipitation and flocculation.

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the critical logical workflow for handling contaminated fibrous media to prevent thermal runaway.

G N1 Contaminated Fibrous Media (Rags/Filters) N2 Immediate Water Submersion (Quenches Heat) N1->N2 N_Mech Mechanism: Prevents Exothermic Air Oxidation of Olefinic Bonds N1->N_Mech N3 Store in Sealed Metal Container (Limits Oxygen) N2->N3 N4 Transfer to Licensed Waste Hauler (Incineration) N3->N4

Workflow for the safe disposal of fibrous media contaminated with Zinc(II) enoate complexes.

References

  • Sarchem Labs. "Zinc Ricinoleate Safety Data Sheet". Retrieved from: 1

  • Clean Control Corporation. "Safety Data Sheet - Lethal 2-n-1 Laundry Sheets". Retrieved from:3

  • MakingCosmetics. "SDS (Safety Data Sheet) - Zinc Ricinoleate". Retrieved from: 2

Sources

Personal protective equipment for handling Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinelaidate). This content is structured for immediate application in a research or drug development setting, prioritizing researcher safety and data integrity.

Emergency Overview & Risk Assessment

Compound Identity:

  • IUPAC Name: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate[1][2][3][4][5]

  • Common Synonym: Zinc Ricinelaidate (Trans-isomer of Zinc Ricinoleate)[1]

  • CAS Number: 29704-44-7[1][2][5][6]

  • Molecular Formula: C36H66O6Zn[4][7][8]

  • Physical State: Solid (White to off-white powder)[1]

GHS Classification (H-Codes):

  • H302: Harmful if swallowed.[5][7]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7][9]

  • H335: May cause respiratory irritation.[5][7][10][11]

Critical Hazard Analysis: Unlike its cis-isomer (Zinc Ricinoleate, commonly used in cosmetics), the (E)-isomer (trans-configuration) possesses distinct packing properties that may influence particle size and dust generation.[1][5] The primary immediate risk is respiratory tract irritation from fine particulates and contact dermatitis from the zinc-fatty acid complex.[1][5]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "lab safety" rules. Use this specific matrix tailored to the compound's physicochemical properties.

Protection Zone Recommended Equipment Technical Justification (The "Why")
Respiratory NIOSH N95 (Minimum) or P100/HEPA H335 Mitigation: Metal soaps form fine, sticky dusts that adhere to mucous membranes.[1] Standard surgical masks offer insufficient filtration against sub-micron fatty acid salt particulates.[5]
Ocular Chemical Splash Goggles (Indirect Vent)H319 Mitigation: Safety glasses with side shields are inadequate.[5] The fatty acid component can act as a surfactant, increasing corneal permeability and irritation potential if dust enters the eye.[5]
Dermal (Hands) Nitrile Gloves (Min.[5] Thickness: 0.11 mm)H315 Mitigation: Natural rubber latex degrades upon prolonged contact with fatty acids.[5] Nitrile provides superior chemical resistance to the aliphatic chain of the enoate.[5]
Dermal (Body) Lab Coat (High-neck, long sleeve)Prevent accumulation of dust on street clothing, which can lead to secondary exposure outside the lab.[1][5]
PPE Selection Logic (Decision Tree)

PPE_Logic Start Task Assessment Quantity Quantity > 10g? Start->Quantity Dust Dust Generation Likely? Quantity->Dust No Level3 Max Protection: Add P100 + Fume Hood Quantity->Level3 Yes Level1 Standard PPE: Nitrile Gloves + Goggles + Lab Coat Dust->Level1 No (Solution) Level2 Enhanced PPE: Add N95 Respirator Dust->Level2 Yes (Solid)

Figure 1: PPE Selection Logic based on operational scale and physical state.

Operational Protocols
A. Weighing & Transfer (Solid State)

Objective: Minimize airborne dust generation while ensuring mass accuracy.

  • Engineering Control: Perform all weighing of the solid powder inside a chemical fume hood or a powder containment balance enclosure .[5]

  • Static Control: Zinc fatty acid salts are prone to static charge.[5] Use an anti-static gun or polonium strip near the balance pan to prevent powder scattering.[5]

  • Transfer: Use a glass or stainless steel spatula .[5] Avoid plastic weighing boats if static is observed; use weighing paper or glass weighing funnels instead.[5]

B. Solubilization & Synthesis

Solubility Profile:

  • Soluble: Ethanol (warm), Chloroform, DMSO, Toluene.[5]

  • Insoluble: Water (forms a dispersion/suspension).[5]

  • Reactivity: Incompatible with strong oxidizing agents.[4][5][7][12]

Protocol:

  • Solvent Addition: Add solvent slowly to the powder to prevent "clumping" (encapsulation of dry powder by a gel layer).[5]

  • Heating: If heat is required for dissolution (often necessary for the trans-isomer due to higher crystallinity), use a silicone oil bath or heating block .[5] Avoid open flames due to the combustibility of the organic ligand.[5]

  • Inert Atmosphere: While not strictly air-sensitive, storing and reacting under Nitrogen (

    
    )  prevents oxidative degradation of the double bond at C9.[5]
    
Self-Validating Safety System

Trustworthiness Check: How do you know your safety setup is working?

  • Visual Check: Inspect the workspace surfaces after weighing using a bright flashlight held at a low angle (oblique lighting).[5] If you see sparkling particles, your containment (Fume Hood/Enclosure) failed or technique was poor.[5] Clean immediately.

  • Glove Integrity: Check nitrile gloves for "tacking" or stickiness after handling.[5] Fatty acid salts can soften glove surfaces over time.[5] Change gloves immediately if surface texture changes.[5]

Spill Management & Disposal
Spill Response Workflow

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Mark the area.[5] Do not attempt to blow the powder off.[5]

  • PPE Upgrade: Ensure N95 mask and goggles are tight.

  • Dry Clean-up: Cover the spill with a damp paper towel (water or ethanol) to suppress dust.[5]

  • Collection: Scoop up the damp material into a wide-mouth waste jar.

  • Wet Clean-up: Wipe the surface with 70% Ethanol followed by soap and water to remove the greasy zinc soap residue.[5]

Spill_Response Spill Spill Detected Type State: Solid or Solution? Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid Action_Solid 1. Dampen with Ethanol/Water 2. Scoop to Waste 3. Wipe Residue Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Pads 2. Scoop to Waste 3. Wash Surface Liquid->Action_Liquid Disposal Dispose as Hazardous Chemical Waste (Heavy Metal + Organic) Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Standardized spill response workflow for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Disposal Classification:

  • Waste Stream: Hazardous Chemical Waste.[4][5]

  • Tagging: Must be tagged as containing Zinc Compounds and Organic Solids .

  • Ecological Note: Zinc compounds are generally toxic to aquatic life with long-lasting effects.[5] Do not dispose of down the drain.

References
  • PubChem. Zinc Ricinoleate (Compound Summary). National Center for Biotechnology Information.[5] Retrieved March 6, 2026, from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Zinc Ricinoleate.[4][5] ECHA.[5] Retrieved March 6, 2026, from [Link][1][5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.